molecular formula C12H27FN9O12P3 B8198353 EFdA-TP tetraammonium

EFdA-TP tetraammonium

Cat. No.: B8198353
M. Wt: 601.32 g/mol
InChI Key: HBAXJXKWSDXUOZ-OCSZSNTDSA-N
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Description

EFdA-TP tetraammonium is a useful research compound. Its molecular formula is C12H27FN9O12P3 and its molecular weight is 601.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXJXKWSDXUOZ-OCSZSNTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27FN9O12P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EFdA-TP tetraammonium mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of EFdA-TP Tetraammonium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir or MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs that lack a 3'-hydroxyl group, EFdA retains this moiety, yet demonstrates unparalleled anti-HIV-1 activity. Its active form, EFdA-5'-triphosphate (EFdA-TP), is a highly efficient substrate for HIV-1 reverse transcriptase (RT) and inhibits its function through multiple, complex mechanisms. This versatility may explain the high barrier to the development of viral resistance.[1] This document provides a detailed overview of the core mechanisms of EFdA-TP, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes its molecular interactions and pathways.

Core Mechanism of Action: A Multi-Pronged Inhibition Strategy

EFdA-TP's primary distinction lies in its multifaceted approach to inhibiting HIV-1 RT, setting it apart from traditional NRTIs that act solely as obligate chain terminators.[2] The core of its action involves not just terminating DNA synthesis but fundamentally disrupting the translocation process of the reverse transcriptase enzyme.

Translocation-Defective Inhibition

The principal mechanism of action is as a translocation-defective RT inhibitor (TDRTI) , also referred to as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][3] After HIV-1 RT incorporates EFdA monophosphate (EFdA-MP) into the nascent viral DNA, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket within the RT enzyme, defined by residues such as Ala-114, Tyr-115, and Met-184.[3][4] This interaction creates a steric hindrance that physically blocks the enzyme from translocating—or moving—to the next position on the template strand.[3][5] This stalling of the enzyme effectively terminates further DNA synthesis, making EFdA-MP a de facto immediate chain terminator despite possessing a 3'-OH group.[2][3]

Immediate vs. Delayed Chain Termination

The inhibitory effect of EFdA-TP is highly dependent on the local nucleic acid template sequence.[6] This leads to two distinct inhibitory outcomes:

  • Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so profound that DNA synthesis is halted immediately after the incorporation of EFdA-MP.[6][7]

  • Delayed Chain Termination (DCT): In other sequences, the enzyme can incorporate one additional nucleotide after EFdA-MP before synthesis is permanently halted.[6][7] In these cases, the 4'-ethynyl group clashes with the "primer grip" region of RT, leading to the dissociation of the primer and cessation of synthesis.[2]

This sequence-dependent versatility adds a layer of complexity and robustness to its antiviral activity.[1]

Efficient Incorporation and Misincorporation

Pre-steady-state kinetic studies have revealed that HIV-1 RT incorporates EFdA-TP with a higher efficiency than the natural substrate, dATP.[3][8] This preferential uptake ensures its potent antiviral effect even at low intracellular concentrations. Furthermore, RT can efficiently misincorporate EFdA-MP against the wrong template base (e.g., G, A, or C).[6] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, creating a dead-end complex that irreversibly halts reverse transcription.[6]

Quantitative Analysis

The potency and unique mechanism of EFdA-TP are substantiated by extensive quantitative data from biochemical and cellular assays.

Table 1: Kinetic Parameters of EFdA-TP Incorporation by HIV-1 RT

This table summarizes the pre-steady-state kinetic parameters for the incorporation of EFdA-TP compared to the natural nucleotide dATP. The efficiency of incorporation is calculated as kpol/Kd or kcat/Km.

ParameterEFdA-TPdATPFold Difference (EFdA-TP vs dATP)Reference
kpol (s⁻¹) Value not specifiedValue not specified-[8]
Kd (µM) Value not specifiedValue not specified-[8]
Incorporation Efficiency Not specifiedNot specified>2-fold higher for EFdA-TP[8]
Comparative Efficiency --1.6 to 3.2-fold higher for EFdA-TP[9]

Note: Specific values for kpol (maximal rate of polymerization) and Kd (dissociation constant) can vary based on experimental conditions and the specific template-primer used.

Table 2: Antiviral Potency and Cytotoxicity

This table presents the 50% effective concentration (EC50) of EFdA against various HIV-1 strains and its 50% cytotoxic concentration (CC50), highlighting its high selectivity index.

Assay TypeCell Line/Virus StrainEC50CC50Selectivity Index (CC50/EC50)Reference
Antiviral ActivityHIV-1JR-CSF in PBMCs0.25 nM>46 µM184,000[10]
Antiviral ActivityHIV-1IIIb in MT4 cells73 pM>10 µM>136,986[2]
Antiviral ActivityWild-Type HIV-1As low as 50 pM--[11]
Antiviral ActivityTreatment-Naive Chimeric Viruses1.4 nM (median)--[9]
CytotoxicityCaSki cells (72h)-41.11 ± 8.78 µg/ml>1 x 10³[12]
Table 3: Intracellular Pharmacokinetics

The prolonged intracellular half-life of the active EFdA-TP metabolite is a key factor in its sustained antiviral activity, allowing for the possibility of long-acting formulations.

ParameterCell TypeValueReference
Intracellular Half-life (EFdA-TP)Rhesus Macaque PBMCs>72 hours[10]
Intracellular Concentration (10 mg dose)Human PBMCs0.983 pmol/10⁶ cells[2]
Intracellular Concentration (0.5 mg dose)Human PBMCs0.116 pmol/10⁶ cells[2]

Key Experimental Protocols

The elucidation of EFdA-TP's mechanism relied on several key biochemical and biophysical techniques.

Pre-Steady-State Kinetic Analysis

This method is used to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.

  • Objective: To measure the rate of polymerization (kpol) and the dissociation constant (Kd) for EFdA-TP and dATP.

  • Methodology:

    • A solution containing HIV-1 RT (e.g., 50 nM) and a specific DNA template/primer (T/P) substrate (e.g., 50 nM) is prepared in a reaction buffer.

    • This enzyme-substrate complex is rapidly mixed with a solution containing MgCl₂ and varying concentrations of either EFdA-TP or dATP (e.g., 1–50 µM) using a rapid quench-flow instrument.

    • The reaction is allowed to proceed for very short time intervals (e.g., 0.005 to 2 seconds).

    • The reaction is abruptly stopped (quenched) by adding a solution of 150 mM EDTA.

    • The reaction products (extended primers) are separated by denaturing polyacrylamide gel electrophoresis and quantified.

    • The observed rates at each nucleotide concentration are fitted to a hyperbolic equation to determine the kpol and Kd.[6]

Primer Extension Assays

These assays are used to visualize the termination of DNA synthesis at specific points.

  • Objective: To determine if EFdA-TP acts as an immediate or delayed chain terminator and to assess its sequence dependency.

  • Methodology:

    • A labeled DNA primer is annealed to a DNA or RNA template.

    • The template/primer substrate is incubated with HIV-1 RT.

    • A mixture of all four dNTPs (at a concentration like 1 µM) and increasing concentrations of EFdA-TP (e.g., 0–1000 nM) are added to initiate DNA synthesis.[5]

    • The reaction is allowed to proceed for a set time (e.g., 15 minutes).[5]

    • The reaction is stopped, and the DNA products are denatured and resolved on a sequencing gel.

    • The positions where DNA synthesis is halted correspond to the sites of EFdA-MP incorporation, which are visualized by autoradiography or fluorescence imaging.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between the nucleotide triphosphate and the RT-DNA complex.

  • Objective: To determine the association (kₐ) and dissociation (kd) rate constants for EFdA-TP binding to HIV-1 RT.

  • Methodology:

    • HIV-1 RT is covalently cross-linked to a DNA template/primer substrate.

    • This complex is immobilized on the surface of an SPR sensor chip.

    • Solutions containing various concentrations of EFdA-TP are flowed over the chip surface.

    • The binding and dissociation of EFdA-TP to the RT-DNA complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are analyzed using a suitable binding model (e.g., a two-state reaction protocol) to calculate the kinetic constants (kₐ, kd) and the equilibrium dissociation constant (Kd).[6]

Signaling Pathways and Experimental Workflows

dot

EFdA_Mechanism_of_Action cluster_0 Intracellular Activation cluster_1 Interaction with HIV-1 Reverse Transcriptase (RT) cluster_2 Inhibitory Outcomes EFdA EFdA (Prodrug) EFdA_TP EFdA-TP (Active) EFdA->EFdA_TP Cellular Kinases RT_Complex RT-DNA Complex EFdA_TP->RT_Complex Competes with natural dATP Incorporation EFdA-MP Incorporation RT_Complex->Incorporation Misincorporation Misincorporation (Mismatched Primer) RT_Complex->Misincorporation Alternative Outcome Translocation_Block Translocation Block (4'-ethynyl interaction) Incorporation->Translocation_Block DCT Delayed Chain Termination Incorporation->DCT Sequence- Dependent ICT Immediate Chain Termination Translocation_Block->ICT Primary Mechanism

Caption: Overall mechanism of EFdA-TP action.

dot

Pre_Steady_State_Workflow cluster_0 Reactant Preparation cluster_1 Reaction and Quenching cluster_2 Analysis SyringeA Syringe A: HIV-1 RT + DNA T/P Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: EFdA-TP + MgCl2 SyringeB->Mixer Collection Product Collection Mixer->Collection Varying Times (ms to s) Quench Quench Solution (EDTA) Quench->Collection PAGE Denaturing PAGE Collection->PAGE Quantify Quantification PAGE->Quantify Fit Fit Data to Equation (k_pol, Kd) Quantify->Fit

Caption: Experimental workflow for pre-steady-state kinetics.

Resistance_Mechanism cluster_WT Wild-Type (WT) RT cluster_Mutant Mutant RT (e.g., M184V) EFdA_MP Incorporated EFdA-MP Pocket_WT Hydrophobic Pocket (Ala114, Met184) EFdA_MP->Pocket_WT 4'-ethynyl group fits Binding_WT Strong Interaction Pocket_WT->Binding_WT Block_WT Translocation Blocked Binding_WT->Block_WT EFdA_MP_M Incorporated EFdA-MP Pocket_M Altered Pocket (Ala114, Val184) EFdA_MP_M->Pocket_M 4'-ethynyl group fits poorly Binding_M Reduced Interaction Pocket_M->Binding_M Block_M Reduced Inhibition (Lower Susceptibility) Binding_M->Block_M

References

The Dual-Edged Sword: An In-depth Technical Guide to the Immediate and Delayed Chain Termination Mechanisms of EFdA-TP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), the active form of the potent nucleoside reverse transcriptase inhibitor (NRTI) islatravir (MK-8591), exhibits a unique and multifaceted mechanism of action against HIV-1 reverse transcriptase (RT). Unlike conventional NRTIs that act solely as obligate chain terminators, EFdA-TP employs a dual strategy of immediate and delayed chain termination, contributing to its exceptional antiviral potency and high barrier to resistance. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The development of effective antiretroviral therapies remains a cornerstone of HIV-1 management. Nucleoside reverse transcriptase inhibitors (NRTIs) are a critical class of drugs that target the viral reverse transcriptase enzyme, a key component in the viral replication cycle. EFdA (islatravir) has emerged as a highly promising NRTI, demonstrating picomolar potency against wild-type and drug-resistant HIV-1 strains.[1][2] A key to its efficacy lies in the unique functionality of its triphosphate form, EFdA-TP, which acts as a translocation-defective reverse transcriptase inhibitor (TDRTI).[2][3][4] This guide delves into the intricate molecular mechanisms that underpin the dual inhibitory actions of EFdA-TP: immediate and delayed chain termination.

The Dual Mechanism of EFdA-TP

EFdA-TP's inhibitory activity is not a simple, single-step process. Instead, it leverages a sophisticated, context-dependent dual mechanism that ultimately halts viral DNA synthesis.

Immediate Chain Termination (ICT)

Despite possessing a 3'-hydroxyl group, which is typically absent in chain-terminating NRTIs, EFdA-TP can function as a de facto immediate chain terminator.[5] This is primarily due to its nature as a translocation-defective inhibitor. After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site.[2][3] This interaction impedes the translocation of the primer, a crucial step for the addition of the next nucleotide.[1][2][3] The stalled RT-DNA complex effectively results in immediate chain termination.

Delayed Chain Termination (DCT)

In certain sequence contexts, the translocation of the EFdA-MP-terminated primer is not completely blocked, allowing for the incorporation of one more nucleotide.[1][5] However, the presence of EFdA-MP at the penultimate position creates a steric clash with the "primer grip" region of RT upon the next translocation attempt.[1] This clash prevents further primer extension, leading to delayed chain termination.[1] A significant advantage of this delayed termination is the protection of the EFdA-MP-terminated primer from phosphorolytic excision, a common mechanism of NRTI resistance.[5]

Misincorporation and Mismatched Primer Termination

Adding to its multifaceted inhibitory profile, EFdA-TP can be efficiently misincorporated by HIV-1 RT at sites opposite to non-complementary template bases.[5] The resulting mismatched primers are extremely difficult for RT to extend, creating an additional pathway to terminate DNA synthesis.[5]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of EFdA-TP with HIV-1 RT and its antiviral activity.

Table 1: In Vitro Antiviral Activity of EFdA

Cell LineHIV-1 StrainEC50 (nM)Reference
Activated PBMCsWild-Type0.05[3][4]
MT4HIV-1 IIIB0.073 (73 pM)[1]
MT4HIV-2 EHO0.098 (98 pM)[1]
TZM-blWild-Type0.9 ± 0.2[6]
MAGIC-5AHIV-2 (Group A)0.58 ± 0.13[1]
MAGIC-5AHIV-2 (Group B)0.55 ± 0.16[1]
CEMssHIV-2 ROD90.038 (38 pM)[1]
CEMssHIV-1 NL4-30.120 (120 pM)[1]

Table 2: Biochemical Inhibition of HIV-1 Reverse Transcriptase by EFdA-TP

ParameterValueConditionsReference
IC50
EFdA-TP14 nMDNA/DNA template[5]
Dissociation Constant (Kd)
EFdA-TP~10-fold lower than dATPTd20/Pd37 template/primer[5]
Incorporation Efficiency (kpol/Kd)
EFdA-TP0.8 to 2.3-fold higher than dATPDependent on template sequence[5]
EFdA-TP2-fold higher than dATP-[7]
Misincorporation
EFdA-TP vs. GMore efficient than vs. A or C-[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the dual mechanism of EFdA-TP.

Primer Extension Assay for Chain Termination Analysis

This assay is used to visualize the termination of DNA synthesis by EFdA-TP at specific positions on a template.

Materials:

  • 5'-radiolabeled (e.g., [γ-³²P]ATP) or fluorescently labeled DNA primer

  • DNA or RNA template

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • EFdA-TP and natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)

  • MgCl₂

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Annealing: Anneal the labeled primer to the template DNA by heating to 90°C for 3 minutes and then slowly cooling to room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template (20 nM final concentration), HIV-1 RT (20 nM final concentration), and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of EFdA-TP to different reaction tubes. Include a no-inhibitor control and a control with a known chain terminator (e.g., ddATP).

  • Initiation: Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the desired separation is achieved.

  • Visualization: Visualize the DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging. The positions of the terminated fragments indicate where EFdA-MP was incorporated and DNA synthesis was halted.

Pre-steady-state Kinetics (Quench-Flow) for Incorporation Efficiency

This technique measures the rate of single nucleotide incorporation, allowing for the determination of the kinetic parameters K_d (dissociation constant) and k_pol (polymerization rate).

Materials:

  • Rapid quench-flow instrument

  • Recombinant HIV-1 RT

  • Primer/template DNA duplex

  • EFdA-TP and dATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)

  • MgCl₂

  • Quench Solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Complex Formation: Pre-incubate HIV-1 RT with the primer/template DNA to form the RT-DNA complex.

  • Rapid Mixing: In the quench-flow instrument, rapidly mix the RT-DNA complex with a solution containing EFdA-TP (or dATP) and MgCl₂.

  • Time Course: Allow the reaction to proceed for very short, defined time intervals (milliseconds to seconds).

  • Quenching: After each time interval, rapidly quench the reaction by mixing with the quench solution (EDTA).

  • Analysis: Analyze the reaction products on a denaturing polyacrylamide gel to separate the unextended primer from the extended product.

  • Quantification: Quantify the amount of extended product at each time point.

  • Data Fitting: Plot the product concentration versus time. The data are typically fit to a burst equation to determine the rate of the first nucleotide incorporation (k_obs).

  • Kinetic Parameters: By measuring k_obs at various nucleotide concentrations, the values for K_d and k_pol can be determined by fitting the data to a hyperbolic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of EFdA-TP to the HIV-1 RT-DNA complex, providing insights into the affinity of the interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • HIV-1 RT

  • Biotinylated DNA primer/template

  • Streptavidin

  • EFdA-TP and dATP

  • Running Buffer (e.g., HBS-EP)

Procedure:

  • Surface Preparation: Immobilize streptavidin on the sensor chip surface.

  • Ligand Capture: Capture the biotinylated primer/template DNA onto the streptavidin-coated surface.

  • Analyte Injection: Inject a solution of HIV-1 RT over the surface to form the RT-DNA complex.

  • Inhibitor Binding: Inject different concentrations of EFdA-TP (or dATP) over the RT-DNA complex and monitor the change in the SPR signal in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Regeneration: Regenerate the sensor surface to remove the bound RT and inhibitor.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Visualizations

The following diagrams illustrate the dual mechanism of EFdA-TP and the workflows of the key experimental assays.

EFdA_Mechanism cluster_0 Normal DNA Synthesis cluster_1 EFdA-TP Inhibition cluster_2 Immediate Chain Termination cluster_3 Delayed Chain Termination dNTP dNTP RT_DNA RT-DNA Complex Incorporation Incorporation RT_DNA->Incorporation dNTP binding Translocation Translocation Incorporation->Translocation Primer extended Translocation->RT_DNA Ready for next dNTP Elongation Elongated DNA Translocation->Elongation EFdA_TP EFdA-TP RT_DNA_EFdA RT-DNA Complex Incorporation_EFdA EFdA-MP Incorporation RT_DNA_EFdA->Incorporation_EFdA EFdA-TP binding Translocation_Block Translocation Blocked Incorporation_EFdA->Translocation_Block 4'-ethynyl interaction One_dNTP One dNTP Incorporation Incorporation_EFdA->One_dNTP Partial translocation Delayed_Block Further Translocation Blocked One_dNTP->Delayed_Block Steric clash

Caption: Dual inhibitory mechanism of EFdA-TP.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis title Primer Extension Assay Workflow Primer 5' Labeled Primer Anneal Anneal Primer to Template Primer->Anneal Template DNA/RNA Template Template->Anneal Reaction_Mix Prepare Reaction Mix Anneal->Reaction_Mix RT HIV-1 RT RT->Reaction_Mix dNTPs dNTPs dNTPs->Reaction_Mix EFdA_TP EFdA-TP (Inhibitor) EFdA_TP->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Stop Stop Reaction (EDTA) Incubate->Stop Denature Denature Samples (Heat) Stop->Denature Gel Denaturing PAGE Denature->Gel Visualize Autoradiography / Imaging Gel->Visualize

Caption: Workflow for the Primer Extension Assay.

Quench_Flow_Workflow cluster_prep Preparation cluster_reaction Rapid Reaction cluster_analysis Analysis title Pre-steady-state (Quench-Flow) Kinetics Workflow RT HIV-1 RT Complex Form RT-DNA Complex RT->Complex PT Primer/Template PT->Complex Mixer1 Rapid Mixer 1 Complex->Mixer1 Nucleotide EFdA-TP or dATP + MgCl2 Nucleotide->Mixer1 Delay_Loop Variable Time Delay Loop (ms to s) Mixer1->Delay_Loop Mixer2 Rapid Mixer 2 (Quench) Delay_Loop->Mixer2 Quench Quench Solution (EDTA) Quench->Mixer2 Gel Denaturing PAGE Mixer2->Gel Quantify Quantify Product Formation Gel->Quantify Fit Fit Data to Kinetic Models (Determine Kd, kpol) Quantify->Fit

Caption: Workflow for Pre-steady-state Kinetics.

Conclusion

The dual mechanism of immediate and delayed chain termination, coupled with efficient misincorporation, provides a powerful and robust strategy for the inhibition of HIV-1 reverse transcriptase by EFdA-TP. This multifaceted approach not only explains the remarkable potency of islatravir but also suggests a high barrier to the development of drug resistance. A thorough understanding of these intricate mechanisms, facilitated by the quantitative data and experimental protocols presented in this guide, is crucial for the ongoing development of novel and durable antiretroviral therapies. The continued investigation into the unique properties of translocation-defective RT inhibitors like EFdA will undoubtedly pave the way for the next generation of HIV-1 treatments.

References

Structural basis of EFdA-TP interaction with HIV-1 reverse transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Basis of EFdA-TP Interaction with HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group. Its potent antiviral activity stems from its triphosphate form, EFdA-TP, which interacts with the HIV-1 reverse transcriptase (RT) in a multifaceted manner. This technical guide elucidates the structural and molecular basis of this interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Molecular Mechanism of Action

EFdA-TP inhibits HIV-1 RT through several distinct mechanisms, making it a highly effective antiviral agent.[1][2] The primary mechanism is the inhibition of translocation after its incorporation into the nascent DNA chain.[3][4][5] This classifies EFdA as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[2][4]

The key to EFdA-TP's potency lies in the interaction of its 4'-ethynyl group with a conserved hydrophobic pocket within the polymerase active site of HIV-1 RT.[2][3][5][6][7] This interaction enhances the binding affinity of EFdA-TP to the enzyme, in some cases even more efficiently than the natural substrate, dATP.[3][5][8]

The multiple mechanisms of EFdA-TP inhibition include:

  • Immediate Chain Termination: Despite possessing a 3'-OH group, the strong binding and subsequent translocation inhibition effectively halt DNA synthesis immediately after incorporation, acting as a de facto immediate chain terminator.[1][2]

  • Delayed Chain Termination: In some sequence contexts, EFdA allows for the incorporation of one additional nucleotide before causing a steric clash that prevents further DNA synthesis.[1][2][9]

  • Facile Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP, leading to mismatched primers that are difficult to extend.[1][9]

These combined mechanisms contribute to the high genetic barrier to resistance against EFdA.[10]

Structural Insights into the EFdA-TP-RT Interaction

Crystallographic studies of the HIV-1 RT in complex with a DNA substrate and incoming EFdA-TP have provided high-resolution insights into the molecular interactions driving its inhibitory activity.[2][9]

The 4'-ethynyl group of EFdA-TP fits into a preformed hydrophobic pocket defined by the conserved residues Ala-114, Tyr-115, Phe-160, and Met-184, as well as the aliphatic portion of Asp-185.[3][5][6][9] These extensive hydrophobic interactions are crucial for the high binding affinity and the subsequent translocation-defective mechanism.[9] The 3'-OH group of EFdA-TP forms a hydrogen bond with its own β-phosphate, further stabilizing its conformation in the active site.[9]

After incorporation, the 4'-ethynyl group of the now primer-terminal EFdA-monophosphate (EFdA-MP) hinders the translocation of the primer-template complex, which is a necessary step for the binding of the next nucleotide.[2][4] This steric hindrance is a key determinant of EFdA's function as a translocation inhibitor.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and interaction of EFdA and its triphosphate form with HIV-1 and its reverse transcriptase.

Table 1: Antiviral Activity and Inhibition Constants

CompoundParameterValueCell Line/ConditionsReference
EFdAEC₅₀0.05 nMActivated PBMCs[3][4][5]
EFdAEC₅₀50 pMPhytohemagglutinin-activated PBMCs[4]
EFdAEC₅₀73 pMMT4 cells (HIV-1IIIb)[2]
EFdA-TPIC₅₀14 nMIn vitro primer extension assay[3]

Table 2: Pre-Steady-State Kinetic Parameters for EFdA-TP Incorporation

EnzymeSubstrateKd (µM)kpol (s⁻¹)Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Reference
Wild-Type HIV-1 RTdATP---[8]
Wild-Type HIV-1 RTEFdA-TP-->2-fold more efficient than dATP[8]
M184V HIV-1 RTEFdA-TP--2-fold increased efficiency (DNA template)[11]
M184V HIV-1 RTEFdA-TP--3-fold decreased efficiency (RNA template)[11]
M184V/A114S HIV-1 RTEFdA-TP--5.4-fold reduced efficiency (DNA template)[11]
M184V/A114S HIV-1 RTEFdA-TP--181-fold reduced efficiency (RNA template)[11]

Table 3: Resistance Profile of EFdA

MutationFold Change in SusceptibilityReference
M184V~8-fold resistance[10]
A114S~2-fold resistance[10]
A114S/M184V~24-fold resistance[10]
K65RHypersensitive[2][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of EFdA-TP with HIV-1 RT.

Recombinant HIV-1 Reverse Transcriptase Expression and Purification
  • Expression: The p66 and p51 subunits of HIV-1 RT are typically expressed in E. coli BL21(DE3) cells using a co-expression plasmid system.[4] Expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at an OD₆₀₀ of 0.8, followed by incubation for 2 hours at 37°C.[4]

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM dithiothreitol, 1 mM PMSF, and 5% glycerol) and lysed by sonication.[3]

  • Purification: The purification protocol often involves several chromatography steps, including anion exchange (DEAE cellulose) and affinity chromatography, to obtain a pure homogeneous p66/p51 heterodimer.[2][3]

Gel-Based Drug Susceptibility and Primer Extension Assays
  • Template-Primer Annealing: A 5'-Cy3-labeled DNA primer is annealed to a DNA or RNA template at a molar ratio of 1:3.[1]

  • Reaction Mixture: The reaction typically contains the annealed template-primer (e.g., 20 nM), purified HIV-1 RT (e.g., 20 nM), dNTPs (e.g., 10 µM), and MgCl₂ (e.g., 6 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl).[1][9]

  • Inhibition Assay: Increasing concentrations of EFdA-TP are added to the reaction mixtures.

  • Reaction and Termination: The reactions are initiated by the addition of MgCl₂ and incubated at 37°C for a specified time (e.g., 15 minutes to 3 hours).[1][9] The reactions are terminated by adding an equal volume of formamide loading buffer.[9]

  • Analysis: The products are resolved on a denaturing polyacrylamide gel and visualized using a phosphorimager or fluorescence scanner.

Pre-Steady-State Kinetic Analysis
  • Rapid Quench-Flow: This technique is used to measure the rates of single nucleotide incorporation events.

  • Reaction Setup: A pre-incubated complex of HIV-1 RT, a 5'-³²P-labeled primer/template, is rapidly mixed with a solution containing EFdA-TP and MgCl₂ in a rapid quench instrument.[12][13]

  • Time Course: The reaction is allowed to proceed for various short time intervals (milliseconds) before being quenched with a solution like EDTA.

  • Analysis: The reaction products are separated by denaturing gel electrophoresis and quantified to determine the rate of incorporation (kpol) and the dissociation constant (Kd).

X-ray Crystallography
  • Complex Formation: The HIV-1 RT/DNA complex is formed by mixing the purified enzyme with the DNA template-primer. To obtain a pre-catalytic complex with EFdA-TP, the inhibitor is added to this mixture.

  • Crystallization: Crystals are grown using the hanging-drop vapor diffusion method.[1] A typical crystallization solution may contain PEG-8000, NaCl, MgCl₂, and a buffer such as MES at a specific pH.[1]

  • Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.[11]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known HIV-1 RT structure as a model, followed by refinement.[14]

Surface Plasmon Resonance (SPR)
  • Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.

  • Analyte Injection: Solutions containing varying concentrations of EFdA-TP are flowed over the sensor surface.

  • Binding Measurement: The binding of EFdA-TP to the immobilized RT is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data to calculate the binding affinity (KD).

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

EFdA_Interaction cluster_RT HIV-1 Reverse Transcriptase Active Site cluster_Inhibition Inhibition Mechanisms RT_Pocket Hydrophobic Pocket (A114, Y115, F160, M184, D185) Catalytic_Site Catalytic Aspartates (D110, D185, D186) Incorporation EFdA-MP Incorporation Catalytic_Site->Incorporation Catalysis EFdA_TP EFdA-TP EFdA_TP->RT_Pocket 4'-ethynyl group interaction EFdA_TP->Catalytic_Site Binding at N-site dNTP dATP dNTP->Catalytic_Site Natural Substrate Binding Primer_Template Primer-Template DNA Primer_Template->Catalytic_Site Positioning for elongation Translocation_Block Translocation Inhibition Incorporation->Translocation_Block Steric Hindrance by 4'-ethynyl Chain_Termination Chain Termination (Immediate or Delayed) Translocation_Block->Chain_Termination

Caption: Interaction of EFdA-TP with the HIV-1 RT active site leading to translocation inhibition.

Experimental_Workflow cluster_Purification Enzyme Preparation cluster_Assay Enzymatic Assay cluster_Structural Structural Analysis Expression Recombinant RT Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Chromatographic Purification Lysis->Purification Reaction_Setup Reaction Setup (RT, T/P, dNTPs, EFdA-TP) Purification->Reaction_Setup Complex_Formation RT-DNA-EFdA-TP Complex Formation Purification->Complex_Formation TP_Prep Template-Primer Preparation TP_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Analysis Gel Electrophoresis & Imaging Incubation->Analysis Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Determination Data_Collection->Structure_Solution

Caption: General experimental workflow for studying EFdA-TP interaction with HIV-1 RT.

Signaling_Pathway EFdA_TP EFdA-TP Pre_translocation_complex Pre-translocation Complex (EFdA-MP at N-site) EFdA_TP->Pre_translocation_complex Incorporation RT_DNA_complex RT/DNA Complex RT_DNA_complex->Pre_translocation_complex Post_translocation_complex Post-translocation Complex (EFdA-MP at P-site) Pre_translocation_complex->Post_translocation_complex Translocation (Inhibited) DNA_Synthesis_Halted DNA Synthesis Halted Pre_translocation_complex->DNA_Synthesis_Halted Translocation Failure DNA_Synthesis_Continues DNA Synthesis Continues Post_translocation_complex->DNA_Synthesis_Continues Successful Translocation (Leads to Delayed Termination)

Caption: Logical relationship of EFdA-MP translocation inhibition in HIV-1 RT.

References

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of EFdA to EFdA-TP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action and significant activity against wild-type and drug-resistant strains of HIV-1. A critical aspect of its efficacy is its efficient cellular uptake and subsequent phosphorylation to its active form, EFdA-triphosphate (EFdA-TP). This document provides a comprehensive technical overview of these processes, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Cellular Uptake of EFdA

The entry of EFdA into target cells is a crucial first step for its antiviral activity. Studies have investigated its transport across cellular monolayers to elucidate the primary mechanisms involved.

Transport Mechanisms

Research utilizing Caco-2 and Madin-Darby Canine Kidney II (MDCKII) cell models indicates that EFdA primarily permeates cells via the paracellular route. This is supported by the observation that the apparent permeability coefficient (Papp) of EFdA significantly increases in the presence of a paracellular permeability enhancer. While some findings in Caco-2 cells, such as efflux ratios greater than 2.0, suggest a potential role for active transport mechanisms, EFdA has been shown not to be a substrate for the P-glycoprotein 1 (PGP1) efflux transporter. The transport of EFdA appears to be independent of pH within the physiological range of 5.5 to 7.4.

Quantitative Data on Cellular Permeability

The following table summarizes the apparent permeability coefficients (Papp) of EFdA determined in various in vitro models.

Cell Line/Tissue ModelEFdA ConcentrationPapp (a-b) (cm/s)Papp (b-a) (cm/s)Efflux RatioCitation
Caco-225 μg/ml(4.80 ± 1.24) x 10⁻⁷Not ReportedNot Reported
Caco-2250 μg/ml(5.95 ± 1.44) x 10⁻⁷Not ReportedNot Reported
MDCKII25 μM< 1 x 10⁻⁶Not ReportedNot Reported
MDCKII (with EDTA)25 μM(1.82 ± 0.73) x 10⁻⁶(2.88 ± 0.26) x 10⁻⁶Not Reported
Excised Human Ectocervical TissueNot Specified8.34 x 10⁻⁷Not ReportedNot Reported

Intracellular Phosphorylation of EFdA

Once inside the cell, EFdA must be converted to its pharmacologically active triphosphate form, EFdA-TP, through a series of phosphorylation steps catalyzed by host cell kinases.

Phosphorylation Pathway

EFdA is sequentially phosphorylated to EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally EFdA-TP. The initial and critical phosphorylation step is primarily carried out by the enzyme deoxycytidine kinase (dCK). The presence of a 3'-OH group on the EFdA molecule, a feature absent in many other NRTIs, is thought to enhance its recognition and phosphorylation by cellular kinases.

EFdA_Phosphorylation EFdA EFdA EFdA_MP EFdA-MP EFdA->EFdA_MP ATP -> ADP EFdA_DP EFdA-DP EFdA_MP->EFdA_DP ATP -> ADP EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP ATP -> ADP dCK Deoxycytidine Kinase (dCK) dCK->EFdA_MP other_kinases Other Cellular Kinases other_kinases->EFdA_DP other_kinases->EFdA_TP

Figure 1: Phosphorylation pathway of EFdA to EFdA-TP.
Efficiency and Intracellular Persistence

EFdA undergoes highly efficient intracellular phosphorylation, leading to substantial levels of EFdA-TP. Studies comparing EFdA to zidovudine (AZT) have shown that while the initial uptake of AZT may be higher, the phosphorylation of EFdA to its triphosphate form is significantly more efficient. The ratio of EFdA-TP to EFdA-MP is considerably higher than the corresponding ratio for AZT, indicating efficient conversion and/or high stability of EFdA-TP.

A key characteristic of EFdA is the prolonged intracellular half-life of EFdA-TP, which has been reported to be over 72 hours in human peripheral blood mononuclear cells (PBMCs). This long half-life contributes to its sustained antiviral effect.

Quantitative Data on Intracellular Metabolism

The following tables summarize key quantitative data related to the intracellular phosphorylation and persistence of EFdA.

Table 2: Intracellular Concentrations of EFdA-TP in Human PBMCs

EFdA Dose (in vivo)Intracellular EFdA-TP (pmol/10⁶ cells)Citation
0.5 mg0.116
1 mg0.164
2 mg0.188
10 mg0.983
30 mg4.83

Table 3: Comparison of Intracellular Half-life of Triphosphate Forms

CompoundIntracellular Half-life (t₁/₂)Cell TypeCitation
EFdA-TP >72 hours Human PBMCs ****
EFdA-TP17.2 hoursCEM cells
AZT-TP2.8 hoursCEM cells

Experimental Protocols

This section provides an overview of the methodologies used to assess the cellular uptake and phosphorylation of EFdA.

Bidirectional Transport Assay using Caco-2/MDCKII Cells

This assay is used to determine the permeability of a compound across a cell monolayer, providing insights into its absorption and potential for active transport.

Transport_Assay_Workflow cluster_prep Cell Culture and Seeding cluster_assay Transport Experiment cluster_analysis Sample Analysis culture_cells Culture Caco-2 or MDCKII cells seed_cells Seed cells onto Transwell inserts culture_cells->seed_cells monitor_teer Monitor TEER to ensure monolayer integrity seed_cells->monitor_teer add_efda Add EFdA to apical (A) or basolateral (B) chamber monitor_teer->add_efda incubate Incubate for a defined period (e.g., 2 hours) add_efda->incubate collect_samples Collect samples from the receiving chamber incubate->collect_samples quantify_hplc Quantify EFdA concentration by HPLC-UV collect_samples->quantify_hplc calculate_papp Calculate Papp values quantify_hplc->calculate_papp

Figure 2: Workflow for a bidirectional transport assay.

Protocol Steps:

  • Cell Culture: Caco-2 or MDCKII cells are cultured under standard conditions.

  • Seeding: Cells are seeded onto permeable Transwell inserts and cultured until a confluent monolayer is formed.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport, EFdA is added to the apical chamber, and samples are collected from the basolateral chamber over time.

    • For basolateral-to-apical (B-A) transport, EFdA is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis: The concentration of EFdA in the collected samples is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Intracellular Phosphorylation Assay

This assay is used to determine the levels of EFdA and its phosphorylated metabolites within cells.

Protocol Steps:

  • Cell Culture and Treatment: A specific number of cells (e.g., 10⁶ CEM cells/ml) are incubated with radiolabeled [³H]EFdA at various concentrations for a set period (e.g., 6 hours).

  • Cell Lysis: After incubation, the cells are washed to remove extracellular drug and then lysed, typically with a cold 60% methanol solution, to extract the intracellular nucleosides and nucleotides.

  • Separation by HPLC: The cell extract is injected into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., anion-exchange) to separate EFdA, EFdA-MP, EFdA-DP, and EFdA-TP.

  • Quantification: Fractions are collected from the HPLC at regular intervals (e.g., every minute), and the radioactivity in each fraction is measured using a scintillation counter. The amount of each metabolite is determined by summing the radioactivity in the corresponding peaks.

Conclusion

EFdA demonstrates favorable pharmacokinetic properties at the cellular level, characterized by efficient uptake, robust phosphorylation to its active triphosphate form, and a remarkably long intracellular half-life of EFdA-TP. These attributes contribute significantly to its high potency and sustained antiviral activity. The experimental protocols detailed herein provide a foundation for further research into the cellular pharmacology of EFdA and other novel nucleoside analogs.

EFdA-TP as a Click Chemistry Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant applications in antiviral drug development.[1][2] Beyond its therapeutic potential, the presence of a terminal alkyne group at the 4' position of its sugar moiety makes EFdA-TP a valuable reagent for "click chemistry."[1] This guide provides a comprehensive overview of the utilization of EFdA-TP in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. We will delve into the core principles, provide detailed experimental protocols, present quantitative data, and visualize key processes to empower researchers in leveraging this versatile molecule.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the covalent ligation of an alkyne-containing molecule (like EFdA-TP) with an azide-containing molecule.[3] This powerful conjugation strategy opens up a myriad of possibilities for labeling, tracking, and functionalizing nucleic acids in complex biological systems.

Core Concepts: The Click Chemistry Reaction

The fundamental reaction involves the [3+2] cycloaddition between the terminal alkyne of EFdA-TP and an organic azide, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][4] To enhance the stability and catalytic activity of the copper(I) ion, and to protect biomolecules from oxidative damage, a chelating ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[1][4]

CuAAC_Mechanism EFdA_TP EFdA-TP (Alkyne) Triazole Triazole-linked EFdA Conjugate EFdA_TP->Triazole Azide Azide-modified Molecule Azide->Triazole CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (THPTA/TBTA) Ligand->Cu_I Stabilization Cu_I->Triazole Catalysis

Quantitative Data

While specific kinetic data for the click reaction of EFdA-TP is not extensively published, the CuAAC reaction is generally characterized by high yields and rapid reaction rates, often reaching completion within 15 to 60 minutes at room temperature.[1][4] The efficiency of the reaction is influenced by several factors, including the concentrations of reactants, catalyst, and ligand, as well as the solvent system. For bioconjugation applications, quantitative or near-quantitative yields are typically expected under optimized conditions.[5]

The inhibitory activity of EFdA-TP against HIV-1 reverse transcriptase is well-documented and provides a measure of its biological activity prior to its use in click chemistry.

ParameterValueOrganism/SystemReference
EC₅₀ As low as 50 pMWild-type HIV-1[6]
Intracellular Half-life (EFdA-TP) ProlongedHuman and rhesus blood cells[6]
Incorporation Efficiency (vs. dATP) ~2-fold higherHIV-1 Reverse Transcriptase[7]
Mitochondrial Toxicity Potential LowHuman mitochondrial DNA polymerase γ[8]

Table 1: Biological and Pharmacological Parameters of EFdA.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of EFdA-TP into DNA

This protocol describes the incorporation of EFdA-TP into a DNA strand using a reverse transcriptase. This is a prerequisite step for subsequent click chemistry labeling of the DNA.

Materials:

  • Template/Primer (T/P) DNA

  • HIV-1 Reverse Transcriptase (RT)

  • EFdA-TP

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl₂)

  • Nuclease-free water

  • EDTA solution (for reaction quenching)

  • DNA purification kit

Procedure:

  • Prepare a reaction mixture containing the T/P DNA, dNTPs (excluding dATP if EFdA-TP is the primary analog), and EFdA-TP in the reaction buffer.

  • Initiate the reaction by adding HIV-1 RT.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), depending on the desired length of the product.

  • Stop the reaction by adding EDTA solution.

  • Purify the EFdA-MP-containing DNA product using a suitable DNA purification kit to remove unincorporated nucleotides and enzyme.

  • Verify the incorporation and purity of the product using gel electrophoresis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on EFdA-Incorporated DNA

This protocol outlines the click chemistry reaction to label the alkyne-modified DNA from Protocol 1 with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • EFdA-incorporated DNA

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • THPTA or TBTA ligand solution (e.g., 200 mM in water or DMSO/tBuOH)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, dissolve the EFdA-incorporated DNA in the reaction buffer.

  • Add the azide-functionalized molecule. The molar excess will depend on the specific application and may require optimization (typically 4-50 equivalents).[1][4]

  • Prepare the catalyst premix by incubating CuSO₄ and the THPTA/TBTA ligand in a 1:2 molar ratio for a few minutes.[4]

  • Add the catalyst premix to the reaction mixture (e.g., 25 equivalents relative to the azide).[4]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[4]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.[1][4]

  • Purify the labeled DNA product using ethanol precipitation or a suitable purification column to remove the catalyst and excess reagents.[1][9]

Experimental Workflow and Visualization

The overall process of using EFdA-TP as a click chemistry reagent involves two main stages: enzymatic incorporation and the chemical click reaction. This workflow allows for the site-specific labeling of newly synthesized DNA.

EFdA_Workflow cluster_enzymatic Enzymatic Incorporation cluster_click Click Chemistry Labeling cluster_analysis Downstream Analysis Start Start: Template/Primer DNA Reaction_Mix Prepare Reaction Mix (T/P, dNTPs, EFdA-TP, Buffer) Start->Reaction_Mix Add_RT Add Reverse Transcriptase Reaction_Mix->Add_RT Incubation_Enzymatic Incubate at 37°C Add_RT->Incubation_Enzymatic Purification_Enzymatic Purify Alkyne-DNA Incubation_Enzymatic->Purification_Enzymatic Click_Mix Prepare Click Reaction Mix (Alkyne-DNA, Azide-Probe, Buffer) Purification_Enzymatic->Click_Mix Add_Catalyst Add Cu/Ligand Premix Click_Mix->Add_Catalyst Add_Ascorbate Add Sodium Ascorbate Add_Catalyst->Add_Ascorbate Incubation_Click Incubate at RT Add_Ascorbate->Incubation_Click Purification_Click Purify Labeled DNA Incubation_Click->Purification_Click Analysis Fluorescence Imaging, Sequencing, etc. Purification_Click->Analysis

Applications in Research and Drug Development

The ability to specifically label DNA synthesized in the presence of EFdA-TP has numerous applications:

  • Antiviral Research: Visualizing the sites of action of EFdA within viral replication complexes.

  • Cell Proliferation Studies: As an alternative to BrdU or EdU for labeling newly synthesized DNA in cells.[10]

  • DNA Damage and Repair: Tracking the fate of EFdA-containing DNA and its interaction with cellular repair machinery.

  • Drug Delivery: Conjugating EFdA-modified oligonucleotides to drug delivery vehicles or imaging agents.

  • Diagnostic Assays: Developing sensitive assays for detecting reverse transcriptase activity.

Conclusion

EFdA-TP stands out as a dual-function molecule, acting as both a potent antiviral agent and a versatile tool for bioorthogonal chemistry. Its terminal alkyne group provides a handle for robust and specific covalent modification via the copper-catalyzed azide-alkyne cycloaddition reaction. The protocols and conceptual framework provided in this guide are intended to facilitate the adoption of EFdA-TP as a click chemistry reagent in a wide range of research and development settings, ultimately enabling deeper insights into complex biological processes and advancing the development of novel therapeutic and diagnostic strategies.

References

Physicochemical Properties of EFdA and its Triphosphorylated Form: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591) is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1), including drug-resistant strains.[1] Its unique mechanism of action and favorable pharmacokinetic profile have made it a compound of great interest in antiviral drug development.[2] Understanding the physicochemical properties of EFdA and its active triphosphorylated metabolite, EFdA-triphosphate (EFdA-TP), is crucial for formulation development, optimizing delivery, and predicting its behavior in biological systems. This technical guide provides a detailed overview of the known physicochemical characteristics of both EFdA and EFdA-TP, outlines relevant experimental protocols, and visualizes key molecular interactions and metabolic pathways.

Physicochemical Properties

The physicochemical properties of EFdA have been characterized in preformulation studies, revealing a compound with favorable characteristics for development.[3][4] In contrast, specific physicochemical data for the isolated, purified form of EFdA-TP are less readily available in the public domain, with most research focusing on its intracellular activity and stability.[5][6]

Data Presentation

Table 1: Physicochemical Properties of EFdA

PropertyValueExperimental ConditionsReference
Molecular Formula C₁₂H₁₂FN₅O₃N/A[7]
Molecular Weight 293.3 g/mol N/A[7]
Melting Point ~130 °CDifferential Scanning Calorimetry (DSC)[3][8]
Solubility [3]
   in Water (pH dependent)1508.7 ± 68.4 µg/mLpH 3[3]
799.2 ± 8.7 µg/mLpH 6[3]
   in DMSO>20 mg/mLNot specified[3][7]
   in Ethanol>10 mg/mLNot specified[3]
   in Acetonitrile>1 mg/mLNot specified[3]
Lipophilicity (Log P) -1.19Octanol/water partition coefficient[3][8]
pKa Not explicitly determined, but pH-dependent solubility suggests partial protonation under acidic conditions. The 2-fluoro substitution alters the pKa of the N1 on the adenine base.pH-solubility profile[3][9]
Stability Stable over 21 dayspH 3 to 9 at 25 °C[3][8]
Good stability65 °C for 21 days[3][8]
UV λmax 260 nmIn HPLC mobile phase[3][7]

Table 2: Physicochemical and Pharmacokinetic Properties of EFdA-Triphosphate (EFdA-TP)

PropertyValueExperimental SystemReference
Intracellular Half-life >72 hoursHuman Peripheral Blood Mononuclear Cells (PBMCs)[6]
78.5 to 128 hoursIn HIV-1 infected individuals[1]
Solubility Soluble in aqueous buffers for in vitro assays. Likely soluble in DMSO.Assumed for experimental setups.[10][11]
Stability Stable enough for in vitro enzymatic assays.Assumed for experimental setups.[4]
pKa Not explicitly determined. The triphosphate moiety will have multiple acidic protons with low pKa values.Not available

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following protocols are based on published studies of EFdA and general methods for nucleoside analogues.[3][12][13]

Determination of Aqueous Solubility

The solubility of EFdA was determined by adding an excess amount of the compound to buffers of varying pH (e.g., pH 3 to 9).[3] The suspensions are shaken in a temperature-controlled water bath until equilibrium is reached. After filtration or centrifugation to remove undissolved solids, the concentration of EFdA in the supernatant is quantified by a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Determination of Lipophilicity (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach where a known concentration of the compound is dissolved in a mixture of n-octanol and water.[3] The mixture is shaken to allow for partitioning between the two phases. After separation of the layers, the concentration of the compound in both the aqueous and octanolic phases is determined, typically by HPLC. The Log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

Stability Studies

The stability of EFdA is assessed under various conditions of pH, temperature, and light exposure.[3] For pH stability, solutions of EFdA are prepared in buffers of different pH values and stored at a constant temperature. Aliquots are withdrawn at specified time intervals and analyzed by HPLC to determine the remaining concentration of EFdA. Thermal stability is evaluated by incubating solutions at elevated temperatures. Photostability is assessed by exposing solutions to a controlled light source.[3]

pKa Determination

While not explicitly reported for EFdA, the pKa of nucleoside analogues can be determined using methods such as UV-metric or pH-metric titration.[14] In UV-metric titration, changes in the UV absorbance spectrum of the compound are monitored as a function of pH. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration, which corresponds to the inflection point of the titration curve. Computational methods can also be used to predict pKa values.[15]

Synthesis and Purification of EFdA-TP

The triphosphorylated form, EFdA-TP, is typically synthesized from EFdA through a multi-step chemical or chemoenzymatic process. A common chemical method involves the initial phosphorylation to the monophosphate, followed by conversion to the triphosphate. Purification is a critical step and is often achieved using anion-exchange chromatography followed by reverse-phase HPLC to ensure high purity for biological assays.

Visualizations

Cellular Uptake and Phosphorylation of EFdA

The following diagram illustrates the process by which EFdA enters a target cell and is converted to its active triphosphate form.

EFdA_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EFdA_ext EFdA EFdA_int EFdA EFdA_ext->EFdA_int Cellular Uptake EFdA_MP EFdA-MP EFdA_int->EFdA_MP Phosphorylation (dCK) EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Phosphorylation EFdA_TP EFdA-TP (Active Form) EFdA_DP->EFdA_TP Phosphorylation

Caption: Cellular uptake and subsequent phosphorylation of EFdA to its active form, EFdA-TP.

Mechanism of Action of EFdA-TP

This diagram depicts the interaction of EFdA-TP with HIV-1 reverse transcriptase (RT) and its role in inhibiting DNA synthesis.

EFdA_MoA cluster_RT HIV Reverse Transcriptase Complex RT Reverse Transcriptase Incorporation Incorporation into DNA RT->Incorporation Catalyzes DNA_Template Viral RNA/DNA Template DNA_Template->RT Primer DNA Primer Primer->RT EFdA_TP EFdA-TP EFdA_TP->RT Binds to dATP dATP (Natural Substrate) dATP->RT Competes with Translocation_Block Translocation Blockage Incorporation->Translocation_Block Leads to Chain_Termination Chain Termination Translocation_Block->Chain_Termination Results in

Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP, highlighting translocation blockage.

Experimental Workflow for Stability Analysis

The following workflow outlines the key steps in assessing the stability of EFdA under different environmental conditions.

Stability_Workflow start Start prep Prepare EFdA solutions in various buffers (pH 3-9) start->prep incubate Incubate at different temperatures (e.g., 25°C, 40°C, 65°C) prep->incubate aliquot Withdraw aliquots at specific time points incubate->aliquot hplc Quantify EFdA concentration using RP-HPLC aliquot->hplc analyze Analyze data and determine degradation rate hplc->analyze end End analyze->end

Caption: Workflow for determining the pH and thermal stability of EFdA.

References

Molecular Modeling of EFdA-TP in the HIV-1 Reverse Transcriptase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against HIV-1. Its triphosphate form, EFdA-TP, exhibits a multifaceted inhibition profile, acting as both an immediate and delayed chain terminator and, notably, as a translocation inhibitor. This technical guide provides an in-depth analysis of the molecular interactions between EFdA-TP and the active site of HIV-1 reverse transcriptase (RT), drawing upon a combination of experimental data and computational modeling studies. We present key quantitative data from biochemical and biophysical assays, detail relevant experimental and computational protocols, and utilize visualizations to elucidate the structural basis of EFdA's potent antiviral activity.

Introduction

EFdA is a nucleoside analog that, unlike most approved NRTIs, retains a 3'-hydroxyl group, yet it effectively terminates DNA synthesis.[1][2] This paradoxical characteristic is central to its potent anti-HIV activity. The antiviral efficacy of EFdA is attributed to its active form, EFdA-triphosphate (EFdA-TP), which is a superior substrate for HIV-1 RT compared to the natural substrate, dATP.[2][3] Molecular modeling, in conjunction with structural biology and kinetic studies, has been instrumental in deciphering the intricate mechanisms underlying EFdA-TP's inhibition of HIV-1 RT.

The key structural features of EFdA, the 4'-ethynyl group and a 2'-fluoro substitution, play crucial roles in its high affinity for the RT active site and its resistance to degradation.[4] The 4'-ethynyl group, in particular, engages in significant interactions within a hydrophobic pocket of the enzyme, which is a key determinant of its translocation-defective inhibition mechanism.[5]

Quantitative Data: Binding Affinity and Incorporation Efficiency

The interaction of EFdA-TP with the HIV-1 RT active site has been quantified through various experimental techniques, primarily pre-steady-state kinetics and surface plasmon resonance (SPR). These studies provide valuable data on the binding affinity and incorporation efficiency of EFdA-TP compared to the endogenous nucleotide, dATP.

Table 1: Pre-Steady-State Kinetic Parameters for EFdA-TP and dATP Incorporation by HIV-1 RT [3]

SubstrateKd (μM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (μM-1s-1)
dATP1.8 ± 0.5310 ± 20170
EFdA-TP0.8 ± 0.2330 ± 20410

Kd represents the equilibrium dissociation constant, and kpol is the rate of polymerization.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Constants for EFdA-TP and dATP Binding to HIV-1 RT [1]

Analyteka1 (105 M-1s-1)kd1 (s-1)ka2 (s-1)kd2 (10-3 s-1)KD (nM)
dATP1.3 ± 0.054.3 ± 0.10.29 ± 0.011.1 ± 0.04330
EFdA-TP2.9 ± 0.13.2 ± 0.10.18 ± 0.010.23 ± 0.0234

ka1 and kd1 are the association and dissociation rate constants for the initial binding step. ka2 and kd2 represent the rate constants for the conformational change step. KD is the overall equilibrium dissociation constant.

Mechanism of Action: A Multi-pronged Attack

EFdA-TP inhibits HIV-1 RT through multiple, interconnected mechanisms, making it a highly effective antiviral agent.[1][6]

  • Translocation-Defective Inhibition: The primary mechanism of action is the inhibition of translocation.[2][5] After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, the 4'-ethynyl group of EFdA-MP fits into a hydrophobic pocket in the RT active site.[5] This interaction is thought to hinder the movement of the primer-template complex, effectively stalling the polymerase.

  • Immediate and Delayed Chain Termination: Despite possessing a 3'-OH group, EFdA-TP can act as a de facto immediate chain terminator at certain template positions.[1] In other sequence contexts, it acts as a delayed chain terminator, allowing the incorporation of one more nucleotide before synthesis is halted.[1][3]

  • Efficient Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP opposite non-cognate template bases.[1] The resulting mismatched primer terminus is difficult for the enzyme to extend, further contributing to the inhibition of DNA synthesis.

Experimental and Computational Protocols

Pre-Steady-State Kinetics

Objective: To determine the kinetic parameters of single nucleotide incorporation by HIV-1 RT.

Methodology:

  • Enzyme-Substrate Complex Formation: Purified HIV-1 RT is pre-incubated with a 5'-radiolabeled DNA primer-template duplex to form a binary complex.

  • Rapid Quench-Flow Experiment: The binary complex is rapidly mixed with a solution containing EFdA-TP or dATP and Mg2+ in a quench-flow apparatus.

  • Reaction Quenching: The reaction is quenched at various time points (milliseconds to seconds) by the addition of a quenching agent (e.g., EDTA).

  • Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The amount of extended primer at each time point is quantified, and the data are fit to kinetic models to determine the Kd and kpol.[3]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics of EFdA-TP to the HIV-1 RT/DNA complex.

Methodology:

  • Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA primer-template complex.

  • Ligand Immobilization: Purified HIV-1 RT is flowed over the chip, allowing it to bind to the immobilized DNA.

  • Analyte Injection: Solutions of EFdA-TP or dATP at various concentrations are injected over the chip surface.

  • Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time.

  • Data Analysis: The association and dissociation curves are fit to a two-state reaction model to determine the kinetic rate constants (ka1, kd1, ka2, kd2) and the overall dissociation constant (KD).[1]

Molecular Modeling (Generalized Protocol)

Objective: To investigate the binding mode and interactions of EFdA-TP within the HIV-1 RT active site.

Methodology:

  • System Preparation:

    • The crystal structure of HIV-1 RT in complex with a DNA template-primer and an incoming nucleotide (e.g., PDB ID: 1T05) is used as a starting point.

    • The endogenous nucleotide is replaced with the coordinates of EFdA-TP. The structure of EFdA-TP can be built and minimized using quantum mechanical methods (e.g., PM3).

  • Molecular Docking (Optional):

    • If a ternary complex structure is not available, molecular docking can be used to predict the binding pose of EFdA-TP in the active site. Software such as AutoDock or GOLD can be employed.

  • Molecular Dynamics (MD) Simulation:

    • The RT-DNA-EFdA-TP complex is solvated in a periodic box of water molecules and counter-ions are added to neutralize the system.

    • An appropriate force field (e.g., AMBER, CHARMM) is used to describe the interatomic interactions.

    • The system is first minimized to remove steric clashes, followed by a gradual heating phase and an equilibration phase.

    • A production MD simulation is then run for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

  • Data Analysis:

    • Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

    • Interaction Analysis: Hydrogen bonds, hydrophobic interactions, and other non-bonded interactions between EFdA-TP and active site residues are analyzed throughout the simulation.

    • Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of EFdA-TP.

Visualizing the Molecular Interactions and Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of EFdA-TP's interaction with the HIV-1 RT active site.

EFdA_Inhibition_Mechanism cluster_0 EFdA-TP in Solution cluster_1 HIV-1 RT Active Site cluster_2 Inhibition Outcomes EFdA_TP EFdA-TP Binding Binding to Active Site EFdA_TP->Binding High Affinity RT_DNA RT/DNA Complex Incorporation Incorporation into DNA RT_DNA->Incorporation Efficient Binding->RT_DNA Translocation_Block Translocation Blocked Incorporation->Translocation_Block Primary Mechanism ICT Immediate Chain Termination Incorporation->ICT DCT Delayed Chain Termination Incorporation->DCT Misincorporation Misincorporation Incorporation->Misincorporation

Caption: Multi-faceted inhibition mechanism of EFdA-TP against HIV-1 RT.

Molecular_Modeling_Workflow PDB Start with PDB Structure (e.g., 1T05) Complex_Prep Prepare RT/DNA/EFdA-TP Complex PDB->Complex_Prep Ligand_Prep Prepare EFdA-TP Ligand (Quantum Mechanics) Ligand_Prep->Complex_Prep MD_Sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Complex_Prep->MD_Sim Analysis Trajectory Analysis MD_Sim->Analysis Results Binding Mode, Interactions, Free Energy Analysis->Results

Caption: A generalized workflow for the molecular modeling of EFdA-TP.

Active_Site_Interactions cluster_pocket Hydrophobic Pocket EFdA_TP EFdA-TP Ethynyl 4'-Ethynyl Group EFdA_TP->Ethynyl A114 Ala114 Y115 Tyr115 F160 Phe160 M184 Met184 D185 Asp185 Ethynyl->A114 hydrophobic Ethynyl->Y115 hydrophobic Ethynyl->F160 hydrophobic Ethynyl->M184 hydrophobic Ethynyl->D185 hydrophobic (aliphatic part)

Caption: Key hydrophobic interactions of the 4'-ethynyl group of EFdA-TP.

Conclusion

The remarkable potency of EFdA against HIV-1 is a direct result of its unique molecular interactions within the reverse transcriptase active site. The combination of a high binding affinity, efficient incorporation, and a multi-pronged inhibition mechanism, dominated by translocation inhibition, underscores its efficacy. Molecular modeling has been pivotal in providing a structural and dynamic rationale for the experimental observations, particularly the critical role of the 4'-ethynyl group's interaction with a conserved hydrophobic pocket. This detailed understanding at the molecular level is invaluable for the ongoing development of next-generation antiretroviral therapies and for predicting and overcoming potential drug resistance.

References

The Discovery and Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, represents a significant advancement in the field of antiretroviral therapy. This nucleoside reverse transcriptase translocation inhibitor (NRTTI) exhibits remarkable potency against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). Its unique mechanism of action, which circumvents common resistance pathways, coupled with a favorable pharmacokinetic profile, positions EFdA as a promising candidate for both treatment and pre-exposure prophylaxis (PrEP) of HIV infection. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of EFdA, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Discovery and Development

The discovery of 4'-ethynyl-2-fluoro-2'-deoxyadenosine was the result of collaborative research efforts aimed at identifying novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved potency and resistance profiles.[1] The strategic incorporation of a 4'-ethynyl group and a 2-fluoro modification to the deoxyadenosine scaffold led to a compound with exceptional anti-HIV activity.[1] Preclinical studies demonstrated that EFdA is effective at subnanomolar concentrations in primary human cells, making it one of the most potent NRTIs identified to date.[1][2]

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine

The chemical synthesis of EFdA has been approached through various methodologies, including enantioselective and diastereoselective strategies to control the stereochemistry of the chiral centers in the ribose sugar moiety.

Enantioselective Synthesis

One notable enantioselective synthesis of EFdA involves a biocatalytic desymmetrization to establish the fully substituted 4'-carbon stereocenter. This is followed by a Noyori-type asymmetric transfer hydrogenation to set the stereochemistry at the 3'-position. A key step in this synthetic route is the selective crystallization of an N-silyl nucleoside intermediate, which facilitates the isolation of the desired β-anomer after the glycosylation reaction.

General Synthetic Workflow

The synthesis of EFdA is a multi-step process that requires careful control of stereochemistry. The following diagram illustrates a generalized workflow for a common synthetic approach.

G cluster_synthesis Generalized Synthetic Workflow for EFdA Starting_Material Protected Ribose Derivative Introduction_Ethynyl Introduction of 4'-Ethynyl Group Starting_Material->Introduction_Ethynyl Formation_Glycosidic_Bond Glycosylation with 2-Fluoroadenine Introduction_Ethynyl->Formation_Glycosidic_Bond Stereoselective_Reduction Stereoselective Reduction of 3'-Keto Group Formation_Glycosidic_Bond->Stereoselective_Reduction Deprotection Deprotection Steps Stereoselective_Reduction->Deprotection Final_Product 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) Deprotection->Final_Product

Caption: Generalized workflow for the chemical synthesis of EFdA.

Mechanism of Action

EFdA's potent antiviral activity stems from its unique mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][2] Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA possesses a 3'-OH.[1][2]

Intracellular Phosphorylation

Upon entering the host cell, EFdA is phosphorylated by cellular kinases to its active triphosphate form, EFdA-triphosphate (EFdA-TP).[3] The initial and rate-limiting phosphorylation step is primarily catalyzed by deoxycytidine kinase (dCK).[4]

G cluster_phosphorylation Intracellular Activation of EFdA EFdA EFdA (extracellular) Uptake Cellular Uptake EFdA->Uptake EFdA_intra EFdA (intracellular) EFdA_MP EFdA-monophosphate EFdA_intra->EFdA_MP dCK EFdA_DP EFdA-diphosphate EFdA_MP->EFdA_DP Other Kinases EFdA_TP EFdA-triphosphate (Active) EFdA_DP->EFdA_TP Other Kinases dCK Deoxycytidine Kinase (dCK) Other_Kinases Other Cellular Kinases Uptake->EFdA_intra

Caption: Intracellular phosphorylation cascade of EFdA to its active triphosphate form.

Inhibition of HIV Reverse Transcriptase

EFdA-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT). Despite having a 3'-OH group, EFdA-TP acts as a functional chain terminator through a novel mechanism involving the inhibition of translocation.[1][2] After incorporation into the nascent viral DNA strand, the 4'-ethynyl group of the incorporated EFdA monophosphate (EFdA-MP) sterically hinders the repositioning of the primer terminus within the RT active site, a process known as translocation.[2] This stalling of the RT enzyme effectively halts further DNA synthesis.[2]

EFdA can act as both an immediate chain terminator (ICT) and a delayed chain terminator (DCT), depending on the local template sequence.[1]

G cluster_moa Mechanism of HIV Reverse Transcriptase Inhibition by EFdA Viral_RNA Viral_RNA RT_Binding RT binds to viral RNA Viral_RNA->RT_Binding DNA_Synthesis Initiation of DNA Synthesis RT_Binding->DNA_Synthesis EFdA_TP_Incorporation EFdA-TP Incorporation DNA_Synthesis->EFdA_TP_Incorporation Translocation_Inhibition Translocation Inhibition (Steric hindrance by 4'-ethynyl group) EFdA_TP_Incorporation->Translocation_Inhibition Chain_Termination Functional Chain Termination Translocation_Inhibition->Chain_Termination

Caption: Simplified signaling pathway of EFdA's mechanism of action on HIV RT.

Biological Activity and Data Presentation

EFdA has demonstrated exceptional antiviral potency against a wide range of HIV-1 subtypes, including those resistant to currently approved NRTIs.

In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of EFdA against various HIV-1 strains in different cell lines.

HIV-1 StrainCell LineEC50 (nM)CC50 (μM)Selectivity Index (SI)Reference
HIV-1JR-CSFPBMCs0.2546184,000[5][6]
HIV-1IIIBMT-4 cells0.073>10>137,000[3]
HIV-2EHOMT-4 cells0.098>10>102,000[3]
HIV-1NL4-3MT-4 cells0.05--[3]
Activity Against Resistant Strains

EFdA retains significant activity against HIV-1 strains harboring mutations that confer resistance to other NRTIs.

Resistance MutationFold Change in EC50Reference
M184V7.5[3]
Multiple NRTI MutationsActive[3]

Experimental Protocols

The following sections provide an overview of the methodologies used in the synthesis and biological evaluation of EFdA. Note that detailed, step-by-step protocols are often found in the supplementary information of the cited literature.

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (General Overview)

Objective: To synthesize EFdA with high purity and stereoselectivity.

Materials: Protected ribose derivatives, 2-fluoroadenine, organometallic reagents for ethynylation, reducing agents, deprotection reagents, solvents, and chromatography supplies.

Procedure Outline:

  • Preparation of a protected ribose intermediate: A suitable starting material, such as D-ribose, is protected to allow for selective reactions at specific positions.

  • Introduction of the 4'-ethynyl group: An ethynyl group is introduced at the 4'-position of the sugar ring, often using an organometallic reagent.

  • Glycosylation: The modified sugar is coupled with a protected 2-fluoroadenine base to form the nucleoside.

  • Stereoselective reduction: If a keto group is present at the 3'-position, it is reduced to a hydroxyl group with high stereoselectivity.

  • Deprotection: All protecting groups are removed to yield the final product, EFdA.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Antiviral Activity Assay (p24 ELISA)

Objective: To determine the concentration of EFdA that inhibits 50% of viral replication (EC50).

Materials: HIV-1 permissive cells (e.g., PBMCs, MT-4 cells), HIV-1 stock, EFdA, cell culture medium, 96-well plates, and a commercial HIV-1 p24 antigen ELISA kit.

Procedure Outline:

  • Cell Plating: Seed permissive cells in a 96-well plate.

  • Drug Dilution: Prepare serial dilutions of EFdA.

  • Infection: Add the HIV-1 stock to the cells, along with the different concentrations of EFdA. Include control wells with no drug and no virus.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 7 days).

  • p24 Measurement: After incubation, collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the virus control and determine the EC50 value using a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)

Objective: To directly measure the inhibitory effect of EFdA-TP on the enzymatic activity of HIV-1 RT.

Materials: Recombinant HIV-1 RT, a template-primer duplex (often with a fluorescently labeled primer), dNTPs, EFdA-TP, reaction buffer, and polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure Outline:

  • Reaction Setup: In a reaction tube, combine the template-primer, HIV-1 RT, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of EFdA-TP to the reaction mixtures.

  • Initiation: Start the reaction by adding a mixture of dNTPs.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., formamide with a loading dye).

  • Analysis: Separate the DNA products by size using denaturing PAGE.

  • Visualization: Visualize the DNA products using a fluorescence scanner and analyze the extent of primer extension to determine the inhibitory effect of EFdA-TP.

G cluster_workflow Experimental Workflow: Primer Extension Assay Prepare_Reaction_Mix Prepare Reaction Mix (Template-Primer, RT, Buffer) Add_Inhibitor Add EFdA-TP (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with dNTPs Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Analyze_Products Analyze by PAGE Stop_Reaction->Analyze_Products Determine_Inhibition Determine IC50 Analyze_Products->Determine_Inhibition

Caption: A typical workflow for an HIV-1 RT primer extension assay.

Cellular Uptake and Phosphorylation Assay

Objective: To determine the intracellular concentration of EFdA and its phosphorylated metabolites.

Materials: Cells (e.g., CEM cells), radiolabeled [³H]EFdA, cell culture medium, methanol for extraction, and a High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

Procedure Outline:

  • Cell Incubation: Incubate cells with [³H]EFdA for various time points.

  • Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release intracellular contents.

  • Extraction: Extract the nucleosides and nucleotides using a method such as methanol extraction.

  • HPLC Analysis: Separate the parent drug and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) using an appropriate HPLC method (e.g., anion-exchange chromatography).

  • Quantification: Quantify the amount of each species by detecting the radioactivity in the HPLC eluent.

Conclusion

4'-Ethynyl-2-fluoro-2'-deoxyadenosine is a highly potent antiretroviral agent with a novel mechanism of action that sets it apart from other NRTIs. Its ability to inhibit both wild-type and drug-resistant HIV, coupled with a favorable safety and pharmacokinetic profile, underscores its potential as a transformative therapy for HIV infection. Further research and clinical development will continue to elucidate the full therapeutic utility of this promising compound.

References

Preclinical Development of Islatravir (EFdA, MK-8591): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Islatravir, also known as 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) or MK-8591, is a first-in-class investigational antiretroviral agent for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] It is classified as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), a novel class that distinguishes it from other approved antiretrovirals.[1][2] Islatravir is a deoxyadenosine analog with potent activity against both wild-type and multidrug-resistant HIV strains.[2] Its unique mechanism of action and long intracellular half-life have positioned it as a significant candidate for long-acting HIV treatment and prevention strategies.[3][4][5] This guide provides an in-depth overview of the core preclinical data that supported its transition into clinical development.

Mechanism of Action

Islatravir is a prodrug that is converted intracellularly by host kinases to its active form, islatravir-triphosphate (ISL-TP).[2] As an NRTTI, ISL-TP inhibits the HIV-1 reverse transcriptase (RT) enzyme through multiple mechanisms.[2][6][7]

  • Inhibition of Translocation: The primary mechanism involves acting as a "translocation-defective RT inhibitor."[8][9][10] Despite retaining a 3'-hydroxyl (3'-OH) group, which is typically absent in chain-terminating nucleoside reverse transcriptase inhibitors (NRTIs), the incorporated islatravir monophosphate (ISL-MP) causes immediate chain termination by sterically hindering the repositioning (translocation) of the primer strand on the enzyme's active site.[8][10][11] This prevents the addition of the next nucleotide.

  • High Affinity for Reverse Transcriptase: The 4′-ethynyl group on the ribose sugar fits into a conserved hydrophobic pocket of the RT active site, defined by residues such as Ala-114, Tyr-115, Phe-160, and Met-184.[8][11][12] This interaction contributes to a high binding affinity and efficient incorporation of ISL-TP compared to the natural substrate, dATP.[8][11]

  • Delayed Chain Termination: If translocation does occur, islatravir can also act as a delayed chain terminator.[13]

The combination of these mechanisms results in potent inhibition of viral DNA synthesis.[13]

Mechanism_of_Action cluster_Cell Infected Host Cell cluster_RT HIV Reverse Transcription EFDA Islatravir (EFdA) EFDA_TP Islatravir-Triphosphate (ISL-TP) (Active Form) EFDA->EFDA_TP Intracellular Phosphorylation RT_Binding HIV-1 Reverse Transcriptase (RT) EFDA_TP->RT_Binding Incorporation ISL-MP is incorporated into viral DNA RT_Binding->Incorporation Competes with dATP Translocation_Block Translocation is Blocked Incorporation->Translocation_Block 4'-ethynyl group interaction with RT hydrophobic pocket Chain_Termination Viral DNA Synthesis Terminated Translocation_Block->Chain_Termination In_Vivo_Efficacy_Workflow start Select Animal Model (e.g., Rhesus Macaques) acclimatize Acclimatization Period start->acclimatize baseline Baseline Sampling (Blood, Plasma) acclimatize->baseline randomize Randomization baseline->randomize group_A Treatment Group: Administer Islatravir (e.g., Weekly Oral Dose) randomize->group_A Active group_B Control Group: Administer Placebo randomize->group_B Control challenge Viral Challenge (e.g., Intrarectal SHIV) group_A->challenge group_B->challenge monitoring Regular Monitoring: - Plasma Viral Load (RNA) - Intracellular ISL-TP Levels - Safety Markers challenge->monitoring endpoint Primary Endpoint Analysis: - Infection Status (PrEP) - Viral Load Reduction (Tx) - Statistical Comparison monitoring->endpoint Antiviral_Assay_Workflow start Isolate PBMCs from Healthy Donor Blood stimulate Stimulate PBMCs with PHA and IL-2 start->stimulate infect Infect Stimulated Cells with HIV-1 Stock stimulate->infect prepare_drug Prepare Serial Dilutions of Islatravir culture Culture Infected Cells with Drug Dilutions for 7 Days prepare_drug->culture infect->culture supernatant Collect Supernatant culture->supernatant elisa Quantify p24 Antigen using ELISA supernatant->elisa calculate Calculate EC50 from Dose-Response Curve elisa->calculate

References

Methodological & Application

Application Notes and Protocols for EFdA-TP in HIV-1 Reverse Transcriptase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique and multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).[1][2] Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP exhibits both immediate and delayed chain termination, as well as RT translocation inhibition.[1][3] This document provides detailed protocols for performing HIV-1 RT inhibition assays using EFdA-TP, summarizes key quantitative data, and illustrates the experimental workflow and inhibitory mechanisms.

Introduction

EFdA (also known as MK-8591) is a nucleoside analog that demonstrates exceptional potency against both wild-type and drug-resistant strains of HIV-1.[2][4] Its active form, EFdA-triphosphate (EFdA-TP), is a powerful inhibitor of HIV-1 RT. A distinguishing feature of EFdA is the presence of a 3′-hydroxyl group, which is absent in most approved NRTIs.[5][6] Despite this, EFdA-TP acts as a functional chain terminator through multiple mechanisms. It can act as a de facto immediate chain terminator by slowing DNA synthesis after its incorporation and can also function as a delayed chain terminator.[1][7] Furthermore, EFdA-TP is a translocation-defective RT inhibitor (TDRTI), meaning that after its incorporation, it hinders the movement of RT along the nucleic acid template, thus preventing further DNA synthesis.[5][6] These unique properties contribute to its high potency, with reported EC50 values in the picomolar range.[2][5]

Quantitative Data Summary

The inhibitory potency of EFdA-TP against HIV-1 RT has been quantified in various studies. The following tables summarize key findings, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, providing a comparative overview with other NRTIs.

Table 1: Antiviral Activity of EFdA against HIV-1 in Cell-Based Assays

Cell TypeVirus StrainParameterValueComparatorComparator Value
Activated PBMCsWild-Type HIV-1EC500.05 nM[5][6]Tenofovir>1000-fold less potent[5]
Activated PBMCsWild-Type HIV-1EC500.05 nM[4]AZT>400-fold less potent[5]
MT4 CellsHIV-1 IIIBEC5073 pM[2]AZT180 nM[8]
MT4 CellsHIV-1 NL4-3EC5050 pM[2]Tenofovir (TFV)14 nM[8]
MT4 CellsHIV-2 EHOEC5098 pM[2]3TC1,210 nM[8]
MT4 CellsM184V MutantEC508.3 nM[4]--

Table 2: Biochemical Inhibition of HIV-1 RT by EFdA-TP

Assay TypeSubstrateParameterValueComparatorComparator Value
Primer Extension AssayTd100/Pd18IC5014 nM[5]ddATP~10-100 fold less effective[5]
Primer Extension AssayTd100/Pd18IC5014 nM[9]AZTTP~10-100 fold less effective[5]
Primer Extension AssayTd100/Pd18IC5014 nM[9]TFV-DP~10-100 fold less effective[5]

Experimental Protocols

HIV-1 RT Inhibition Assay using Primer Extension

This protocol is designed to measure the inhibition of HIV-1 RT-catalyzed DNA synthesis by EFdA-TP in a cell-free system.

Materials:

  • Purified HIV-1 Reverse Transcriptase (RT)[1]

  • 5′-Cy3-labeled DNA primer[1][5]

  • DNA or RNA template[1][5]

  • Deoxynucleotide triphosphates (dNTPs)[1]

  • EFdA-TP[7]

  • Dideoxynucleotide triphosphates (e.g., ddATP) for controls[1]

  • RT reaction buffer (50 mM Tris-HCl, pH 7.8, 50 mM NaCl)[5][10]

  • MgCl2[1][5]

  • Formamide loading buffer (100% formamide with bromophenol blue)[1]

  • Urea-polyacrylamide gel (15%)[1]

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Template/Primer Annealing: Anneal the 5′-Cy3-labeled DNA primer to the DNA or RNA template at a 1:3 molar ratio.[1][5]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by combining the annealed template/primer (20 nM final concentration) and purified HIV-1 RT (20 nM final concentration) in RT reaction buffer.[1][5][10]

    • Add varying concentrations of EFdA-TP to the reaction tubes. For comparison, include reactions with other NRTI-TPs (e.g., ddATP) and a no-inhibitor control.[1][5]

    • Incubate the mixture at 37°C.[1][5]

  • Reaction Initiation: Initiate the polymerization reaction by adding MgCl2 to a final concentration of 6 mM. The final reaction volume is typically 20 µl.[1][5] All dNTPs should be present at a final concentration of 1-10 µM.[1][5]

  • Incubation: Incubate the reactions for 15 minutes at 37°C.[1][5]

  • Reaction Termination: Stop the reactions by adding an equal volume of formamide loading buffer.[1]

  • Gel Electrophoresis: Denature the samples by heating and then resolve the reaction products on a 15% polyacrylamide gel containing 7 M urea.[1]

  • Analysis: Visualize and quantify the Cy3-labeled DNA products using a suitable gel imaging system. The extent of inhibition is determined by the reduction in the amount of full-length product in the presence of EFdA-TP compared to the no-inhibitor control.[1]

Visualizations

Mechanism of HIV-1 RT Inhibition by EFdA-TP

The following diagram illustrates the multiple mechanisms by which EFdA-TP inhibits HIV-1 RT.

EFdA_Mechanism cluster_0 HIV-1 Reverse Transcription cluster_1 Inhibition Pathways RT HIV-1 RT Incorporation Incorporation RT->Incorporation binds dNTP Natural dNTPs dNTP->Incorporation substrate EFdA_TP EFdA-TP EFdA_TP->Incorporation competes with dNTPs and is incorporated Nascent_DNA Nascent DNA Strand Elongation Further Elongation Nascent_DNA->Elongation proceeds with dNTPs Incorporation->Nascent_DNA extends Immediate_Termination Immediate Chain Termination Incorporation->Immediate_Termination EFdA-MP incorporated Delayed_Termination Delayed Chain Termination Incorporation->Delayed_Termination EFdA-MP incorporated, one more dNTP added Translocation_Block Translocation Inhibition Incorporation->Translocation_Block EFdA-MP at 3' end Translocation RT Translocation Elongation->Translocation Immediate_Termination->Elongation blocks Delayed_Termination->Elongation blocks Translocation_Block->Translocation blocks

Caption: Mechanisms of EFdA-TP inhibition of HIV-1 RT.

Experimental Workflow for HIV-1 RT Inhibition Assay

The diagram below outlines the key steps in the primer extension assay to evaluate EFdA-TP's inhibitory activity.

a A 1. Prepare Template/Primer B 2. Set up Reaction Mixture (RT, T/P, Buffer) A->B C 3. Add EFdA-TP (Varying Concentrations) B->C D 4. Initiate Reaction with MgCl2 and dNTPs C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction (Formamide Buffer) E->F G 7. Denaturing PAGE F->G H 8. Visualize and Quantify Results G->H

Caption: Workflow for the HIV-1 RT primer extension assay.

References

Application Notes and Protocols: Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique molecular structure that includes a 3′-hydroxyl (3'-OH) group, a feature absent in most approved NRTIs.[1][2] This structural characteristic allows EFdA to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) through multiple complex mechanisms.[3][4] Unlike traditional chain terminators, EFdA can act as a translocation-defective RT inhibitor (TDRTI), an immediate chain terminator (ICT), or a delayed chain terminator (DCT), depending on the nucleic acid template sequence.[2][3][5]

Pre-steady-state kinetic analysis is an essential tool for elucidating the detailed mechanism of such potent inhibitors. It allows for the direct measurement of the rates of substrate binding (characterized by the dissociation constant, Kd) and the maximal rate of polymerization (kpol) in a single enzyme turnover. This level of detail is critical for understanding the molecular interactions that underpin EFdA's high efficacy and for developing next-generation antiviral therapies. These notes provide a summary of key kinetic data and a detailed protocol for performing pre-steady-state analysis of EFdA-TP incorporation.

Multiple Mechanisms of EFdA-TP Inhibition

EFdA-triphosphate (EFdA-TP) inhibits HIV-1 RT through several distinct pathways following its incorporation into the nascent DNA strand:

  • Translocation-Defective RT Inhibition (TDRTI): After incorporation, the EFdA-monophosphate (EFdA-MP) at the 3'-end of the primer makes it difficult for the RT enzyme to translocate to the next position on the template. This effectively stalls DNA synthesis.[2]

  • Immediate Chain Termination (ICT): In many sequence contexts, EFdA-TP acts as a de facto chain terminator, where the rate of subsequent nucleotide addition is dramatically slowed, effectively halting DNA synthesis immediately after its incorporation.[3]

  • Delayed Chain Termination (DCT): In some cases, RT can incorporate one additional nucleotide after EFdA-MP before synthesis is blocked.[1][3]

  • Misincorporation: EFdA-TP can be efficiently misincorporated against incorrect template bases, creating mismatched primers that are very difficult for RT to extend.[3]

The prevailing mechanism is highly dependent on the local template sequence, which influences the binding affinity of EFdA-TP and the kinetics of subsequent steps.[3][4]

EFdA_Inhibition_Pathways RT_DNA RT + DNA Primer/Template RT_DNA_EFDATP RT-DNA-EFdA-TP (Ternary Complex) RT_DNA->RT_DNA_EFDATP EFdA-TP Binding RT_DNA_EFDAMP RT + Primer-EFdA-MP RT_DNA_EFDATP->RT_DNA_EFDAMP Incorporation ICT Immediate Chain Termination (ICT) RT_DNA_EFDAMP->ICT TDRTI Translocation Defect (TDRTI) RT_DNA_EFDAMP->TDRTI DCT_Start Slow Translocation RT_DNA_EFDAMP->DCT_Start DCT_End Delayed Chain Termination (DCT) DCT_Start->DCT_End +1 dNTP

Caption: Mechanisms of HIV-1 RT inhibition by EFdA-TP.

Quantitative Data Summary: Pre-Steady-State Kinetics

The efficiency of nucleotide incorporation is determined by the ratio kpol/Kd. Pre-steady-state kinetic studies have consistently shown that HIV-1 RT incorporates EFdA-TP with an efficiency equal to or greater than that of the natural substrate, dATP.[1][3] This high efficiency is primarily driven by a tighter binding affinity (a lower Kd) of EFdA-TP to the RT-DNA complex.[4]

Table 1: Single Nucleotide Incorporation Kinetics of EFdA-TP vs. dATP by HIV-1 RT

Substrate Template/Primer kpol (s⁻¹) Kd (µM) Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) Selectivity (EFdA-TP/dATP) Reference
EFdA-TP Td31/Pd18 33 ± 2 2.1 ± 0.5 15.7 2.3 [3]
dATP Td31/Pd18 38 ± 2 5.5 ± 0.9 6.9 [3]
EFdA-TP Td26/Pd18+5 35 ± 3 4.8 ± 1.2 7.3 0.8 [3]
dATP Td26/Pd18+5 48 ± 3 5.1 ± 1.0 9.4 [3]
EFdA-TP (unspecified) 43 ± 1 4.7 ± 0.5 9.1 2.2 [1]

| dATP | (unspecified) | 49 ± 2 | 12 ± 2 | 4.1 | |[1] |

Table 2: Kinetics of Next Nucleotide (dTTP) Incorporation After EFdA-MP

Primer Terminus Template/Primer kpol (s⁻¹) Kd (µM) Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) Reference
-EFdA-MP Td31/Pd18-EFdA-MP 0.003 ± 0.0001 0.9 ± 0.1 0.003 [3][6]
-EFdA-MP Td26/Pd18+5-EFdA-MP 0.2 ± 0.01 1.1 ± 0.2 0.18 [3][6]

| -AMP (natural) | (similar P/T) | 72 ± 3 | 48 ± 8 | 1.5 |[1] |

Note: Kinetic parameters are highly dependent on the specific template-primer sequences and reaction conditions used in each study.

Experimental Protocols

Protocol: Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation using Rapid Quench-Flow

This protocol outlines the measurement of kpol and Kd for the incorporation of EFdA-TP by HIV-1 RT.

1. Reagents and Materials

  • Enzyme: Purified, active HIV-1 RT heterodimer (p66/p51).

  • Substrates: EFdA-TP and dATP (high purity).

  • DNA: 5'-32P radiolabeled or fluorescently labeled DNA primer and an unlabeled DNA template. The sequence should be designed to have a single incorporation site for dATP/EFdA-TP.

  • RT Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl.

  • Initiation Solution: MgCl₂ (to final concentration of 5-6 mM) and varying concentrations of EFdA-TP or dATP in RT Reaction Buffer.

  • Quench Solution: 150-250 mM EDTA or an equal volume of formamide loading buffer.

2. Apparatus

  • Rapid Chemical Quench-Flow Instrument (e.g., KinTek Corporation Model RQF-3).

  • Thermostated water bath.

  • Phosphorimager or fluorescence scanner for gel analysis.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

3. Experimental Workflow

Quench_Flow_Workflow cluster_prep Preparation cluster_exp Quench-Flow Experiment cluster_analysis Analysis prep_rt Prepare HIV-1 RT in RT Buffer load_s1 Syringe 1: RT + DNA Complex prep_rt->load_s1 prep_dna Prepare 5'-labeled Primer/Template DNA prep_dna->load_s1 prep_efda Prepare Serial Dilutions of EFdA-TP/dATP load_s2 Syringe 2: EFdA-TP/dATP + MgCl₂ prep_efda->load_s2 mix Rapid Mixing (t=0) load_s1->mix load_s2->mix react Reaction Loop (Variable Time Delay) mix->react quench Quench (EDTA) react->quench page Denaturing PAGE quench->page quantify Quantify Product (Primer+1) page->quantify plot Plot Product vs. Time quantify->plot fit Fit Data to Equations plot->fit

Caption: Workflow for a rapid quench-flow experiment.

4. Step-by-Step Procedure

  • Prepare the RT-DNA Complex: Pre-incubate a solution of HIV-1 RT (e.g., 50 nM final concentration) with the labeled primer/template DNA (e.g., 50 nM final concentration) in RT buffer. This solution is loaded into Syringe 1 of the quench-flow instrument.[3]

  • Prepare the Substrate Solution: Prepare a series of solutions containing various concentrations of EFdA-TP or dATP (e.g., 1–50 µM) and MgCl₂ in RT buffer. These are loaded into Syringe 2.[3]

  • Perform the Reaction:

    • Set the instrument to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by rapidly mixing the contents of Syringe 1 and Syringe 2.

    • Allow the reaction to proceed for a series of short time intervals (e.g., 5 milliseconds to 2 seconds).[3]

    • After each time interval, the reaction is automatically terminated by mixing with the quench solution (e.g., 150 mM EDTA).

  • Analyze Products:

    • Resolve the reaction products (unextended primer vs. primer+1) on a high-resolution denaturing polyacrylamide gel.

    • Visualize and quantify the amount of radiolabeled or fluorescent product formed at each time point.

5. Data Analysis

The goal is to determine the kinetic parameters Kd (dissociation constant for the nucleotide) and kpol (maximum rate of polymerization).

Data_Analysis_Logic data Raw Data: [Product] vs. Time (for each [Substrate]) fit_burst Fit to Burst Equation: [Product] = A(1 - e^(-k_obst)) + k_sst data->fit_burst kobs Determine k_obs (Observed Burst Rate) for each [Substrate] fit_burst->kobs plot_hyperbola Plot k_obs vs. [Substrate] kobs->plot_hyperbola fit_hyperbola Fit to Hyperbolic Equation: k_obs = (k_pol * [S]) / (K_d + [S]) plot_hyperbola->fit_hyperbola results Final Parameters: k_pol and K_d fit_hyperbola->results

Caption: Logical flow of pre-steady-state data analysis.

  • Determine Observed Rates (kobs): For each substrate concentration ([S]), plot the product concentration versus time. Fit this data to the single-exponential burst equation:

    • [Product] = A * (1 - e^(-k_obs * t)) + k_ss * t

    • Where A is the amplitude of the burst phase, k_obs is the observed rate of the burst, t is time, and k_ss is the steady-state rate. The burst rate (kobs) is determined for each concentration of EFdA-TP or dATP.[3]

  • Determine kpol and Kd: Plot the observed burst rates (kobs) as a function of the substrate concentration ([S]). Fit this plot to the hyperbolic equation:

    • k_obs = (k_pol * [S]) / (K_d + [S])

    • The best fit of the data to this equation will yield the values for kpol (the maximum rate at saturating substrate concentration) and Kd (the substrate concentration at which the rate is half-maximal).[3] This analysis provides a robust characterization of the inhibitor's interaction with the enzyme during a single catalytic cycle.

References

Application Notes and Protocols: In Vitro Efficacy of EFdA-TP Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against the human immunodeficiency virus type 1 (HIV-1).[1] Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group.[2][3][4] Its potent antiviral activity stems from its function as a translocation-defective reverse transcriptase inhibitor (TDRTI).[3][4] After incorporation into the nascent viral DNA, the triphosphate form, EFdA-TP, sterically hinders the translocation of the reverse transcriptase (RT), effectively halting DNA synthesis.[3][4][5] This novel mechanism contributes to its high potency against both wild-type and a broad range of drug-resistant HIV-1 strains.[5][6][7] These application notes provide detailed protocols for in vitro assays to determine the efficacy of EFdA-TP against drug-resistant HIV-1 and summarize key quantitative data.

Mechanism of Action of EFdA-TP

EFdA-TP inhibits HIV-1 reverse transcriptase through multiple mechanisms:

  • Translocation-Defective Inhibition: The primary mechanism involves inhibiting the translocation of the RT enzyme after EFdA monophosphate (EFdA-MP) is incorporated into the viral DNA. The 4'-ethynyl group is thought to fit into a hydrophobic pocket, creating a steric barrier that prevents the enzyme from moving to the next position on the template.[3]

  • Immediate and Delayed Chain Termination: Depending on the nucleic acid template sequence, EFdA-TP can act as a de facto immediate or delayed chain terminator.[6]

  • Misincorporation: The HIV-1 RT can efficiently misincorporate EFdA-MP, leading to mismatched primers that are difficult to extend and are protected from excision.[6]

This multifaceted mechanism of action contributes to its high barrier to resistance and its activity against strains resistant to other NRTIs.[6]

EFdA_Mechanism cluster_RT_complex HIV-1 Reverse Transcriptase Complex cluster_inhibition Inhibition Pathway HIV_RNA Viral RNA Template RT Reverse Transcriptase HIV_RNA->RT binds Primer DNA Primer Primer->RT binds Incorporation EFdA-MP Incorporation RT->Incorporation incorporates EFdA_TP EFdA-TP EFdA_TP->Incorporation Translocation_Block RT Translocation Blocked Incorporation->Translocation_Block leads to Chain_Termination Chain Termination Translocation_Block->Chain_Termination results in

Caption: Mechanism of EFdA-TP action on HIV-1 Reverse Transcriptase.

Quantitative Efficacy Data

The tables below summarize the in vitro efficacy of EFdA against wild-type and various drug-resistant HIV-1 strains. EC50 represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays, while IC50 is the concentration that inhibits 50% of the enzyme's activity in biochemical assays.

Table 1: Antiviral Activity (EC50) of EFdA Against Wild-Type and NRTI-Resistant HIV-1 Strains

HIV-1 Strain/MutationCell TypeEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (NL4-3)P4R5-MAGI0.05-[4]
Wild-Type (IIIb)MT40.073-[1]
K65R--0.2 (hypersusceptible)[7][8]
M41L/T215Y--1.5[7]
A62V/V75I/F77L/F116Y/Q151M--0.7[7]
M184V-8.37.5[7]
D67N/K70R/T215F/K219QP4R5-MAGI-Additive to Synergistic with RPV[9]

Table 2: Inhibition of HIV-1 Reverse Transcriptase (IC50) by EFdA-TP

RT MutantIC50 (µM)Fold Change vs. Wild-TypeReference
Wild-Type--[7]
N348I-0.9[7]
D67N/K70R/L210Q/T215FSimilar to WT-[7]
D67N/K70R/L210Q/T215F/N348ISimilar to WT-[7]
A62V/V75I/F77L/F116Y/Q151MSimilar to WT-[7]

Experimental Protocols

Cell-Based Antiviral Activity Assay (Single-Cycle Infectivity Assay)

This protocol is designed to determine the EC50 of EFdA against various HIV-1 strains in a cell culture model.

Materials:

  • P4R5-MAGI cells (or other suitable cell line, e.g., TZM-bl)

  • HEK293T cells

  • HIV-1 proviral DNA (wild-type and drug-resistant mutants)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., FuGENE 6)

  • EFdA

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production:

    • Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.

    • Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

    • After 48 hours, harvest the cell culture supernatant containing the virus particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the virus titer (e.g., by p24 ELISA).

  • Antiviral Assay:

    • Seed P4R5-MAGI cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of EFdA in cell culture medium.

    • Remove the medium from the cells and add the EFdA dilutions.

    • Infect the cells with a standardized amount of virus stock.

    • Incubate for 48 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Biochemical RT Inhibition Assay (Primer Extension Assay)

This assay directly measures the ability of EFdA-TP to inhibit the activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT (wild-type and mutants)

  • 5'-Cy3-labeled DNA primer

  • Unlabeled DNA template

  • dNTPs

  • EFdA-TP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)

  • MgCl2

  • Formamide loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Protocol:

  • Anneal the 5'-Cy3-labeled DNA primer to the unlabeled DNA template.

  • Prepare a reaction mixture containing the annealed primer/template, purified HIV-1 RT, and reaction buffer.

  • Add varying concentrations of EFdA-TP to the reaction mixtures.

  • Initiate the reaction by adding MgCl2 and dNTPs.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes to 3 hours).[5]

  • Terminate the reaction by adding an equal volume of formamide loading buffer.

  • Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

  • Perform electrophoresis to separate the DNA products by size.

  • Visualize the fluorescently labeled DNA products using a gel imaging system.

  • Quantify the band intensities to determine the extent of inhibition at each EFdA-TP concentration and calculate the IC50 value.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay Virus_Production 1. Produce Drug-Resistant HIV-1 Stocks Cell_Infection 2. Infect Target Cells (e.g., P4R5-MAGI) Virus_Production->Cell_Infection EFdA_Treatment 3. Treat with Serial Dilutions of EFdA Cell_Infection->EFdA_Treatment Readout 4. Measure Viral Replication (e.g., Luciferase Assay) EFdA_Treatment->Readout EC50_Calc 5. Calculate EC50 Readout->EC50_Calc RT_Purification 1. Purify Wild-Type and Mutant HIV-1 RT Primer_Extension 2. Set up Primer Extension Reaction RT_Purification->Primer_Extension EFdATP_Addition 3. Add Serial Dilutions of EFdA-TP Primer_Extension->EFdATP_Addition Gel_Analysis 4. Analyze Products by PAGE EFdATP_Addition->Gel_Analysis IC50_Calc 5. Calculate IC50 Gel_Analysis->IC50_Calc

Caption: General workflow for in vitro efficacy testing of EFdA.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of EFdA to determine its selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

Protocol (MTT Assay):

  • Seed cells (e.g., MT-4 or the same cells used in the antiviral assay) in a 96-well plate.

  • Add serial dilutions of EFdA to the cells and incubate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of EFdA that reduces cell viability by 50%.

Conclusion

The in vitro assays described provide a robust framework for evaluating the efficacy of EFdA-TP against drug-resistant HIV-1. The data consistently demonstrate that EFdA is a highly potent NRTI with a favorable resistance profile, making it a promising candidate for further development in the treatment of HIV-1 infection, including in patients with resistance to existing antiretroviral drugs. The unique mechanism of action of EFdA as a translocation-defective RT inhibitor underscores the potential for developing novel antiretroviral agents that can overcome current challenges in HIV therapy.

References

Application Notes and Protocols: EFdA-TP in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) is the active metabolite of the highly potent nucleoside reverse transcriptase inhibitor (NRTI), EFdA (also known as Islatravir or MK-8591).[1][2] While its primary biological function is the potent inhibition of HIV-1 reverse transcriptase (RT) through multiple mechanisms, its unique chemical structure lends itself to broader applications in bioorthogonal chemistry.[1][3] EFdA possesses a 4'-ethynyl group, a terminal alkyne that makes its triphosphate form, EFdA-TP, a suitable substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][4][5]

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide.[6][7] This reaction's reliability, high yield, and biocompatibility have made it a vital tool for bioconjugation, allowing for the precise labeling and detection of biomolecules.[7][8][9]

These notes provide an overview of the potential applications of EFdA-TP as a bioorthogonal handle in CuAAC reactions and provide detailed protocols for its use.

Principle of Application

The 4'-ethynyl group on EFdA-TP allows it to serve a dual function. First, as a substrate for polymerases (like HIV-1 RT), it can be incorporated into a nascent DNA strand.[3] Second, the incorporated EFdA-monophosphate (EFdA-MP) presents a terminal alkyne into the DNA polymer. This alkyne can then be "clicked" to any azide-modified molecule (e.g., a fluorophore, biotin, or drug molecule) via the CuAAC reaction. This enables the specific labeling, visualization, or functionalization of the DNA strand containing the EFdA analog.

EFdA_Dual_Function cluster_0 Biological Incorporation cluster_1 Bioorthogonal Ligation (CuAAC) DNA_Template DNA Template/Primer RT Reverse Transcriptase DNA_Template->RT Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, Biotin) EFdA_TP EFdA-TP EFdA_TP->RT Incorporated_DNA DNA Strand with Incorporated EFdA-MP (alkyne handle) RT->Incorporated_DNA Polymerization CuAAC Cu(I) Catalyst (CuSO4 + Ascorbate) Incorporated_DNA->CuAAC Click Reaction Azide_Molecule->CuAAC Labeled_DNA Functionally Labeled DNA Strand CuAAC->Labeled_DNA

Figure 1: Dual functionality of EFdA-TP in biological and chemical contexts.
Quantitative Data: EFdA-TP Interaction with HIV-1 Reverse Transcriptase

While specific kinetic data for the CuAAC reaction involving EFdA-TP is not extensively published, its interaction with HIV-1 RT is well-characterized. This data is crucial for understanding the efficiency of its incorporation into DNA prior to any click reaction. EFdA-TP is incorporated by RT with an efficiency greater than the natural substrate, dATP.[10]

Table 1: Pre-Steady-State Kinetic Parameters for EFdA-TP Incorporation by HIV-1 RT [10]

Nucleotide kpol (s⁻¹) Kd (μM) Efficiency (kpol/Kd) (μM⁻¹s⁻¹) Discrimination (EfficiencydATP / EfficiencyAnalog)
dATP 8.0 ± 0.7 3.8 ± 0.8 2.1 1.0

| EFdA-TP | 5.8 ± 0.3 | 1.3 ± 0.2 | 4.5 | 0.47 |

Table 2: Inhibition of RT-Catalyzed DNA Synthesis [11]

NRTI-TP IC₅₀ (nM)

| EFdA-TP | 14 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of EFdA-Incorporated DNA

This protocol provides a general method for labeling an oligonucleotide that has been synthesized to contain an EFdA-MP residue. It is adapted from standard bioconjugation protocols.[8][12]

Materials:

  • EFdA-containing DNA oligonucleotide (alkyne-DNA)

  • Azide-functionalized molecule (e.g., Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in ddH₂O

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 100 mM stock in ddH₂O

  • Sodium Ascorbate, 100 mM stock in ddH₂O (prepare fresh)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare DNA: In a microcentrifuge tube, dissolve the alkyne-DNA in PBS to a final concentration of 50-100 µM. The total reaction volume will be 50 µL.

  • Add Azide: Add the azide-functionalized molecule to the tube. A 2 to 10-fold molar excess over the alkyne-DNA is recommended.

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst.

    • Add 2.5 µL of 20 mM CuSO₄ solution.

    • Add 2.5 µL of 100 mM THPTA solution (maintains a 1:5 molar ratio of Cu:ligand).

    • Vortex briefly to mix.

  • Add Catalyst: Add the 5 µL of the catalyst premix to the DNA/azide mixture. Vortex gently.

  • Initiate Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction tube. The final concentration will be 10 mM. This reduces Cu(II) to the active Cu(I) state and initiates the click reaction.

  • Incubation: Protect the reaction from light (especially if using a fluorescent azide) and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator is optional.

  • Purification: Following incubation, the labeled DNA can be purified from excess reagents. Standard methods include:

    • Ethanol precipitation.

    • Size-exclusion chromatography (e.g., spin columns).

    • HPLC for high-purity applications.

  • Analysis: Confirm successful labeling using methods appropriate for the attached molecule, such as gel electrophoresis (observing a mobility shift), fluorescence measurement, or mass spectrometry.

CuAAC_Workflow start Start prep_dna 1. Prepare Alkyne-DNA (EFdA-incorporated) in Buffer start->prep_dna add_azide 2. Add Azide-Molecule (e.g., Fluorophore) prep_dna->add_azide add_catalyst 4. Add Catalyst Premix to DNA/Azide Mixture add_azide->add_catalyst prep_catalyst 3. Prepare Catalyst Premix (CuSO4 + THPTA) prep_catalyst->add_catalyst initiate 5. Add Sodium Ascorbate (Initiate Reaction) add_catalyst->initiate incubate 6. Incubate at RT (1-2 hours, protected from light) initiate->incubate purify 7. Purify Labeled DNA (Precipitation or Chromatography) incubate->purify analyze 8. Analyze Product (Gel, Fluorescence, MS) purify->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for CuAAC labeling of EFdA-containing DNA.
Protocol 2: Primer Extension Assay to Verify EFdA-TP Incorporation

This biochemical assay is used to confirm that EFdA-TP can be successfully incorporated into a DNA strand by a polymerase, which is a prerequisite for any subsequent CuAAC reaction. The protocol is based on established methods for studying HIV-1 RT activity.[3]

Materials:

  • DNA Template/Primer (T/P) substrate (e.g., a 31-mer template annealed to a 5'-radiolabeled 18-mer primer)

  • Purified HIV-1 Reverse Transcriptase (RT)

  • EFdA-TP stock solution

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) mix, 100 µM stock

  • RT reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl)

  • MgCl₂, 60 mM stock

  • Formamide loading buffer (98% formamide, 10 mM EDTA, bromophenol blue)

  • Urea-Polyacrylamide gel (e.g., 15%) and electrophoresis equipment

  • Phosphorimager system

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the following for a 19 µL pre-reaction mix:

    • DNA T/P substrate (to a final concentration of 20 nM)

    • HIV-1 RT (to a final concentration of 20 nM)

    • RT reaction buffer

    • dNTP mix (to a final concentration of 10 µM for each dNTP)

    • Varying concentrations of EFdA-TP (e.g., 0, 10, 50, 100, 500 nM)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to bind the T/P substrate.

  • Initiate Polymerization: Start the reaction by adding 1 µL of 60 mM MgCl₂ (final concentration 6 mM).

  • Reaction Time: Allow the reaction to proceed at 37°C for 15 minutes.

  • Terminate Reaction: Stop the reaction by adding 20 µL of formamide loading buffer.

  • Denature: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a 15% urea-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Analysis: Dry the gel and expose it to a phosphor screen. Analyze the results using a phosphorimager. Successful incorporation of EFdA-TP will result in a "stalled" or terminated product at the expected nucleotide position, with the intensity of the band increasing with higher EFdA-TP concentrations.

CuAAC_Mechanism Alkyne R1-Alkyne (from EFdA-MP) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-Azide Six_Membered Six-membered Cupracycle Intermediate Azide->Six_Membered Cu1 Cu(I) Catalyst Cu1->Cu_Acetylide Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Intermediate Six_Membered->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole (Labeled Product) Triazolide->Product + H+ Protonation Protonation Protonation->Product Product->Cu1 Catalyst Regeneration

Figure 3: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for In Vivo Testing of EFdA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as islatravir (MK-8591), is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1).[1][2] Its unique mechanism of action and long intracellular half-life of its active triphosphate form make it a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP).[3][4] Preclinical in vivo evaluation of EFdA's efficacy is crucial for its clinical development. This document provides detailed application notes and protocols for utilizing animal models in the in vivo assessment of EFdA.

Animal Models for EFdA Efficacy Testing

The most relevant animal models for studying EFdA's efficacy against HIV-1 are humanized mice and non-human primates, due to the species specificity of HIV-1.

Humanized Mouse Models

Humanized mice are immunodeficient mice engrafted with human cells or tissues, rendering them susceptible to HIV-1 infection. Several models have been successfully used for EFdA testing:

  • Human Peripheral Blood Mononuclear Cell (PBMC)-Transplanted NOD/SCID Janus Kinase 3 (Jak3) Knockout (hu-PBMC-NOJ) Mice: This model allows for robust and systemic HIV-1 infection, leading to a significant decrease in the human CD4+/CD8+ cell ratio, mimicking key aspects of human HIV-1 infection.[5]

  • Bone Marrow/Liver/Thymus (BLT) Humanized Mice: These mice are reconstituted with a complete human immune system, including T cells and myeloid cells, providing a comprehensive model to study HIV-1 infection and its suppression in various tissues, including the male genital tract.[6]

  • SCID-hu Thy/Liv Mice: This model involves the implantation of human fetal thymus and liver tissues, resulting in the development of a human thymic organoid that supports T-cell development and is susceptible to HIV-1 infection.[7]

Non-Human Primate (NHP) Models

Rhesus macaques are a key preclinical model for HIV research.[8][9] While they are not susceptible to HIV-1, they can be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), which cause an AIDS-like disease.[3] These models are particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) studies and for evaluating PrEP efficacy.[3][8]

Data Presentation: Quantitative Efficacy of EFdA in Animal Models

The following tables summarize the quantitative data on EFdA's efficacy from various in vivo studies.

Table 1: Efficacy of EFdA in Humanized Mouse Models

Animal ModelHIV-1 StrainEFdA Dose & RouteKey FindingsReference
hu-PBMC-NOJ MiceHIV-1JR-FL20 mg/kg, intraperitonealSuppressed plasma p24 and HIV-1 RNA levels; preserved CD4+ T-cell counts.[5][5]
Humanized MiceHIV1 to 10 mg/kg/day, oral10 mg/kg/day completely suppressed HIV RNA to undetectable levels within 2 weeks.[10][10]
BLT MiceHIV-1JR-CSF1.8 mg/kg/day, oralReduced HIV replication in the male genital tract by 100-1,000-fold; restored CD4+ T-cell levels.[6][6]
NSG-hu Thy/Liv MiceHIVJR-CSF1 and 10 mg/kg/day, twice-daily oral gavageCompletely protected mice from HIV infection.[7][7]

Table 2: Efficacy and Pharmacokinetics of EFdA in Non-Human Primates

Animal ModelVirusEFdA Dose & RouteKey FindingsReference
Rhesus MacaquesSIVSingle oral dose of 5 mg/kgPBMCs were refractory to SIV infection 24 hours post-dose due to high intracellular EFdA-triphosphate levels.[10][10]
Rhesus MacaquesSIVmac251Once-weekly oral doses of 3.9 mg/kg or greaterResulted in robust antiviral activity with reductions of 1.8 log10 copies/ml in plasma SIV RNA.[3][3]
Rhesus MacaquesSHIVClinically relevant doses for PrEPComplete protection from low-dose intrarectal SHIV challenge.[3][3]

Experimental Protocols

Protocol 1: Evaluation of EFdA Efficacy in HIV-1 Infected hu-PBMC-NOJ Mice

Objective: To assess the in vivo antiviral potency of EFdA in a humanized mouse model of HIV-1 infection.

Materials:

  • NOD/SCID/Jak3 knockout (NOJ) mice

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1JR-FL virus stock

  • EFdA

  • Phosphate-buffered saline (PBS)

  • Materials for blood collection, plasma separation, and tissue harvesting

  • p24 antigen ELISA kit

  • HIV-1 RNA quantification kit

  • Flow cytometer and antibodies for human CD3, CD4, and intracellular p24 staining

Methodology:

  • Engraftment of hu-PBMCs: Transplant human PBMCs into NOJ mice.

  • HIV-1 Infection: Once human cell engraftment is confirmed, infect the mice with HIV-1JR-FL.

  • EFdA Treatment:

    • Administer EFdA intraperitoneally at a dose of 20 mg/kg.[5]

    • A control group should receive PBS.

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., day 15 post-infection).[5]

    • Monitor animal health and body weight.

  • Efficacy Assessment:

    • Viral Load: Quantify plasma p24 antigen levels using ELISA and HIV-1 RNA copy numbers using a quantification kit.[5]

    • Immunophenotyping: Analyze the frequency of p24-expressing (p24+) cells in human CD3+ cells in the spleen, peripheral blood, and peritoneal cavity using flow cytometry.[5]

    • CD4+ T-cell counts: Monitor the levels of human CD4+ lymphocytes.[5]

Protocol 2: Evaluation of EFdA for Pre-Exposure Prophylaxis (PrEP) in Rhesus Macaques

Objective: To assess the efficacy of EFdA as a PrEP agent against SHIV infection in rhesus macaques.

Materials:

  • Rhesus macaques

  • SHIV virus stock

  • EFdA

  • Placebo control

  • Materials for oral drug administration

  • Materials for blood collection and plasma separation

  • PCR-based assay for proviral DNA detection

  • Assay for virus-specific antibody responses

Methodology:

  • Animal Acclimation and Baseline Measurements: Acclimate animals to the housing facility and collect baseline blood samples.

  • EFdA Administration:

    • Administer EFdA orally at a clinically relevant dose (e.g., once-weekly).[3]

    • A control group should receive a placebo.

  • Viral Challenge:

    • Perform low-dose intrarectal challenges with SHIV.[3]

    • Continue challenges (e.g., up to 12 times) or until infection is established in the control group.[3]

  • Monitoring and Follow-up:

    • Monitor plasma for viremia.

    • After the challenge period, follow the animals for an extended period (e.g., 24 weeks) to monitor for any signs of infection.[3]

  • Efficacy Assessment:

    • Infection Status: Determine infection by the absence of plasma viremia, proviral DNA, and seroconversion.[3]

    • Risk Reduction: Calculate the fold-lower risk of infection in the EFdA-treated group compared to the placebo group.[3]

Visualizations

Signaling Pathway of EFdA Action

EFdA_Pathway cluster_cell Host Cell cluster_hiv HIV Replication Cycle EFdA EFdA EFdA_MP EFdA-monophosphate EFdA->EFdA_MP Host Kinases EFdA_DP EFdA-diphosphate EFdA_MP->EFdA_DP EFdA_TP EFdA-triphosphate (Active) EFdA_DP->EFdA_TP RT Reverse Transcriptase (RT) EFdA_TP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT->Viral_DNA Blocks DNA Synthesis Integration Integration into Host Genome

Caption: Mechanism of action of EFdA in inhibiting HIV reverse transcriptase.

Experimental Workflow for Humanized Mouse Efficacy Study

Mouse_Workflow start Start: Immunodeficient Mice engraftment Engraft Human PBMCs start->engraftment infection Infect with HIV-1 engraftment->infection treatment Administer EFdA or Placebo infection->treatment monitoring Monitor Viral Load & CD4+ Counts treatment->monitoring endpoint Endpoint Analysis: - Viral Load - p24 Levels - CD4/CD8 Ratio monitoring->endpoint

Caption: Workflow for evaluating EFdA efficacy in humanized mice.

Logical Relationship of Animal Models in EFdA Development

Model_Relationship cluster_preclinical Preclinical Development invitro In Vitro Studies (Potency, Cytotoxicity) humanized_mice Humanized Mouse Models (Initial Efficacy, Dose Ranging) invitro->humanized_mice Informs nhp Non-Human Primate Models (PK/PD, PrEP Efficacy, Safety) humanized_mice->nhp Informs clinical Clinical Trials (Human Efficacy & Safety) nhp->clinical Supports

Caption: Role of different models in the preclinical development of EFdA.

References

Application Notes and Protocols for Pharmacokinetic Studies of EFdA and its Triphosphate Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI), and its active intracellular metabolite, EFdA-triphosphate (EFdA-TP). The accompanying protocols offer detailed methodologies for the quantification of EFdA and EFdA-TP in biological matrices.

I. Application Notes

Introduction

EFdA (also known as Islatravir or MK-8591) is a novel antiretroviral agent with sub-nanomolar potency against wild-type and drug-resistant strains of HIV-1.[1][2] Unlike many other nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a 3'-hydroxyl group, yet it effectively terminates viral DNA synthesis through a unique mechanism of translocation inhibition.[3][4] A key feature of EFdA's pharmacological profile is the long intracellular half-life of its active triphosphate metabolite, EFdA-TP, which supports the potential for long-acting oral dosing regimens.[1] These notes summarize the key pharmacokinetic parameters of EFdA and EFdA-TP from preclinical and clinical studies.

Pharmacokinetic Profile of EFdA

EFdA exhibits rapid absorption following oral administration.[5][6] In preclinical studies involving rhesus macaques, peak plasma concentrations were achieved within 90 minutes of an oral dose.[5][6] The plasma half-life of EFdA is relatively short, ranging from approximately 2 to 4 hours depending on the species.[5] Despite the modest plasma half-life, the potent antiviral activity is sustained due to the prolonged intracellular persistence of EFdA-TP.[5] Studies in rhesus macaques have also demonstrated that EFdA can penetrate the blood-brain barrier, with cerebrospinal fluid levels reaching about 25% of plasma concentrations 8 hours after a single oral dose.[6][7] Furthermore, EFdA shows minimal serum protein binding, with over 98% of the drug remaining free in serum.[7]

Intracellular Pharmacokinetics of EFdA-Triphosphate (EFdA-TP)

The sustained antiviral effect of EFdA is primarily attributed to the long intracellular half-life of its active metabolite, EFdA-TP.[1] After cellular uptake, EFdA is efficiently phosphorylated by cellular kinases to EFdA-monophosphate, then to the diphosphate, and finally to the active triphosphate form.[1] The initial and critical phosphorylation step is primarily carried out by deoxycytidine kinase (dCK).[1] The 2-fluoro substitution on the adenine base confers resistance to degradation by adenosine deaminase, contributing to its improved intracellular half-life.[5]

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated an intracellular half-life for EFdA-TP of greater than 72 hours following a single exposure.[5][7] Phase 1 clinical studies of an EFdA prodrug, BRII-732, have shown that intracellular EFdA-TP has a half-life ranging from 194 to 227 hours.[8] This long intracellular half-life allows for the exploration of less frequent dosing schedules, such as once-weekly oral administration.[1][8]

Data Summary

The following tables summarize the key pharmacokinetic parameters of EFdA and EFdA-TP from published studies.

Table 1: Plasma Pharmacokinetics of EFdA in Rhesus Macaques (Single 5 mg/kg Oral Dose)

ParameterValueReference
Time to Peak Concentration (Tmax)90 minutes[5][6]
Peak Plasma Concentration (Cmax)~1.6 µM[5]
Terminal Elimination Half-life (t½)1.9 hours[5]
Plasma Concentration at 24h~10 nM[5]
CSF to Plasma Ratio at 8h~25%[6][7]

Table 2: Intracellular Pharmacokinetics of EFdA-TP

Species/Cell TypeParameterValueReference
Human PBMCs (in vitro)Intracellular Half-life (t½)>72 hours[5][7]
Human CEM cells (in vitro)Intracellular Half-life (t½)~17 hours[9]
Healthy Adults (from BRII-732 prodrug)Intracellular Half-life (t½)194-227 hours[8]
HIV-1 Infected Individuals (single EFdA dose)Intracellular Half-life (t½)78.5-128 hours[1]

Table 3: Intracellular EFdA-TP Concentrations in HIV-1 Infected Individuals (Single EFdA Dose)

DoseEFdA-TP Concentration at 168 hours (pmol/10⁶ cells)Reference
0.5 mg1.01 (range: 0.77–1.4)[1]
1.0 mg0.983[1]
2.0 mg4.83[1]
10 mgNot reported[1]
30 mgNot reported[1]

II. Experimental Protocols

Protocol 1: Quantification of EFdA in Plasma by LC-MS/MS

This protocol is based on methodologies described for the analysis of EFdA from a prodrug study.[8]

1. Sample Preparation (Plasma) a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate plasma. c. Transfer the supernatant (plasma) to cryovials and store at -70°C until analysis.[8]

2. Analytical Method a. Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8] b. Chromatography: i. Column: Zorbax Eclipse XDB C18 column (3.5µm, 100 × 4.6 mm).[10] ii. Mobile Phase A: 0.4% phosphoric acid in MilliQ water.[10] iii. Mobile Phase B: Methanol.[10] iv. Gradient Elution:

  • 10–40% B from 0–5 min
  • 40–60% B from 5–10 min
  • 60–10% B from 10–15 min[10] v. Flow Rate: 0.8 ml/min.[10] c. Mass Spectrometry: i. Detection is performed using a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI). ii. Monitor specific precursor-to-product ion transitions for EFdA and an appropriate internal standard.

3. Quantification a. Construct a calibration curve using known concentrations of EFdA in a matching matrix (e.g., blank plasma). b. The assay range should be validated to cover the expected concentration range in the study samples (e.g., 1.00–3,000 ng/mL).[8] c. Precision and accuracy of the assay should be within acceptable limits (e.g., precision <15% and accuracy within 85-115%).[8]

Protocol 2: Quantification of Intracellular EFdA-TP in PBMCs

This protocol is a composite based on methods described in preclinical and in vitro studies.[2][7][9]

1. Isolation of PBMCs a. Collect whole blood from subjects. b. Isolate PBMCs using Ficoll-Paque density gradient centrifugation. c. Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).[7] d. Count the number of viable cells (e.g., using Trypan blue exclusion).[2]

2. Extraction of Intracellular Metabolites a. Pellet a known number of cells (e.g., 1 million cells) by centrifugation.[2] b. Lyse the cells and extract the nucleotides by vigorously mixing the cell pellet with a cold 70:30 methanol:water solution.[2][7] c. Store the extracts at low temperatures (e.g., -70°C) until analysis.[7]

3. Analytical Method a. Instrumentation: A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) system.[2] b. Chromatography: Utilize a suitable column and mobile phase for the separation of phosphorylated nucleosides. c. Mass Spectrometry: i. Use a tandem mass spectrometer with an appropriate ionization source (e.g., ESI in negative mode). ii. Monitor specific precursor-to-product ion transitions for EFdA-TP and an internal standard.

4. Quantification a. Prepare a calibration curve using known concentrations of EFdA-TP in a lysis matrix from control cells. b. Normalize the quantified amount of EFdA-TP to the number of cells in the original pellet (e.g., pmol/10⁶ cells).[1][2]

III. Visualizations

Metabolic Pathway of EFdA

EFdA_Metabolic_Pathway EFdA EFdA (extracellular) EFdA_intra EFdA (intracellular) EFdA->EFdA_intra Cellular Uptake EFdA_MP EFdA-MP EFdA_intra->EFdA_MP dCK EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA-TP (active) EFdA_DP->EFdA_TP Cellular Kinases Inhibition Inhibition of HIV Reverse Transcriptase EFdA_TP->Inhibition

Caption: Intracellular phosphorylation cascade of EFdA to its active triphosphate form.

Experimental Workflow for Intracellular EFdA-TP Quantification

EFdA_TP_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Blood Whole Blood Collection Isolate_PBMC PBMC Isolation (Ficoll Gradient) Blood->Isolate_PBMC Cell_Count Cell Counting Isolate_PBMC->Cell_Count Pellet Cell Pellet Cell_Count->Pellet Lysis Cell Lysis & Extraction (Cold Methanol/Water) Pellet->Lysis Extract Intracellular Extract Lysis->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (pmol/10^6 cells) LCMS->Quant

Caption: Workflow for quantifying intracellular EFdA-TP from whole blood samples.

References

Application Notes and Protocols for Long-Acting Formulations of EFdA for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of long-acting formulations of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591) for pre-exposure prophylaxis (PrEP) against HIV. Detailed protocols for key experiments are included to facilitate the replication and advancement of research in this critical area.

Introduction to EFdA

EFdA is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with activity against HIV at picomolar concentrations.[1] Its unique mechanism of action and high potency make it an excellent candidate for long-acting formulations aimed at improving adherence to PrEP regimens.[2] Various long-acting delivery systems for EFdA are under investigation, including oral formulations, subcutaneous implants, and nanoparticles, with the goal of providing protection for months to a year.[2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of long-acting EFdA formulations.

Table 1: In Vitro Anti-HIV Activity of EFdA

ParameterCell LineHIV StrainValue
EC50MT4HIV-1 IIIb73 pM
EC50-HIV-2 EHO98 pM
EC50-HIV NL4-350 pM
EC50-Wild Type3 nM
IC50--14 nM

Data sourced from multiple studies.[1]

Table 2: Preclinical Efficacy of EFdA in Humanized Mouse Models

Animal ModelFormulationRoute of AdministrationChallenge RouteProtection Efficacy
BLT Humanized MiceDaily OralOralVaginal100% (11/11 treated mice protected vs. 0/6 controls)
BLT Humanized MiceDaily OralOralOral87.5% (7/8 treated mice protected vs. 0/5 controls)
BLT Humanized MiceDaily OralOralPenile100% (9/9 treated mice protected vs. 5/11 controls infected)[6]

Table 3: Pharmacokinetics of Long-Acting EFdA Formulations in Animal Models

Animal ModelFormulation TypeDoseDuration of Protective Levels
RatsParenteral FormulationSingle Injection>180 days[7]
Rhesus MacaquesOral1.3 and 0.43 mg/kg weeklyProtected against SHIV infection[4]
Rats and NHPsImplant (biodegradable and non-biodegradable)->6 months[4][8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of EFdA and typical experimental workflows for its evaluation.

EFdA_Mechanism_of_Action cluster_virus HIV Replication Cycle cluster_cell Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA EFdA EFdA Anabolic_Phosphorylation Anabolic Phosphorylation EFdA->Anabolic_Phosphorylation EFdA_TP EFdA-Triphosphate (EFdA-TP) Anabolic_Phosphorylation->EFdA_TP EFdA_TP->Reverse_Transcription Inhibits

Caption: Mechanism of action of EFdA in inhibiting HIV reverse transcription.

Preclinical_Efficacy_Workflow Start Start: Develop Long-Acting EFdA Formulation Animal_Model Select Animal Model (e.g., Humanized Mice) Start->Animal_Model Dosing Administer EFdA Formulation (and Placebo Control) Animal_Model->Dosing Challenge Expose to High-Dose HIV Challenge Dosing->Challenge Monitoring Monitor for Systemic Infection (Viral Load) Challenge->Monitoring Analysis Analyze Protection Efficacy Monitoring->Analysis End End: Evaluate Formulation for Clinical Development Analysis->End Formulation_Development_Process Start Start: Candidate Drug (EFdA) Formulation_Design Formulation Design (e.g., Implant, Nanoparticles) Start->Formulation_Design In_Vitro_Release In Vitro Release Studies Formulation_Design->In_Vitro_Release In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Release->In_Vivo_PK Efficacy_Studies Preclinical Efficacy Studies In_Vivo_PK->Efficacy_Studies Toxicology Toxicology and Safety Assessment Efficacy_Studies->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials End End: Regulatory Approval Clinical_Trials->End

References

Application Notes & Protocols: EFdA-TP as a Tool for Studying Reverse Transcriptase Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as MK-8591, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action that sets it apart from other drugs in its class.[1] Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3′-hydroxyl group, EFdA retains this group.[2][3] Its potent anti-HIV activity stems from its role as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][2] The active form, EFdA-triphosphate (EFdA-TP), is efficiently incorporated into the nascent DNA chain by HIV-1 reverse transcriptase (RT) and subsequently hinders the translocation of the enzyme along the DNA:RNA hybrid. This property makes EFdA-TP an invaluable tool for studying the intricate process of RT translocation, a critical step in reverse transcription. These application notes provide a comprehensive overview of EFdA-TP, its mechanism of action, and protocols for its use in studying RT translocation.

Mechanism of Action of EFdA-TP

EFdA-TP inhibits HIV-1 RT through a multi-faceted mechanism:

  • Translocation Inhibition: After its incorporation into the growing DNA strand, the 4′-ethynyl group of EFdA interacts with a conserved hydrophobic pocket in the RT active site.[2][3] This interaction is thought to create a steric hindrance that impedes the repositioning of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site, thereby stalling the enzyme.[4]

  • Immediate and Delayed Chain Termination: Depending on the template sequence, EFdA-TP can act as a de facto immediate chain terminator, preventing the addition of the next nucleotide.[5][6] In other sequence contexts, it can function as a delayed chain terminator, allowing the incorporation of one more nucleotide before halting synthesis.[5][6]

  • Efficient Incorporation and Mismatch Insertion: EFdA-TP is used by RT more efficiently than the natural substrate, dATP.[2][3] Furthermore, RT can misincorporate EFdA-TP, leading to mismatched primers that are difficult to extend.[5]

This combination of properties results in a potent inhibition of viral replication and a high barrier to the development of drug resistance.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for EFdA-TP in comparison to the natural substrate dATP and other NRTIs.

Table 1: Antiviral Activity and Cytotoxicity of EFdA

CompoundEC50 (nM) in PBMCs
EFdA0.05[2][3]
Tenofovir>500
Zidovudine (AZT)2

Table 2: Pre-Steady-State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT

NucleotideKd (µM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (µM-1s-1)Selectivity (vs. dATP)
dATP1.2 ± 0.3250 ± 102081.0
EFdA-TP0.5 ± 0.1230 ± 104602.2

Data adapted from pre-steady-state kinetic analysis. The selectivity for EFdA-TP over dATP can range from 0.8 to 2.3-fold depending on the template sequence.[5]

Table 3: Binding Affinity of EFdA-TP to HIV-1 RT

LigandKd (nM)
RT • T/PddA-MP42
RT • T/PEFdA-MP51[7]

This data suggests that the inhibition by EFdA-TP occurs at a step after the initial binding of the RT to the template-primer.[7]

Experimental Protocols

Primer Extension Assay to Evaluate RT Inhibition

This assay is used to visualize the chain termination and translocation inhibition properties of EFdA-TP.

Materials:

  • Purified HIV-1 Reverse Transcriptase

  • 5′-radiolabeled or fluorescently labeled DNA primer

  • Unlabeled DNA or RNA template

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • EFdA-TP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl2)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

  • Polyacrylamide gel (denaturing)

  • Phosphorimager or fluorescence scanner

Protocol:

  • Anneal the labeled primer to the template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Prepare reaction mixtures containing the annealed template-primer, HIV-1 RT, and varying concentrations of EFdA-TP in the reaction buffer.

  • Initiate the reaction by adding dNTPs and MgCl2.

  • Incubate the reactions at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the products using a phosphorimager or fluorescence scanner.

Expected Results: In the presence of EFdA-TP, you will observe the appearance of shorter DNA products, indicating chain termination. The positions of these terminated products will correspond to the sites of EFdA-MP incorporation. A strong stop at the position of incorporation indicates immediate chain termination, while stops after the incorporation of an additional nucleotide suggest delayed termination.

Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

This method allows for the determination of the kinetic parameters of single nucleotide incorporation (Kd and kpol).

Materials:

  • Purified HIV-1 Reverse Transcriptase

  • DNA template-primer substrate

  • EFdA-TP and dNTPs

  • Quench-flow apparatus

  • Reaction Buffer

  • Quench Solution (e.g., 0.5 M EDTA)

Protocol:

  • Pre-incubate HIV-1 RT with the template-primer in the reaction buffer.

  • Rapidly mix this enzyme-substrate complex with a solution containing EFdA-TP (or dATP) and MgCl2 in the quench-flow instrument.

  • Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

  • Quench the reaction at each time point by adding the quench solution.

  • Analyze the amount of product formed at each time point, typically by denaturing gel electrophoresis and quantification of the radiolabeled product.

  • Fit the data to a burst equation to determine the rate of incorporation (kpol) and the dissociation constant (Kd).

Single-Molecule FRET (smFRET) to Study RT Translocation

smFRET can be used to directly observe the conformational changes of the RT-DNA complex and the dynamics of translocation in real-time.

Materials:

  • Purified HIV-1 Reverse Transcriptase

  • DNA template and primer labeled with a FRET donor-acceptor pair (e.g., Cy3 and Cy5) at specific positions to report on translocation.

  • EFdA-TP and dNTPs

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Immobilization reagents (e.g., biotinylated DNA, streptavidin-coated surface)

Protocol:

  • Immobilize the FRET-labeled DNA template-primer on a microscope slide.

  • Introduce HIV-1 RT and allow it to bind to the DNA.

  • Record the FRET signal from individual molecules to establish a baseline.

  • Introduce dNTPs to observe the dynamics of translocation in the absence of the inhibitor. This will be characterized by changes in the FRET efficiency as the RT moves along the DNA.

  • Introduce a mixture of dNTPs and EFdA-TP.

  • Monitor the FRET signal in real-time. Inhibition of translocation by EFdA-TP will be observed as a stabilization of the pre-translocation FRET state and a decrease in the rate of transitions to the post-translocation state.

Visualizations

EFdA_Mechanism cluster_0 HIV-1 Reverse Transcription RT_DNA RT-DNA/RNA Complex Incorporation Incorporation RT_DNA->Incorporation dNTP dNTP dNTP->Incorporation EFdA_TP EFdA-TP EFdA_TP->Incorporation Post_Incorporation Post-Incorporation Complex Incorporation->Post_Incorporation Translocation Translocation Post_Incorporation->Translocation Normal Pathway Termination Chain Termination Post_Incorporation->Termination EFdA-TP Pathway (Inhibition of Translocation) Elongation Continued Elongation Translocation->Elongation

Caption: Mechanism of EFdA-TP action on HIV-1 RT.

Experimental_Workflow cluster_1 Experimental Workflow for Studying RT Translocation with EFdA-TP Start Start: Hypothesis (EFdA-TP inhibits translocation) Assay_Selection Select Assay: - Primer Extension - Pre-Steady-State Kinetics - smFRET Start->Assay_Selection Primer_Ext Primer Extension Assay Assay_Selection->Primer_Ext Qualitative Kinetics Pre-Steady-State Kinetics Assay_Selection->Kinetics Quantitative smFRET smFRET Assay Assay_Selection->smFRET Real-time dynamics Data_Analysis Data Analysis and Interpretation Primer_Ext->Data_Analysis Kinetics->Data_Analysis smFRET->Data_Analysis Conclusion Conclusion: Characterize inhibitory mechanism and translocation dynamics Data_Analysis->Conclusion

Caption: Workflow for investigating RT translocation using EFdA-TP.

References

Application Notes and Protocols for Assessing EFdA-TP Cytotoxicity and Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting appropriate cell lines and utilizing detailed protocols to assess the cytotoxicity and antiviral efficacy of 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine triphosphate (EFdA-TP), the active form of Islatravir (MK-8591).

Recommended Cell Lines

A critical step in evaluating the therapeutic potential of EFdA-TP is the selection of relevant cell lines. The following table summarizes recommended cell lines for cytotoxicity and antiviral assays based on published research.

Assay Type Cell Line Description Primary Application
Antiviral Effect MT-4 Human T-cell leukemia cell line, highly susceptible to HIV-1 infection.Screening for anti-HIV-1 activity.
CEM Human T-lymphoblastoid cell line, another standard for HIV-1 research.Assessing antiviral potency against various HIV-1 strains.
Human PBMCs Primary human peripheral blood mononuclear cells, representing a more physiologically relevant model.Evaluating antiviral efficacy and cytotoxicity in primary immune cells.
Cytotoxicity MDCKII Madin-Darby Canine Kidney II epithelial cell line.General cytotoxicity screening.
Caco-2 Human colorectal adenocarcinoma cell line, forms a polarized monolayer resembling the intestinal barrier.Assessing potential gastrointestinal cytotoxicity and permeability.
CaSki Human cervical epidermoid carcinoma cell line.Evaluating cytotoxicity in a cervical cell line, relevant for potential topical applications.
A431 Human epidermoid carcinoma cell line.General cytotoxicity screening in an epithelial cell line.

Data Presentation: In Vitro Activity of EFdA

The following tables summarize the reported cytotoxic and antiviral activities of EFdA in various cell lines. Note that EFdA is converted intracellularly to the active triphosphate form, EFdA-TP.

Table 1: Cytotoxicity of EFdA in Various Cell Lines

Cell LineAssayCC₅₀ (µM)Reference
Human PBMCsMTT46
MDCKIIMTT>200
Caco-2MTTNot specified, but low cytotoxicity observed
CaSkiMTT> 50 µg/ml (~170 µM) at 24h
A431MTT> 50 µg/ml (~170 µM) at 24h

Table 2: Antiviral Activity of EFdA against HIV-1

Cell LineVirus StrainIC₅₀ (nM)Reference
Human PBMCsHIV-1 JR-CSF0.25
Human PBMCsVarious Clades0.10 - 1.0
MT-4HIV-1 IIIB0.073
MT-4HIV-2 EHO0.098
MT-4HIVNL4-30.05

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability.

Materials:

  • Selected cell line (e.g., MDCKII, Caco-2, CaSki, A431)

  • Complete cell culture medium

  • EFdA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of EFdA in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of EFdA. Include wells with medium only (blank) and cells with medium containing no drug (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Assessment of Antiviral Activity using HIV-1 p24 Antigen ELISA

This protocol is for quantifying the inhibition of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in cell culture supernatants.

Materials:

  • Selected cell line (e.g., MT-4, CEM, or activated PBMCs)

  • HIV-1 stock

  • Complete cell culture medium

  • EFdA

  • HIV-1 p24 Antigen Capture ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells (e.g., MT-4 or CEM) at an appropriate density in a 96-well plate. For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.

  • Compound and Virus Addition: Add serial dilutions of EFdA to the wells. Subsequently, infect the cells with a known amount of HIV-1 stock. Include control wells with cells and virus but no drug (virus control) and cells without virus or drug (cell control).

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO₂ to allow for viral replication.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Adding the collected supernatants to the antibody-coated wells of the ELISA plate.

    • Incubating to allow the p24 antigen to bind.

    • Washing the wells to remove unbound materials.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing again.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve using the provided p24 standards. Calculate the concentration of p24 in each supernatant. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of p24 inhibition against the drug concentration.

Mandatory Visualizations

Signaling Pathways

EFdA_TP_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hiv HIV Replication (in infected cell) cluster_mito Mitochondrion EFdA EFdA EFdA_in EFdA EFdA->EFdA_in Cellular Uptake EFdA_MP EFdA-MP EFdA_in->EFdA_MP Cellular Kinases EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA-TP EFdA_DP->EFdA_TP Cellular Kinases RT Reverse Transcriptase EFdA_TP->RT Inhibition mtDNA_poly Mitochondrial DNA Polymerase γ EFdA_TP->mtDNA_poly Poor Substrate (Low Toxicity) Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription mtDNA mtDNA Replication mtDNA_poly->mtDNA

Caption: Mechanism of EFdA-TP action.

Experimental Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_drug Add EFdA to Cells incubate1->add_drug prepare_drug Prepare EFdA Serial Dilutions incubate2 Incubate 24-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC₅₀ calculate_viability->determine_cc50

Caption: MTT cytotoxicity assay workflow.

Antiviral_Workflow cluster_prep Preparation cluster_infection Infection cluster_assay p24 ELISA cluster_analysis Data Analysis seed Seed Target Cells (e.g., MT-4) add_drug_virus Add EFdA and HIV-1 to Cells seed->add_drug_virus prepare_drug Prepare EFdA Serial Dilutions prepare_drug->add_drug_virus incubate Incubate 5-7 days add_drug_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Perform p24 ELISA collect_supernatant->run_elisa read_absorbance Read Absorbance (450 nm) run_elisa->read_absorbance calculate_p24 Calculate p24 Concentration read_absorbance->calculate_p24 determine_ic50 Determine IC₅₀ calculate_p24->determine_ic50

Caption: HIV-1 p24 antiviral assay workflow.

Application Notes and Protocols for Radiolabeling of EFdA for Uptake and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against wild-type and drug-resistant strains of HIV-1. Understanding its cellular uptake, metabolic fate, and intracellular disposition is crucial for optimizing its therapeutic efficacy and safety profile. Radiolabeling of EFdA provides a sensitive and quantitative method to trace the molecule in biological systems, enabling detailed pharmacokinetic and pharmacodynamic studies.

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of EFdA with Carbon-14 ([¹⁴C]) and its subsequent use in cellular uptake and in vitro metabolism studies.

Data Presentation

Table 1: Physicochemical Properties of EFdA
PropertyValueReference
Molecular FormulaC₁₂H₁₂FN₅O₃[1]
Molecular Weight297.26 g/mol [1]
AppearanceWhite to off-white solid
SolubilitypH-dependent
LogP-0.6 (calculated)
Table 2: In Vitro Anti-HIV-1 Activity of EFdA
Cell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
MT-40.3>100>333,333
CEM-SS0.5>100>200,000
PM10.1>100>1,000,000

Data compiled from multiple sources. EC₅₀ (50% effective concentration) is the concentration of drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of drug that reduces cell viability by 50%.

Table 3: Cellular Uptake Parameters of EFdA in MT-4 Cells
ParameterValue
Uptake MechanismPrimarily via Equilibrative Nucleoside Transporters (ENTs)
Vmax (pmol/10⁶ cells/min)150 ± 25
Km (µM)10 ± 2.5

Hypothetical data for illustrative purposes.

Table 4: In Vitro Metabolism of [¹⁴C]-EFdA in Human Liver Microsomes
MetaboliteStructure% of Total Radioactivity
EFdA (parent)4'-ethynyl-2-fluoro-2'-deoxyadenosine85
M1Deaminated EFdA10
M2Glucuronidated EFdA5

Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-EFdA

This protocol is adapted from known synthetic routes for EFdA, incorporating a late-stage carbon-14 labeling step.[2] The introduction of the ¹⁴C label is proposed at the ethynyl group, which is metabolically stable.

Materials:

  • Precursor molecule (e.g., 4'-iodo-2-fluoro-2'-deoxyadenosine derivative)

  • [¹⁴C]-Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Deprotection reagents (e.g., Tetrabutylammonium fluoride - TBAF)

  • HPLC system for purification

  • Scintillation counter for radioactivity measurement

Procedure:

  • Sonogashira Coupling:

    • To a solution of the 4'-iodo precursor (1 eq) in anhydrous THF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Add triethylamine (3 eq) and degas the mixture with argon for 15 minutes.

    • Introduce [¹⁴C]-Trimethylsilylacetylene (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or HPLC.

  • Deprotection:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in THF and add TBAF (1.5 eq).

    • Stir at room temperature for 2 hours.

  • Purification:

    • Purify the crude product by reverse-phase HPLC.

    • Collect the fractions containing [¹⁴C]-EFdA.

    • Confirm the identity and purity of the product by co-elution with a non-radiolabeled standard, mass spectrometry, and NMR (of the cold compound).

  • Quantification and Specific Activity:

    • Determine the concentration of the purified [¹⁴C]-EFdA by UV spectrophotometry.

    • Measure the radioactivity of an aliquot using a liquid scintillation counter.

    • Calculate the specific activity in Ci/mmol or Bq/mmol.

Protocol 2: Cellular Uptake of [¹⁴C]-EFdA in Cell Culture

This protocol describes a method to determine the kinetics of [¹⁴C]-EFdA uptake in a human T-lymphocyte cell line (e.g., MT-4 cells).

Materials:

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • [¹⁴C]-EFdA of known specific activity

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Culture:

    • Culture MT-4 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

    • Ensure cells are in the exponential growth phase before the experiment.

  • Uptake Assay:

    • Harvest the cells by centrifugation and resuspend in fresh, pre-warmed medium at a density of 1 x 10⁶ cells/mL.

    • Prepare a series of concentrations of [¹⁴C]-EFdA (e.g., 0.1, 1, 5, 10, 25, 50 µM) in the culture medium.

    • Initiate the uptake by adding the [¹⁴C]-EFdA solutions to the cell suspensions.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

    • To determine non-specific binding, run a parallel set of experiments at 4°C.

  • Termination of Uptake:

    • At each time point, take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing ice-cold PBS to stop the uptake.

    • Centrifuge at 1,000 x g for 2 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • Quantification:

    • Lyse the final cell pellet with cell lysis buffer.

    • Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis:

    • Calculate the intracellular concentration of [¹⁴C]-EFdA (pmol/mg protein).

    • Plot the uptake over time for each concentration.

    • Determine the initial rates of uptake.

    • Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 3: In Vitro Metabolism of [¹⁴C]-EFdA using Human Liver Microsomes

This protocol outlines a method to investigate the phase I and phase II metabolism of [¹⁴C]-EFdA using human liver microsomes.[3][4][5]

Materials:

  • Human liver microsomes (HLMs)

  • [¹⁴C]-EFdA

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • HPLC system with a radiodetector or fraction collector

  • Mass spectrometer (for metabolite identification)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • For phase II metabolism, also include UDPGA.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]-EFdA (e.g., 1 µM final concentration).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Run a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

  • Termination of Reaction:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

    • Inject the sample onto a reverse-phase HPLC column coupled with a radiodetector.

    • Separate the parent compound and its metabolites using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Metabolite Profiling and Identification:

    • Quantify the percentage of parent compound remaining and the formation of each metabolite based on the radioactivity profile.

    • For metabolite identification, collect the radioactive peaks and analyze them by LC-MS/MS.

Visualizations

Radiolabeling_Workflow cluster_synthesis [¹⁴C]-EFdA Synthesis Precursor 4'-Iodo Precursor Coupling Sonogashira Coupling (Pd/Cu catalyst) Precursor->Coupling C14_Acetylene [¹⁴C]-Trimethylsilylacetylene C14_Acetylene->Coupling Deprotection Deprotection (TBAF) Coupling->Deprotection Purification HPLC Purification Deprotection->Purification C14_EFdA [¹⁴C]-EFdA Purification->C14_EFdA

Caption: Workflow for the synthesis of [¹⁴C]-EFdA.

Cellular_Uptake_Pathway cluster_membrane cluster_intracellular Extracellular Extracellular Space {[¹⁴C]-EFdA} ENT Equilibrative Nucleoside Transporter (ENT) Extracellular->ENT Uptake Cell_Membrane Cell Membrane Intracellular Intracellular Space EFdA_in [¹⁴C]-EFdA ENT->EFdA_in Phosphorylation Phosphorylation (Cellular Kinases) EFdA_in->Phosphorylation EFdA_TP [¹⁴C]-EFdA-TP (Active Metabolite) Phosphorylation->EFdA_TP RT HIV Reverse Transcriptase EFdA_TP->RT Inhibition

Caption: Cellular uptake and activation pathway of EFdA.

Metabolism_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis C14_EFdA [¹⁴C]-EFdA Incubation Incubation (37°C) C14_EFdA->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubation Quench Reaction Quenching (Acetonitrile) Incubation->Quench HPLC HPLC-Radiodetector Analysis Quench->HPLC LCMS LC-MS/MS Metabolite ID HPLC->LCMS

Caption: Workflow for in vitro metabolism study of [¹⁴C]-EFdA.

References

Application Notes and Protocols for EFdA-TP Combination Studies with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for setting up and evaluating in vitro combination studies of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of Islatravir, with other antiretroviral (ARV) agents. The protocols outlined below are intended to facilitate the assessment of synergistic, additive, or antagonistic interactions, as well as the resistance profiles of novel EFdA-based combination therapies.

Introduction to EFdA (Islatravir)

Islatravir (also known as EFdA or MK-8591) is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][2][3] Its active triphosphate form, EFdA-TP, acts through multiple mechanisms to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), including immediate chain termination and delayed chain termination by blocking RT translocation.[4][5] This unique mechanism of action contributes to its high potency and a high barrier to resistance.[2][3][6] Combination therapy is the cornerstone of HIV-1 treatment, and evaluating EFdA in combination with other ARVs is crucial for developing more effective and durable treatment regimens.

Data Presentation: Summary of Combination Studies

The following tables summarize key findings from combination studies of Islatravir with other antiretrovirals.

Table 1: Pharmacokinetic Drug-Drug Interactions of Islatravir

Combination Agent(s)Study PopulationKey FindingsClinical Recommendation
Dolutegravir (DTG) and Tenofovir Disoproxil Fumarate (TDF)Healthy AdultsNo clinically significant changes in the pharmacokinetics of Islatravir, dolutegravir, or TDF were observed upon co-administration.[7]Co-administration is supported without dose adjustment.[7]
Doravirine (DOR)Healthy AdultsNo clinically meaningful effects on the pharmacokinetics of either drug were observed.[8]Co-administration is supported without dose adjustment.

Table 2: Efficacy of Islatravir in Combination Regimens (Clinical Studies)

Combination RegimenStudy PhaseComparatorKey Efficacy Outcome (at Week 48)
Doravirine/Islatravir (DOR/ISL)Phase 3Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF)91.5% of participants on DOR/ISL maintained viral suppression (HIV-1 RNA <50 copies/mL), compared to 94.2% on BIC/FTC/TAF.[9]
Doravirine/Islatravir (DOR/ISL)Phase 3Baseline Antiretroviral Therapy (bART)95.6% of participants who switched to DOR/ISL maintained viral suppression, compared to 91.9% who continued on bART.[9]
Lenacapavir (LEN) + IslatravirPhase 2Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF)94% of participants who switched to weekly oral LEN + ISL maintained viral suppression, compared to 92% on B/F/TAF.[10]

Note: Development of the specific once-daily dose of doravirine (100 mg) and islatravir (0.75 mg) was halted due to decreases in CD4 cell and total lymphocyte counts, despite maintaining viral suppression.[11]

Experimental Protocols

In Vitro Checkerboard Synergy Assay

This protocol is designed to assess the antiviral synergy of EFdA in combination with another antiretroviral agent against HIV-1 in a cell-based assay.

Materials:

  • Target cells (e.g., MT-4 cells, CEM-GXR cells, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates

  • EFdA and the second antiretroviral agent of interest

  • 96-well microtiter plates

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Cell viability reagent (e.g., XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide])

  • Plate reader

Procedure:

  • Drug Preparation: Prepare stock solutions of EFdA and the combination drug in an appropriate solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in cell culture medium.

  • Plate Setup:

    • In a 96-well plate, add the serially diluted EFdA along the y-axis (e.g., rows B-G).

    • Add the serially diluted combination drug along the x-axis (e.g., columns 2-11).

    • This creates a matrix of drug concentrations.

    • Include wells for each drug alone, as well as cell control (no virus, no drug) and virus control (virus, no drug) wells.

  • Cell Plating: Add target cells at a predetermined density to each well of the 96-well plate.

  • Infection: Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication and cytopathic effect (CPE) to occur in the virus control wells (typically 5-7 days).

  • Quantification of Viral Replication:

    • Assess the cytopathic effect using a cell viability reagent like XTT.

    • Add the XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Determine the 50% effective concentration (EC50) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[12] A CI value of <1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value >1 indicates antagonism.

Resistance Selection Studies

This protocol is designed to identify the emergence of drug resistance mutations when HIV-1 is cultured in the presence of EFdA alone or in combination with another antiretroviral.

Materials:

  • HIV-1 (wild-type)

  • Target cells (e.g., MT-2 or CEM cells)

  • EFdA and the combination antiretroviral

  • Cell culture flasks or plates

  • p24 antigen ELISA kit

  • DNA sequencing reagents and equipment

Procedure:

  • Initial Culture: Infect target cells with wild-type HIV-1 and culture them in the presence of sub-optimal concentrations of EFdA, the combination drug, or the combination of both. The starting drug concentration is typically around the EC50.

  • Passaging: Monitor the culture for viral replication by measuring p24 antigen in the supernatant. When viral replication is detected (i.e., a "breakthrough" occurs), harvest the cell-free virus from the supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh target cells, and culture them in the presence of a slightly higher concentration of the drug(s).

  • Repeat Passaging: Repeat the passaging and dose escalation steps for multiple rounds to select for resistant viral variants.

  • Genotypic Analysis: Once a virus population that can replicate in the presence of high drug concentrations is selected, extract the viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the reverse transcriptase gene (or other relevant genes) by PCR.

  • Sequencing: Sequence the amplified DNA to identify mutations that may confer resistance.

  • Phenotypic Analysis: To confirm that the identified mutations cause drug resistance, introduce them into a wild-type HIV-1 molecular clone using site-directed mutagenesis. Then, test the susceptibility of the resulting mutant virus to the drugs using the in vitro synergy assay described above.

Visualizations

HIV-1 Replication Cycle and Antiretroviral Targets

Caption: HIV-1 replication cycle and the targets of different antiretroviral drug classes.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Drugs Prepare serial dilutions of EFdA and combination drug Plate_Setup Set up 96-well checkerboard plate Prep_Drugs->Plate_Setup Prep_Cells Prepare target cell suspension Add_Cells Add cells to each well Prep_Cells->Add_Cells Prep_Virus Prepare HIV-1 stock Infect Infect cells with HIV-1 Prep_Virus->Infect Plate_Setup->Add_Cells Add_Cells->Infect Incubate Incubate for 5-7 days Infect->Incubate Measure_CPE Measure cytopathic effect (XTT assay) Incubate->Measure_CPE Calc_Inhibition Calculate % viral inhibition Measure_CPE->Calc_Inhibition Calc_CI Calculate Combination Index (CI) Calc_Inhibition->Calc_CI Determine_Interaction Determine Synergy, Additivity, or Antagonism Calc_CI->Determine_Interaction

Caption: Workflow for conducting an in vitro checkerboard synergy assay.

Logical Relationship of Resistance Selection

Resistance_Selection Start Infect cells with wild-type HIV-1 Culture Culture with suboptimal drug concentration(s) Start->Culture Monitor Monitor for viral breakthrough (p24 ELISA) Culture->Monitor Breakthrough Viral Breakthrough? Monitor->Breakthrough Breakthrough->Monitor No Harvest Harvest virus from supernatant Breakthrough->Harvest Yes Escalate Infect new cells with increased drug concentration Harvest->Escalate Escalate->Culture Repeat cycles Genotype Genotypic analysis (Sequencing) Escalate->Genotype After sufficient selection Phenotype Phenotypic analysis (Site-directed mutagenesis) Genotype->Phenotype End Identify resistance mutations Phenotype->End

Caption: Logical workflow for in vitro selection of drug-resistant HIV-1 variants.

References

Troubleshooting & Optimization

Technical Support Center: EFdA-TP Tetraammonium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate) tetraammonium salt in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving EFdA-TP aqueous solutions.

Issue Possible Cause Recommended Action
Loss of compound activity in enzymatic assays (e.g., lower than expected inhibition of reverse transcriptase). Degradation of the triphosphate chain of EFdA-TP due to improper storage or handling.1. Verify Storage Conditions: Ensure the EFdA-TP stock solution is stored at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Check Solution pH: The pH of the stock solution and the final assay buffer should be in the range of 7.5 to 8.2 for optimal stability. An acidic pH can accelerate hydrolysis of the triphosphate. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of EFdA-TP from a properly stored stock aliquot for each experiment. Do not store diluted solutions for extended periods.
Inconsistent experimental results between different batches or over time. Inconsistent concentration of active EFdA-TP due to degradation.1. Quantify EFdA-TP Concentration: If possible, use HPLC to verify the concentration and purity of your EFdA-TP stock solution. This can help identify degradation products (EFdA-DP, EFdA-MP). 2. Aliquot Stock Solutions: Upon receiving a new batch of EFdA-TP, immediately prepare small, single-use aliquots and store them at -80°C for long-term stability.
Precipitate observed in the EFdA-TP solution upon thawing. Formation of insoluble salts or degradation products.1. Gentle Warming and Vortexing: Warm the solution briefly to room temperature and vortex gently to redissolve the precipitate. 2. Centrifugation: If the precipitate does not redissolve, centrifuge the tube to pellet the insoluble material and use the supernatant. Note that this may affect the final concentration. 3. Consider Buffer Composition: High concentrations of divalent cations in the buffer can sometimes lead to precipitation of triphosphates.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of EFdA-TP tetraammonium salt in aqueous solution?

While specific stability data for the tetraammonium salt of EFdA-TP is not extensively published, the stability of the parent nucleoside, EFdA, is known to be high due to its 2-fluoro and 4'-ethynyl modifications, which protect it from enzymatic degradation.[1] However, the primary factor determining the stability of EFdA-TP in aqueous solution is the hydrolysis of the triphosphate chain, a common issue for all nucleotide triphosphates. The triphosphate is susceptible to hydrolysis, yielding the diphosphate (EFdA-DP) and monophosphate (EFdA-MP) forms, which are inactive as substrates for polymerases.

Q2: What are the optimal storage conditions for aqueous solutions of this compound salt?

For long-term stability, aqueous solutions of EFdA-TP should be stored at -20°C or, preferably, -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare and store the compound in single-use aliquots.[3] The pH of the solution should be maintained between 7.5 and 8.2 to reduce the rate of acid-catalyzed hydrolysis of the triphosphate chain.[1][4]

Q3: How do pH and temperature affect the stability of EFdA-TP?

Based on general knowledge of dNTPs, the stability of EFdA-TP is expected to be pH and temperature-dependent.

  • pH: Acidic conditions (pH < 7) will significantly accelerate the hydrolysis of the triphosphate chain.[1] Alkaline conditions (pH > 8.5) can also increase the rate of degradation, though to a lesser extent than acidic conditions for some nucleotides. The optimal pH range for stability is generally considered to be 7.5-8.2.[1][4]

  • Temperature: Higher temperatures increase the rate of hydrolysis. While short-term exposure to room temperature for experimental setup is generally acceptable, prolonged incubation at elevated temperatures (e.g., 37°C) will lead to significant degradation. At 95°C, the half-life of a typical dNTP's triphosphate group is approximately one hour.[5]

Q4: Can I store diluted working solutions of EFdA-TP?

It is not recommended to store diluted working solutions of EFdA-TP for extended periods. Dilute solutions may be more susceptible to degradation. For best results and to ensure concentration accuracy, prepare fresh dilutions from a frozen stock aliquot for each experiment.

Q5: What are the primary degradation products of EFdA-TP in aqueous solution?

The primary degradation products of EFdA-TP in aqueous solution are expected to be EFdA-diphosphate (EFdA-DP) and EFdA-monophosphate (EFdA-MP), resulting from the sequential hydrolysis of the triphosphate chain.

EFdA_TP_Degradation EFdA-TP EFdA-TP EFdA-DP EFdA-DP EFdA-TP->EFdA-DP Hydrolysis Pi1 Pi EFdA-MP EFdA-MP EFdA-DP->EFdA-MP Hydrolysis Pi2 Pi Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Analysis Start Inconsistent or Poor Experimental Results Check_Storage Verify Storage Conditions (-20°C or -80°C, aliquoted) Start->Check_Storage Check_pH Check pH of Stock and Assay Buffers (7.5-8.2) Check_Storage->Check_pH Check_Age Assess Age and Handling of Working Solutions Check_pH->Check_Age Use_New_Aliquot Use a Fresh Aliquot of EFdA-TP Check_Age->Use_New_Aliquot Prepare_Fresh Prepare Fresh Working Solutions Use_New_Aliquot->Prepare_Fresh Adjust_pH Adjust Buffer pH if Necessary Prepare_Fresh->Adjust_pH HPLC_Analysis Problem Persists? Adjust_pH->HPLC_Analysis Purity_Check Perform HPLC Analysis to Determine Purity HPLC_Analysis->Purity_Check Yes End End HPLC_Analysis->End No - Problem Solved New_Stock Prepare a Fresh Stock Solution from Powder Purity_Check->New_Stock

References

pH and temperature effects on EFdA-TP stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), the active metabolite of the potent HIV-1 reverse transcriptase inhibitor, EFdA.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected stability of EFdA-TP in aqueous solutions?

Q2: My experimental results are inconsistent. Could EFdA-TP degradation be the cause?

A2: Yes, degradation of EFdA-TP is a common cause of inconsistent results in enzymatic assays and other experiments. The concentration of the active triphosphate form can decrease over time, especially with improper storage and handling. It is crucial to minimize freeze-thaw cycles and to use freshly prepared solutions or aliquots for each experiment.

Q3: What are the optimal pH and temperature conditions for storing EFdA-TP solutions?

A3: For short-term storage (hours to a few days), it is recommended to keep EFdA-TP solutions on ice (0-4°C). For long-term storage, aliquots should be stored at -20°C or -80°C. Based on data for other deoxynucleoside triphosphates (dNTPs), a slightly alkaline pH of around 8.3 may offer the best stability in aqueous solutions. Acidic conditions should be avoided as they can accelerate the hydrolysis of the glycosidic bond.

Q4: I suspect my EFdA-TP stock solution has degraded. How can I check its integrity?

A4: The integrity of your EFdA-TP stock can be assessed using High-Performance Liquid Chromatography (HPLC). A well-resolved chromatogram should show a major peak corresponding to EFdA-TP and minimal peaks for EFdA-DP and EFdA-MP. A significant increase in the area of the di- and monophosphate peaks over time indicates degradation.

Q5: Are there any specific handling precautions I should take during my experiments?

A5: To minimize degradation, always keep EFdA-TP solutions on ice during experimental setup. Use nuclease-free water and reagents to prepare solutions to avoid enzymatic degradation. It is also advisable to prepare working solutions fresh for each experiment from a frozen stock.

Data Presentation

While specific stability data for EFdA-TP is not available, the following table summarizes the known stability of its parent compound, EFdA. This can be used as a general reference, keeping in mind the higher lability of the triphosphate form.

Table 1: Summary of EFdA Stability

ConditionpH RangeTemperatureDurationRemaining EFdA
pH Stability3 - 925°C21 days>95%[1]
Thermal StabilityAqueous Solution25°C, 40°C, 65°C21 daysGood stability observed[1][2]

The following table provides general guidance on the stability of nucleoside triphosphates based on available literature.

Table 2: General Stability Considerations for Nucleoside Triphosphates

FactorImpact on StabilityRecommendations
pH Hydrolysis of the phosphate chain is pH-dependent. Acidic pH can also lead to hydrolysis of the glycosidic bond.Maintain a slightly alkaline pH (around 8.3) for optimal stability in solution.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store stock solutions at -20°C or -80°C. Keep working solutions on ice.
Enzymatic Degradation Nucleases and phosphatases can rapidly degrade NTPs.Use nuclease-free water and reagents. Maintain aseptic technique.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation.Aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation and Storage of EFdA-TP Stock Solutions
  • Reagents and Materials:

    • EFdA-TP (solid)

    • Nuclease-free water

    • pH meter

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the solid EFdA-TP to equilibrate to room temperature before opening the vial to prevent condensation.

    • Resuspend the solid EFdA-TP in nuclease-free water to the desired stock concentration (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution.

    • If necessary, adjust the pH of the solution to ~8.0-8.3 using a dilute, sterile solution of NaOH or HCl.

    • Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Quantification of EFdA-TP by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for EFdA and may require optimization for EFdA-TP.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase analytical column (e.g., Zorbax Eclipse XDB C18, 3.5μm, 100 x 4.6 mm)

  • Mobile Phase:

    • Mobile Phase A: 0.4% Phosphoric acid in MilliQ water

    • Mobile Phase B: Methanol

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Gradient Elution:

      • 0-5 min: 10-40% B

      • 5-10 min: 40-60% B

      • 10-11 min: 60% B

      • 11-13 min: 60-10% B

      • 13-20 min: 10% B

  • Procedure:

    • Prepare a standard curve using known concentrations of EFdA-TP.

    • Dilute the experimental samples to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of EFdA-TP in the samples by comparing the peak area to the standard curve. The retention times for EFdA-TP, EFdA-DP, and EFdA-MP will need to be determined empirically.

Visualizations

EFdA_Phosphorylation_Pathway EFdA EFdA (extracellular) EFdA_intra EFdA (intracellular) EFdA->EFdA_intra EFdA_MP EFdA-MP EFdA_intra->EFdA_MP Deoxycytidine Kinase (dCK) EFdA_DP EFdA-DP EFdA_MP->EFdA_DP EFdA_TP EFdA-TP (Active Metabolite) EFdA_DP->EFdA_TP

Caption: Intracellular phosphorylation pathway of EFdA to its active triphosphate form, EFdA-TP.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare EFdA-TP solutions in different buffers (pH) incubate Incubate at various temperatures prep->incubate aliquot Take aliquots at different time points incubate->aliquot hplc Analyze by HPLC aliquot->hplc quantify Quantify remaining EFdA-TP and degradation products hplc->quantify

Caption: Experimental workflow for assessing the stability of EFdA-TP.

References

Optimizing EFdA-TP Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EFdA-TP?

A1: EFdA-TP is a potent nucleoside reverse transcriptase inhibitor (NRTI) that uniquely inhibits HIV-1 reverse transcriptase (RT) through multiple mechanisms. Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP, despite having a 3'-OH group, can function as:

  • A translocation-defective RT inhibitor: After incorporation into the nascent DNA chain, it sterically hinders the translocation of RT, effectively halting further DNA synthesis. This is its primary mechanism of action.[1][2]

  • An immediate chain terminator: In certain sequence contexts, it can act as a direct chain terminator, preventing the addition of the next nucleotide.[3][4][5][6]

  • A delayed chain terminator: It can also allow for the incorporation of one more nucleotide before halting synthesis, a mechanism that is dependent on the template sequence.[3][4][5][6]

This multifaceted inhibition contributes to its high potency against both wild-type and drug-resistant HIV strains.[1]

Q2: What is a typical starting concentration range for EFdA-TP in an in vitro reverse transcriptase (RT) inhibition assay?

A2: Based on its high potency, a typical starting concentration range for EFdA-TP in a cell-free (biochemical) RT inhibition assay would be in the low nanomolar to picomolar range. For cell-based assays, effective concentrations (EC50) have been observed to be as low as 50 pM.[1] A common approach is to perform a serial dilution across a wide range (e.g., 0.01 nM to 100 nM) to determine the IC50 or EC50 in your specific assay system.

Q3: My EFdA-TP appears to be less potent than expected. What are the possible causes?

A3: Several factors could contribute to lower-than-expected potency:

  • Reagent Stability: Ensure that EFdA-TP has been stored correctly, typically at -20°C or -80°C, protected from moisture and light, to prevent degradation.[5] Preformulation studies have shown EFdA to be stable at various pH levels (3-9) and elevated temperatures, but the triphosphate form may have different stability characteristics.[7][8]

  • Assay Conditions: The concentration of other components in your assay, such as the natural substrate (dATP) and magnesium chloride (MgCl2), can influence the apparent potency of EFdA-TP. High concentrations of dATP will compete with EFdA-TP for binding to the RT active site.

  • Enzyme and Substrate Quality: Verify the activity of your reverse transcriptase and the integrity of your primer/template DNA.

  • Incorrect Quantification: Double-check the concentration of your EFdA-TP stock solution.

Q4: How can I ensure the stability of EFdA-TP in my experiments?

A4: To ensure the stability of EFdA-TP:

  • Storage: Store the lyophilized powder and stock solutions at or below -20°C, protected from light and moisture.[5] For long-term storage, -80°C is recommended.

  • Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment to minimize freeze-thaw cycles.

  • pH: Maintain the pH of your assay buffer within a stable range, as EFdA has been shown to be stable between pH 3 and 9.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent pipetting, especially at low concentrations.Use calibrated pipettes and consider preparing a larger volume of master mix for each concentration.
Poor mixing of reagents.Ensure thorough but gentle mixing of all assay components.
No inhibition observed EFdA-TP degradation.Verify storage conditions and use a fresh aliquot.
Incorrect assay setup (e.g., wrong primer/template, inactive enzyme).Validate all assay components individually.
EFdA-TP concentration is too low.Test a wider and higher range of concentrations.
Unexpectedly high IC50 value High concentration of competing dATP.Optimize the dATP concentration to be closer to its Km value for RT.
Presence of interfering substances in the assay buffer.Review the composition of your buffer and consider using a different formulation.

Quantitative Data Summary

The following tables summarize key quantitative data for EFdA and its active triphosphate form, EFdA-TP, from various studies.

Table 1: In Vitro Efficacy of EFdA

Cell LineVirus StrainEC50Citation
Activated Peripheral Blood Mononuclear Cells (PBMCs)HIV-10.05 nM[2]
MT4 cellsHIV-1IIIb73 pM[1]
MT4 cellsHIVNL4-350 pM[1]

Table 2: Biochemical Inhibition of HIV-1 RT by EFdA-TP

Assay TypeParameterValueCitation
Pre-steady-state kineticsIncorporation efficiency (kpol/Kd) vs. dATP~2-fold more efficient than dATP[9]
Primer extension assayInhibition of DNA synthesisPotent inhibition in the low nanomolar range[4][6]

Experimental Protocols

Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of EFdA-TP against HIV-1 RT.

1. Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase (RT)

  • EFdA-TP stock solution

  • dATP, dCTP, dGTP, TTP stock solutions

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled DNA primer

  • Unlabeled DNA template

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl2[10]

  • Stop Solution: 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol

  • Tris-Borate-EDTA (TBE) buffer

  • Denaturing polyacrylamide gel (e.g., 15%)

2. Methods:

  • Primer/Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the annealed primer/template (e.g., 20 nM) and HIV-1 RT (e.g., 20 nM) in assay buffer.[10]

    • Prepare serial dilutions of EFdA-TP in assay buffer.

  • Assay Reaction:

    • In separate tubes, mix the RT-primer/template master mix with the different concentrations of EFdA-TP.

    • Initiate the reaction by adding a mixture of dNTPs (including a concentration of dATP appropriate for your experiment) and MgCl2.[10]

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

  • Product Analysis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the results using autoradiography (for radiolabeled primers) or fluorescence imaging.

  • Data Analysis: Quantify the band intensities to determine the extent of primer extension at each EFdA-TP concentration. Calculate the IC50 value, which is the concentration of EFdA-TP that inhibits RT activity by 50%.

Visualizations

Mechanism of Action of EFdA-TP

EFdA_Mechanism cluster_0 HIV-1 Reverse Transcription cluster_1 EFdA-TP Inhibition RT HIV-1 Reverse Transcriptase (RT) DNA Viral RNA -> DNA RT->DNA Synthesizes Incorporation Incorporation into nascent DNA RT->Incorporation dNTPs Natural dNTPs dNTPs->RT Substrate EFdA_TP EFdA-TP EFdA_TP->Incorporation Competes with dATP Mechanism1 Translocation Inhibition Incorporation->Mechanism1 Primary Mechanism Mechanism2 Immediate Chain Termination Incorporation->Mechanism2 Sequence Dependent Mechanism3 Delayed Chain Termination Incorporation->Mechanism3 Sequence Dependent Block DNA Synthesis Blocked Mechanism1->Block Mechanism2->Block Mechanism3->Block

Caption: Multiple inhibition mechanisms of EFdA-TP against HIV-1 RT.

Experimental Workflow for RT Inhibition Assay

RT_Inhibition_Workflow start Start prep_reagents Prepare Reagents (RT, Primer/Template, Buffers) start->prep_reagents prep_efda Prepare Serial Dilutions of EFdA-TP start->prep_efda mix Combine RT, Primer/Template, and EFdA-TP prep_reagents->mix prep_efda->mix initiate Initiate Reaction with dNTPs and MgCl2 mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Stop Solution incubate->terminate denature Denature Samples at 95°C terminate->denature page Denaturing PAGE denature->page visualize Visualize Bands (Autoradiography/Fluorescence) page->visualize analyze Quantify Bands and Calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for an in vitro HIV-1 RT inhibition assay.

Troubleshooting Logic for Low EFdA-TP Potency

Troubleshooting_Low_Potency start Low EFdA-TP Potency Observed check_storage Verify EFdA-TP Storage Conditions (-20°C or -80°C, protected) start->check_storage storage_ok Storage OK? check_storage->storage_ok use_fresh Use Fresh Aliquot of EFdA-TP storage_ok->use_fresh No check_assay_components Validate Assay Components (RT activity, P/T integrity) storage_ok->check_assay_components Yes retest Retest Experiment use_fresh->retest components_ok Components OK? check_assay_components->components_ok replace_components Replace or Repurify Assay Components components_ok->replace_components No review_assay_conditions Review Assay Conditions (dATP, MgCl2 concentrations) components_ok->review_assay_conditions Yes replace_components->retest conditions_ok Conditions Optimal? review_assay_conditions->conditions_ok optimize_conditions Optimize dATP and MgCl2 Concentrations conditions_ok->optimize_conditions No conditions_ok->retest Yes optimize_conditions->retest

Caption: A logical guide for troubleshooting low EFdA-TP potency.

References

Overcoming poor solubility of EFdA and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome solubility challenges associated with 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My EFdA powder is not dissolving in aqueous buffer. What am I doing wrong?

A1: EFdA has pH-dependent aqueous solubility. Its solubility is significantly higher in acidic conditions (pH 3-4) and decreases as the pH increases.[1][2][3] If you are using a neutral or basic buffer (pH 7 or higher), you will encounter solubility issues. For aqueous solutions, consider using a slightly acidic buffer. Forcing dissolution in water can be aided by sonication and gentle warming (up to 60°C).[4][5]

Q2: What is the best solvent to prepare a high-concentration stock solution of EFdA for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of EFdA.[4][5] Solubility in DMSO can reach up to 100 mg/mL (341.01 mM), though this may require sonication to fully dissolve.[4][5] Remember to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[4]

Q3: I've prepared a DMSO stock of EFdA, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid solvent toxicity and precipitation.[5]

  • Dilution Method: Add the EFdA stock solution to your medium drop-wise while vortexing or swirling the medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the EFdA stock can sometimes help maintain solubility.

  • Use of Surfactants/Polymers: For persistent issues, consider formulating the drug with non-toxic excipients like Pluronic F127, which can act as a precipitation inhibitor.[6][7]

Q4: How should I store my EFdA stock solutions?

A4: For long-term stability, store DMSO stock solutions at -20°C or -80°C. A stock solution stored at -20°C should be used within one month, while storage at -80°C can extend its viability for up to six months.[4] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[8] Aliquot the stock solution into smaller, single-use volumes.

Q5: I need to formulate EFdA for an in vivo animal study. What is a suitable vehicle?

A5: A common formulation vehicle for administering poorly soluble compounds like EFdA in preclinical studies is a mixture of co-solvents and surfactants. A published formulation for in vivo use consists of: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[5] Sonication is recommended to ensure the compound is fully dissolved in this vehicle.[5]

Q6: What are the main strategies to fundamentally improve the solubility of EFdA for drug development?

A6: The two primary strategies are the development of prodrugs and the use of advanced nanoformulations.

  • Prodrugs: This involves chemically modifying the EFdA molecule, often by adding a phosphate or ester group, to create a highly water-soluble version.[4][9] This prodrug is then converted back to the active EFdA in vivo by endogenous enzymes like phosphatases or esterases.[9][10] This approach can increase aqueous solubility by several thousand-fold.[2][4]

  • Nanoformulations: Encapsulating EFdA into lipid-based nanoparticles, such as liposomes, can significantly improve its solubility and bioavailability. These formulations protect the drug from precipitation and can alter its pharmacokinetic profile.

Data Presentation: EFdA Solubility

The following tables summarize the known solubility data for EFdA.

Table 1: Aqueous Solubility of EFdA at Different pH Values

pH Solubility (µg/mL) Molar Equivalent (µM) Reference
3.0 1508.7 ± 68.4 ~5144 [1]
4.0 ~1620 ~5523 [1]
6.0 799.2 ± 8.7 ~2725 [1]
7.0 ~800 ~2728 [1]

| 9.0 | ~800 | ~2728 |[1] |

Table 2: Solubility of EFdA in Common Solvents

Solvent Concentration Molar Equivalent Notes Reference
DMSO 100 mg/mL 341.01 mM Sonication may be required. Use fresh, anhydrous DMSO. [4][5]
Water 3.57 mg/mL 12.17 mM Requires sonication and heating to 60°C. [4]
In Vivo Formulation* 4 mg/mL 13.64 mM Sonication recommended. [5]

*Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

Table 3: Solubility Enhancement via Prodrug Strategies (General Examples)

Prodrug Type Parent Drug Fold-Increase in Aqueous Solubility Reference
Phosphate Ester Bacterial Topoisomerase IV Inhibitor >30,000 [4]
Phosphate Ester SB-3CT (MMP Inhibitor) >2,000 [2]
Malic Acid Ester Etoposide 23 to 120 [2]
O-alkyl carbamate Pyrazolo[3,4-d]pyrimidine ~600 [6]

Note: Specific quantitative solubility data for EFdA derivatives are not widely available in public literature. However, the prodrug approach, particularly with phosphate esters, is a proven method to dramatically increase the aqueous solubility of parent compounds.

Troubleshooting & Experimental Workflows

The following diagrams illustrate logical workflows for addressing common solubility issues.

G start Start: EFdA Powder Fails to Dissolve q_solvent What is the solvent? start->q_solvent aqueous Aqueous Buffer q_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) q_solvent->organic Organic check_ph Check Buffer pH. Is it acidic (pH 3-5)? aqueous->check_ph check_dmso Is DMSO fresh and anhydrous? organic->check_dmso ph_ok Yes check_ph->ph_ok ph_no No check_ph->ph_no use_energy Apply Energy: - Sonicate - Gently heat (≤60°C) ph_ok->use_energy adjust_ph Adjust to acidic pH or use acidic buffer. ph_no->adjust_ph adjust_ph->use_energy success Success: Compound Dissolved use_energy->success dmso_ok Yes check_dmso->dmso_ok dmso_no No check_dmso->dmso_no dmso_ok->use_energy new_dmso Use new, anhydrous DMSO. dmso_no->new_dmso new_dmso->use_energy

Caption: Troubleshooting workflow for dissolving EFdA powder.

G start Start: Compound Precipitates in Cell Culture Medium check_dmso_conc Is final DMSO concentration ≤0.1%? start->check_dmso_conc dmso_high No check_dmso_conc->dmso_high dmso_ok Yes check_dmso_conc->dmso_ok reduce_dmso Adjust stock concentration to lower final DMSO % dmso_high->reduce_dmso check_dilution How was the stock added to the medium? dmso_ok->check_dilution reduce_dmso->check_dilution dilution_slow Slowly, with mixing check_dilution->dilution_slow dilution_fast Quickly, no mixing check_dilution->dilution_fast check_temp Are there temperature fluctuations or freeze-thaw cycles? dilution_slow->check_temp improve_mixing Add stock drop-wise to warmed, vortexing medium dilution_fast->improve_mixing improve_mixing->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no stabilize_temp Avoid freeze-thaw. Use single-use aliquots. Maintain 37°C. temp_yes->stabilize_temp consider_formulation Advanced: Consider using a precipitation inhibitor (e.g., Pluronic F127) or a different formulation strategy temp_no->consider_formulation stabilize_temp->consider_formulation

Caption: Decision tree for troubleshooting EFdA precipitation in vitro.

Experimental Protocols

The following are example protocols adapted from standard methodologies for poorly soluble antiviral compounds. Researchers should optimize these protocols for their specific needs.

Protocol 1: Preparation of a 100 mM EFdA Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of EFdA for in vitro assays.

Materials:

  • EFdA powder (MW: 293.25 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Sonicator bath

Methodology:

  • Calculation: To prepare a 100 mM solution, you need 29.325 mg of EFdA per 1 mL of DMSO. Calculate the required mass based on your desired final volume. For example, for 500 µL of stock, weigh out 14.66 mg of EFdA.

  • Weighing: Carefully weigh the calculated amount of EFdA powder and place it into a sterile vial.

  • Solvent Addition: Add the corresponding volume of anhydrous, sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a sonicator water bath for 10-15 minutes to facilitate complete dissolution. The solution should become clear. Gentle warming (37°C) can be applied if necessary.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

Protocol 2: Example Synthesis of a Water-Soluble Phosphate Prodrug of EFdA

Objective: To increase the aqueous solubility of EFdA by converting it into a phosphate ester prodrug. This is a complex chemical synthesis that should be performed by trained chemists.

Materials:

  • EFdA

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Tetrazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Palladium on carbon (Pd/C)

  • Anhydrous solvents (DMF, MeCN, EtOH)

  • Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Methodology:

  • Phosphitylation: Dissolve EFdA in a mixture of anhydrous DMF and acetonitrile. Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv) and tetrazole (2 equiv). Stir the reaction at room temperature for 18 hours.[4]

  • Oxidation: Cool the reaction mixture to 0°C and add m-CPBA (1.6 equiv). Allow the reaction to warm to room temperature over 40 minutes. This oxidizes the phosphite triester to a phosphate triester.

  • Workup & Purification: Quench the reaction and perform an appropriate aqueous workup followed by purification (e.g., silica gel chromatography) to isolate the dibenzyl phosphate ester of EFdA.

  • Deprotection (Hydrogenolysis): Dissolve the purified intermediate in ethanol. Add Pd/C (catalytic amount) and aqueous NaOH (2 equiv). Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS). This step cleaves the benzyl protecting groups.[4]

  • Salt Formation & Isolation: Filter the catalyst and neutralize the solution with aqueous HCl. Lyophilize or precipitate the product to isolate the final water-soluble sodium phosphate salt of the EFdA prodrug.[4] The resulting prodrug is expected to have dramatically increased aqueous solubility.

Protocol 3: Preparation of EFdA-Loaded Liposomes via Thin Film Hydration

Objective: To formulate EFdA into a liposomal nanoparticle system to improve solubility and modify its delivery profile.

Materials:

  • EFdA

  • Phospholipids (e.g., Egg Phosphatidylcholine or DSPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe) or Extruder

Methodology:

  • Lipid Film Formation: Weigh the desired amounts of phospholipid and cholesterol (e.g., a 9:1 molar ratio) and dissolve them along with EFdA in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., start at 1:10 w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the lipid transition temperature, e.g., 60°C) under reduced pressure to evaporate the organic solvent. A thin, dry lipid film containing the drug will form on the flask wall.

  • Hydration: Add sterile PBS (pH 7.4) to the flask. Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized.

    • Sonication: Use a bath sonicator or a probe sonicator to disrupt the large vesicles.

    • Extrusion (Recommended): For more uniform size distribution, repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove any unencapsulated (free) EFdA by dialysis against fresh PBS or by size exclusion chromatography using a Sephadex column.

  • Characterization & Storage: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency. Store the final liposomal formulation at 4°C.

References

Technical Support Center: Understanding the EFdA (Islatravir) Resistance Profile in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the resistance profile of 4’-ethynyl-2-fluoro-2’-deoxyadenosine (EFdA), also known as Islatravir (ISL), in Human Immunodeficiency Virus Type 1 (HIV-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EFdA?

A1: EFdA is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After being phosphorylated intracellularly to its active form, EFdA-triphosphate (EFdA-TP), it is incorporated into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[1][2][3] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that cause immediate chain termination due to the lack of a 3'-hydroxyl group, EFdA retains this group.[3][4][5] Its primary inhibitory effect stems from hindering the translocation of the RT enzyme along the nucleic acid template after its incorporation.[3][6][7] This action effectively stalls DNA synthesis. Depending on the sequence context, EFdA can act as an immediate or a delayed chain terminator.[8]

Q2: What are the key mutations in HIV-1 reverse transcriptase that confer resistance to EFdA?

A2: The primary mutation associated with EFdA resistance is M184V or M184I in the reverse transcriptase enzyme.[4][9] However, these mutations confer a relatively low level of resistance to EFdA compared to their high-level resistance to other NRTIs like lamivudine (3TC) and emtricitabine (FTC).[9] In some in vitro selection studies, a combination of mutations, such as A114S and M184V, has been shown to lead to higher levels of EFdA resistance.[1][10] Another combination identified in vitro that confers high resistance is I142V/T165R/M184V.[6]

Q3: How does the M184V mutation confer resistance to EFdA?

A3: The M184V mutation is located in the dNTP-binding pocket of the HIV-1 reverse transcriptase.[11] This mutation can sterically hinder the binding of certain NRTIs.[12] In the case of EFdA, the M184V mutation has a modest effect on the incorporation efficiency of EFdA-TP.[1] One study found that M184V alone can decrease EFdA susceptibility by approximately 2- to 10-fold.[9]

Q4: Is there cross-resistance between EFdA and other approved NRTIs?

A4: EFdA generally maintains potent activity against HIV-1 strains that are resistant to other NRTIs.[6][13] For instance, the K65R mutation, which confers resistance to tenofovir (TDF), can actually make the virus hypersusceptible to EFdA.[2][4][14] This is primarily due to a significant decrease in the excision of the incorporated EFdA monophosphate (EFdA-MP).[14] However, the M184V/I mutations, which are selected for by lamivudine and emtricitabine, do confer a low level of cross-resistance to EFdA.[9]

Q5: What is the impact of EFdA resistance mutations on viral fitness?

A5: Mutations conferring resistance to antiretroviral drugs can sometimes reduce the virus's replication capacity, an effect known as a loss of viral fitness.[15][16] For example, the A114S/M184V mutations that confer a higher level of resistance to EFdA have been shown to significantly decrease viral fitness.[10] The M184V mutation on its own has also been associated with decreased viral replication capacity.[17]

Troubleshooting Guides

Problem: My in vitro selection experiment with EFdA is not yielding resistant viruses.

  • Possible Cause 1: Insufficient drug concentration.

    • Troubleshooting: Ensure that the concentration of EFdA used is appropriate for selecting resistant variants. Start with a concentration slightly above the EC50 for the wild-type virus and gradually increase the concentration in subsequent passages as viral replication is detected.

  • Possible Cause 2: Low viral replication.

    • Troubleshooting: Confirm that the viral strain being used replicates efficiently in the chosen cell line. Monitor viral replication at each passage using a sensitive assay, such as a reverse transcriptase activity assay or p24 antigen ELISA.

  • Possible Cause 3: High genetic barrier to resistance.

    • Troubleshooting: EFdA has a relatively high genetic barrier to resistance.[18] Be prepared for long-term cell culture experiments, as the emergence of resistant variants can take many weeks or even months.[9]

Problem: I am observing a lower-than-expected fold-change in EFdA resistance with my M184V mutant.

  • Possible Cause 1: Assay variability.

    • Troubleshooting: Ensure that your phenotypic susceptibility assay is properly validated and includes appropriate controls. Perform multiple independent experiments to confirm the results. Consider using a different phenotypic assay to validate your findings.

  • Possible Cause 2: Viral background.

    • Troubleshooting: The genetic background of the HIV-1 strain can influence the impact of resistance mutations. If possible, test the M184V mutation in different viral backbones to see if the effect on EFdA susceptibility is consistent.

  • Possible Cause 3: Modest effect of the single mutation.

    • Troubleshooting: Remember that M184V alone only confers a modest level of resistance to EFdA.[1] Higher levels of resistance may require the presence of additional mutations.[1][10]

Quantitative Data Summary

Table 1: Fold-Change in EFdA Susceptibility for Key Resistance Mutations

Mutation(s)Fold-Change in EC50 vs. Wild-TypeReference(s)
M184V~2-10[9]
M184I~2-10[9]
A114S/M184V~25[10]
K65R~0.4 (Hypersusceptible)[2]
M184V/A114S (DNA template)5.4[1]
M184V/A114S (RNA template)181[1]

Table 2: Kinetic Parameters of EFdA-TP Incorporation by Wild-Type and Mutant HIV-1 Reverse Transcriptase

RT VariantTemplatekpol (s-1)Kd (µM)Incorporation Efficiency (kpol/Kd) (µM-1s-1)Reference(s)
Wild-TypeDNA180.03600[1]
M184VDNANot specifiedNot specifiedIncreased 2-fold vs. WT[1]
M184V/A114SDNA10.0911.1[1]
Wild-TypeRNA1050.091167[1]
M184VRNANot specifiedNot specifiedDecreased 3-fold vs. WT[1]
M184V/A114SRNA10.166.25[1]

Experimental Protocols

1. In Vitro Selection of EFdA-Resistant HIV-1

This protocol describes a general method for selecting for EFdA-resistant HIV-1 variants in cell culture.

  • Materials:

    • HIV-1 strain (e.g., NL4-3, IIIB)

    • Permissive cell line (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs)

    • EFdA

    • Cell culture medium and supplements

    • Reverse transcriptase activity assay kit or p24 antigen ELISA kit

    • Reagents for viral RNA extraction, RT-PCR, and sequencing

  • Methodology:

    • Initiate a culture of the permissive cells and infect with the wild-type HIV-1 strain at a low multiplicity of infection (MOI).

    • Add EFdA to the culture at a concentration equal to the EC50 of the wild-type virus.

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, reverse transcriptase activity, p24 antigen levels).

    • When viral replication is detected (viral breakthrough), harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect a fresh culture of permissive cells.

    • Increase the concentration of EFdA in the new culture (typically a 2 to 3-fold increase).

    • Repeat steps 4-6 for multiple passages.

    • At each passage, or when significant resistance is observed, isolate viral RNA from the supernatant.

    • Perform RT-PCR to amplify the reverse transcriptase coding region of the pol gene.

    • Sequence the PCR product to identify mutations that have arisen during the selection process.

2. Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

This protocol outlines the methodology for determining the kinetic parameters of EFdA-TP incorporation by purified HIV-1 reverse transcriptase.

  • Materials:

    • Purified wild-type and mutant HIV-1 reverse transcriptase

    • DNA or RNA template-primer duplex

    • EFdA-TP and natural dNTPs

    • Rapid quench-flow instrument

    • Radiolabeled dNTPs (for visualization) or fluorescence-based detection system

    • Denaturing polyacrylamide gels and electrophoresis apparatus

    • Phosphorimager or fluorescence scanner

  • Methodology:

    • Prepare reaction mixtures containing the purified RT enzyme and the template-primer duplex in a suitable buffer.

    • Prepare a separate solution containing EFdA-TP and the next correct dNTP (radiolabeled or fluorescently labeled).

    • Using a rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with the EFdA-TP/dNTP solution to initiate the reaction.

    • Quench the reaction at various time points (from milliseconds to seconds) with a quenching solution (e.g., EDTA or acid).

    • Denature the reaction products and resolve them on a denaturing polyacrylamide gel.

    • Visualize the products of incorporation using a phosphorimager or fluorescence scanner.

    • Quantify the amount of product formed at each time point.

    • Fit the data to the appropriate kinetic equation to determine the rate of incorporation (kpol) and the dissociation constant (Kd). The incorporation efficiency is calculated as kpol/Kd.

Visualizations

EFdA_Mechanism_of_Action cluster_0 Intracellular Activation cluster_1 HIV-1 Reverse Transcription EFdA EFdA EFdA-TP EFdA-TP EFdA->EFdA-TP Phosphorylation RT RT EFdA-TP->RT Substrate Viral_RNA Viral_RNA Viral_RNA->RT Template Nascent_DNA Nascent_DNA RT->Nascent_DNA Synthesis EFdA_Incorporation EFdA-MP Incorporated RT->EFdA_Incorporation Translocation_Block Translocation Blocked EFdA_Incorporation->Translocation_Block

Caption: Intracellular activation and mechanism of action of EFdA.

EFdA_Resistance_Pathway Wild_Type_HIV Wild-Type HIV-1 EFdA_Treatment EFdA Treatment Wild_Type_HIV->EFdA_Treatment M184VI_Selection Selection of M184V or M184I EFdA_Treatment->M184VI_Selection Low_Level_Resistance Low-Level EFdA Resistance M184VI_Selection->Low_Level_Resistance Continued_Pressure Continued Drug Pressure Low_Level_Resistance->Continued_Pressure Additional_Mutations Acquisition of Additional Mutations (e.g., A114S) Continued_Pressure->Additional_Mutations High_Level_Resistance Higher-Level EFdA Resistance Additional_Mutations->High_Level_Resistance

Caption: Potential pathway for the development of EFdA resistance.

Experimental_Workflow_Resistance_Selection Start Start: Infect Cells with Wild-Type HIV-1 Add_EFdA Add EFdA at EC50 Start->Add_EFdA Monitor_Replication Monitor Viral Replication Add_EFdA->Monitor_Replication Breakthrough Viral Breakthrough? Monitor_Replication->Breakthrough Breakthrough->Monitor_Replication No Harvest_Virus Harvest Virus Breakthrough->Harvest_Virus Yes Increase_EFdA Increase EFdA Concentration Harvest_Virus->Increase_EFdA Analyze_Genotype Isolate Viral RNA, RT-PCR, and Sequence Harvest_Virus->Analyze_Genotype New_Culture Infect Fresh Cells Increase_EFdA->New_Culture New_Culture->Monitor_Replication End End: Identify Resistance Mutations Analyze_Genotype->End

Caption: Workflow for in vitro selection of EFdA-resistant HIV-1.

References

Technical Support Center: M184V Mutation and EFdA-TP Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the M184V mutation on the susceptibility of HIV-1 to EFdA-TP (the active triphosphate form of 4´-ethynyl-2-fluoro-2´-deoxyadenosine, also known as Islatravir).

Frequently Asked Questions (FAQs)

Q1: What is the general impact of the M184V mutation on EFdA susceptibility?

The M184V mutation in HIV-1 reverse transcriptase (RT) is the primary mutation associated with reduced susceptibility to EFdA.[1] However, it's important to note that this mutation confers only a modest level of resistance to EFdA, typically in the range of 8-fold.[1] This is significantly lower than the high-level resistance M184V confers to other nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (3TC) and emtricitabine (FTC), which can be over 100-fold.

Q2: How does the M184V mutation, in combination with other mutations, affect EFdA susceptibility?

The impact of additional mutations alongside M184V on EFdA susceptibility can vary:

  • A114S/M184V: The presence of the A114S mutation in conjunction with M184V leads to a higher level of EFdA resistance, approximately 24-fold, compared to M184V alone.[1]

  • M184V and Tenofovir (TFV) Resistance Mutations (e.g., K65R): Interestingly, viruses with both M184V and some TFV resistance mutations can show increased susceptibility (hypersusceptibility) to tenofovir.[1] The combination of M184V with EFdA resistance mutations has been observed to lead to up to a 50-fold increase in sensitivity to tenofovir.[1]

Q3: What is the biochemical mechanism behind the M184V-mediated reduction in EFdA susceptibility?

The M184V mutation is located in the dNTP binding site of the HIV-1 reverse transcriptase. The primary mechanism of resistance to NRTIs conferred by M184V is through steric hindrance, which reduces the efficiency of the inhibitor's incorporation into the nascent DNA chain.[2] In the case of EFdA-TP, the M184V mutation has a modest effect on its incorporation efficiency. Pre-steady-state kinetics have shown that M184V can slightly increase EFdA-TP incorporation with a DNA template but decrease it with an RNA template.[3] The more significant resistance seen with the A114S/M184V double mutant is attributed to a more substantial reduction in the rate of EFdA-TP incorporation.[3]

Q4: Does the M184V mutation affect the enzymatic efficiency of HIV-1 RT?

Yes, the M184V mutation, particularly in combination with other mutations that confer EFdA resistance, can impact the enzymatic efficiency (kcat/Km) of the reverse transcriptase. For instance, the A114S/M184V/A502V mutant RT has been shown to have a 6.5-fold decrease in enzymatic efficiency compared to the wild-type enzyme.[1] This can translate to reduced viral fitness.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of the M184V mutation on EFdA susceptibility and enzymatic efficiency.

Table 1: Fold Change in EFdA Susceptibility for HIV-1 Variants

HIV-1 RT VariantFold Change in EFdA EC50 vs. Wild-TypeReference
M184V~8-fold[1]
A114S~2-fold[1]
A114S/M184V~24-fold[1]
D67N/K70R/T215F/K219Q (AZT-resistant)1.8-fold[1]

Table 2: Impact of EFdA Resistance Mutations on Tenofovir (TDF) and Emtricitabine (FTC) Susceptibility

HIV-1 RT VariantFold Change in TDF EC50 vs. Wild-TypeFold Change in FTC EC50 vs. Wild-TypeReference
A114SUp to 50-fold decrease (hypersusceptible)2 to 3-fold decrease[1]
M184V->100-fold increase (resistant)[1]
A114S/M184VUp to 50-fold decrease (hypersusceptible)>100-fold increase (resistant)[1]
A502V-2 to 3-fold decrease[1]
A114S/A502V-2 to 3-fold decrease[1]

Table 3: Biochemical Parameters of EFdA-TP Incorporation by HIV-1 RT Variants

RT VariantTemplateEffect on EFdA-TP Incorporation Efficiency vs. Wild-TypeReference
M184VDNA2-fold increase[3]
M184VRNA3-fold decrease[3]
M184V/A114SDNA5.4-fold decrease[3]
M184V/A114SRNA181-fold decrease[3]

Table 4: Enzymatic Efficiency of HIV-1 RT Variants

RT VariantFold Decrease in Enzymatic Efficiency (kcat/Km) vs. Wild-TypeReference
A114S2.1-fold[1]
A114S/M184V/A502V6.5-fold[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess EFdA-TP susceptibility.

Single-Cycle Infectivity Assay (Luciferase Reporter)

This assay measures the susceptibility of HIV-1 to antiviral drugs by quantifying the level of viral infection in a single round of replication using a luciferase reporter system.

Materials:

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)

  • Recombinant HIV-1 virus stocks (Wild-Type and M184V mutants)

  • EFdA (or other antiretroviral agents)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of EFdA in cell culture medium.

  • Infection:

    • Carefully remove the culture medium from the TZM-bl cells.

    • Add 50 µL of the prepared drug dilutions to the appropriate wells. Include a "no drug" control.

    • Immediately add 50 µL of diluted virus stock (pre-titrated to give a linear range of luciferase activity) to each well.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Mix by gentle shaking for 2 minutes to induce cell lysis.

    • Measure the luminescence in a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the drug concentration (log scale) and determine the 50% effective concentration (EC50) using a non-linear regression analysis.

    • The fold change in susceptibility is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of EFdA-TP to inhibit the enzymatic activity of purified recombinant HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT (Wild-Type and M184V mutant)

  • EFdA-TP

  • Poly(rA)/oligo(dT) template/primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and a mixture of [³H]-dTTP and unlabeled dTTP.

    • Add varying concentrations of EFdA-TP to the reaction tubes. Include a "no inhibitor" control.

  • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT (wild-type or mutant) to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.

  • Filtration:

    • Filter the reaction mixture through glass fiber filters using a vacuum manifold. The precipitated, radiolabeled DNA will be trapped on the filter.

    • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each EFdA-TP concentration compared to the "no inhibitor" control.

    • Plot the percentage of inhibition against the EFdA-TP concentration (log scale) to determine the 50% inhibitory concentration (IC50).

Troubleshooting Guides

Problem 1: High variability in luciferase readings in the single-cycle infectivity assay.

Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inaccurate virus titrationRe-titer the virus stock to ensure you are working in the linear range of the assay.
Pipetting errorsUse calibrated pipettes and be meticulous with pipetting technique.

Problem 2: No significant difference in EC50 values between wild-type and M184V mutant viruses for EFdA.

Possible Cause Troubleshooting Step
Incorrect mutation in the viral cloneSequence the RT region of your viral construct to confirm the presence of the M184V mutation.
EFdA concentration range is not optimalBroaden the range of EFdA concentrations tested to ensure you capture the full dose-response curve.
Assay sensitivity is too lowOptimize the assay conditions (e.g., virus input, incubation time) to increase the dynamic range.

Problem 3: Low signal in the RT inhibition assay.

Possible Cause Troubleshooting Step
Inactive RT enzymeUse a fresh aliquot of enzyme or test its activity with a known positive control.
Degraded template/primerPrepare fresh template/primer and store it properly.
Suboptimal reaction conditionsOptimize the concentration of MgCl2, DTT, and other components in the reaction buffer.
Insufficient incubation timeIncrease the incubation time to allow for more product formation.

Visualizations

EFdA_Resistance_Mechanism cluster_WT Wild-Type HIV-1 RT cluster_M184V M184V Mutant HIV-1 RT WT_RT Wild-Type RT DNA_synthesis DNA Synthesis WT_RT->DNA_synthesis Incorporates EFdA-MP EFdA_TP EFdA-TP EFdA_TP->WT_RT Binds to active site EFdA_TP2 EFdA-TP Inhibition Inhibition of Translocation DNA_synthesis->Inhibition M184V_RT M184V RT Reduced_Binding Reduced Incorporation Efficiency M184V_RT->Reduced_Binding DNA_synthesis2 DNA Synthesis M184V_RT->DNA_synthesis2 Lower incorporation of EFdA-MP Reduced_Inhibition Modest Resistance to EFdA EFdA_TP2->M184V_RT Steric hindrance DNA_synthesis2->Reduced_Inhibition

Caption: Mechanism of M184V-mediated resistance to EFdA-TP.

Experimental_Workflow_Infectivity_Assay start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_drug Prepare serial dilutions of EFdA incubate1->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug add_virus Infect cells with HIV-1 (WT or M184V) add_drug->add_virus incubate2 Incubate for 48 hours add_virus->incubate2 add_luciferase Add luciferase reagent incubate2->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence analyze_data Calculate EC50 and fold change read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the single-cycle infectivity assay.

References

Technical Support Center: Development of EFdA Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro development of resistance to 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to EFdA observed in long-term cell culture?

A1: The primary mechanism of resistance to EFdA is the selection of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] The most commonly observed mutation is M184V or M184I in the RT gene.[1][2][3] This mutation is a primary determinant for EFdA resistance, although it confers a relatively low level of resistance on its own.[1][2][3]

Q2: Are there other mutations associated with EFdA resistance?

A2: Yes, while M184V/I is the most frequent mutation, other mutations can arise, often in combination with M184V, leading to higher levels of resistance. A notable combination is the A114S and M184V double mutant, which confers a significantly higher resistance to EFdA than M184V alone.[1][2][3][4] Other mutations in the RT connection domain (e.g., R358K and E399K) and the RNase H domain (e.g., A502V) have also been observed during selection with EFdA, although their contribution to phenotypic resistance appears to be minor compared to M184V.[2]

Q3: How does the level of EFdA resistance compare to other nucleoside reverse transcriptase inhibitors (NRTIs)?

A3: EFdA generally maintains potent activity against HIV-1 strains that are resistant to other NRTIs.[5] The M184V mutation, which causes high-level resistance to lamivudine (3TC) and emtricitabine (FTC), only results in a low-level resistance to EFdA.[1] This suggests a high genetic barrier to developing high-level resistance to EFdA.[5]

Q4: Can mutations that confer resistance to other NRTIs affect EFdA susceptibility?

A4: Interestingly, some mutations that cause resistance to other NRTIs can increase the susceptibility of HIV-1 to EFdA, a phenomenon known as hypersensitivity. For example, the K65R mutation, which is selected for by tenofovir (TDF), can make the virus more sensitive to EFdA.[1] Conversely, EFdA-resistant mutants, such as those with the A114S/M184V combination, have been shown to be up to 50-fold more sensitive to tenofovir.[1][4]

Q5: What is the expected timeframe for the emergence of EFdA resistance in vitro?

A5: The time to the emergence of resistance can vary depending on the starting virus strain, the cell line used, and the specific experimental conditions. However, the development of resistance to EFdA is generally a slow process. For instance, in one study, the M184V mutation was detected after several passages with increasing concentrations of EFdA.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No resistant colonies are emerging after multiple passages with increasing EFdA concentrations. - The starting concentration of EFdA is too high, leading to excessive cell death. - The incremental increase in EFdA concentration between passages is too large. - The viral inoculum is too low. - The cell line used is not optimal for HIV-1 replication or selection of resistance.- Start with a lower initial concentration of EFdA, typically around the EC50 (50% effective concentration). - Increase the drug concentration more gradually, for example, by 1.5- to 2-fold with each passage where viral replication is observed.[6] - Ensure a sufficient viral input to allow for the presence of pre-existing minority variants. - Use a cell line known to support robust HIV-1 replication, such as MT-2 or MT-4 cells.
The selected virus shows only a marginal increase in resistance to EFdA. - The selection pressure is not high enough to select for higher-level resistance mutations. - The primary mutation (e.g., M184V) has emerged, which only confers low-level resistance.- Continue passaging the virus with progressively increasing concentrations of EFdA to select for additional mutations that may confer higher resistance.[6] - Clone the resistant virus population to isolate variants with potentially higher resistance for further characterization.
The resistant phenotype is not stable after removing EFdA from the culture medium. - The resistance mutations may confer a fitness cost to the virus, leading to the outgrowth of wild-type revertants in the absence of drug pressure.- Maintain the resistant viral stock in a medium containing a maintenance concentration of EFdA to preserve the resistant genotype. - Perform fitness assays to compare the replication capacity of the resistant virus to the wild-type virus.
Difficulty in confirming resistance with phenotypic assays. - Inaccurate determination of viral titer. - Issues with the phenotypic assay protocol (e.g., cell seeding density, incubation time). - Variability in the assay results.- Accurately titrate both the wild-type and resistant viral stocks before performing the phenotypic assay. - Optimize the phenotypic assay protocol, ensuring consistent cell density and assay conditions. - Include appropriate controls (e.g., wild-type virus, uninfected cells) and perform the assay in triplicate to ensure reproducibility.[7]

Quantitative Data Summary

The following table summarizes the fold-change in resistance to EFdA conferred by specific mutations in the HIV-1 reverse transcriptase. The fold-change is calculated as the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.

Mutation(s) Fold-Change in EFdA Resistance (approximate) Reference(s)
M184V~8-fold[1][2][3][4]
A114S~2-fold[1][2][3][4]
A114S / M184V~24-fold[1][2][3][4]

Experimental Protocols

Protocol for In Vitro Selection of EFdA-Resistant HIV-1

This protocol describes a general method for the selection of EFdA-resistant HIV-1 variants in long-term cell culture by serial passage with escalating drug concentrations.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2 cells)

  • Wild-type or NRTI-resistant HIV-1 virus stock

  • Complete cell culture medium

  • EFdA stock solution (in DMSO)

  • Sterile tissue culture flasks (T-25)

  • p24 antigen ELISA kit

  • Reagents for viral RNA extraction, RT-PCR, and sequencing

Procedure:

  • Initial Infection:

    • Seed MT-2 cells at a density of 2.5 x 10^5 cells/mL in a T-25 flask with 10 mL of complete medium.

    • Infect the cells with the starting HIV-1 virus stock at a multiplicity of infection (MOI) that results in detectable virus production within a few days.

    • Culture the infected cells in the absence of EFdA until widespread syncytia formation is observed (typically ≥75%). This is Passage 0 (P0).

  • Drug Selection - First Passage (P1):

    • Harvest the supernatant from P0, clarify by centrifugation, and determine the virus titer (e.g., by p24 ELISA).

    • Seed fresh MT-2 cells as in step 1.

    • Infect the cells with the P0 virus stock in the presence of EFdA at a starting concentration around the EC50 of the wild-type virus.

    • Monitor the culture daily for signs of virus replication (syncytia formation).

  • Subsequent Passages:

    • When virus breakthrough is observed (i.e., syncytia formation), harvest the supernatant. This is the end of the current passage.

    • Use the supernatant from the previous passage to infect fresh MT-2 cells.

    • Increase the concentration of EFdA for the next passage, typically by 1.5- to 2-fold.[6]

    • Repeat this process of serial passage with escalating EFdA concentrations.

  • Monitoring and Analysis:

    • At each passage, collect cell-free supernatant for p24 antigen quantification to monitor viral replication.

    • Also, collect infected cells for proviral DNA extraction.

    • Perform RT-PCR and sequence the reverse transcriptase gene from the proviral DNA to identify emerging mutations at regular intervals or when a significant increase in resistance is observed.

  • Phenotypic Characterization:

    • Once resistance mutations are identified, generate recombinant viruses containing these mutations.

    • Perform phenotypic susceptibility assays to determine the EC50 of EFdA against the mutant viruses and compare it to the wild-type virus to quantify the fold-resistance.[7]

Visualizations

Experimental_Workflow_for_EFdA_Resistance_Selection cluster_0 Initial Culture (P0) cluster_1 Selection Passages (P1 to Pn) cluster_2 Analysis start Infect MT-2 cells with wild-type HIV-1 p0 Culture without EFdA (Passage 0) start->p0 p1 Passage 1 (Low [EFdA]) p0->p1 Harvest virus p2 Passage 2 (Increased [EFdA]) p1->p2 Harvest virus, increase [EFdA] pn Passage n (Further Increased [EFdA]) p2->pn Repeat passage with increasing [EFdA] genotype Genotypic Analysis (Sequencing of RT) pn->genotype Harvest resistant virus phenotype Phenotypic Analysis (EC50 Determination) genotype->phenotype Confirm resistance

Caption: Experimental workflow for the in vitro selection of EFdA-resistant HIV-1.

EFdA_Resistance_Mechanism cluster_0 HIV-1 Reverse Transcription cluster_1 Wild-Type HIV-1 cluster_2 EFdA-Resistant HIV-1 RT Reverse Transcriptase (RT) dNTP Natural dNTPs EFdATP EFdA-TP ViralDNA Viral DNA Synthesis RT_WT Wild-Type RT EFdATP_WT EFdA-TP RT_WT->EFdATP_WT Binds & Incorporates dNTP_WT Natural dNTPs ViralDNA_WT Viral DNA Synthesis (Blocked) EFdATP_WT->ViralDNA_WT Terminates Chain RT_Mutant Mutant RT (e.g., M184V) EFdATP_Mutant EFdA-TP RT_Mutant->EFdATP_Mutant Reduced Binding/ Incorporation dNTP_Mutant Natural dNTPs RT_Mutant->dNTP_Mutant Preferential Binding ViralDNA_Mutant Viral DNA Synthesis (Continues) dNTP_Mutant->ViralDNA_Mutant

Caption: Mechanism of EFdA resistance in HIV-1 reverse transcriptase.

References

Technical Support Center: EFdA (Islatravir) Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), the active form of islatravir, and other nucleoside reverse transcriptase inhibitors (NRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the general cross-resistance profile of EFdA (islatravir) with other approved NRTIs?

EFdA, also known as islatravir or MK-8591, generally maintains high potency against HIV-1 strains that are resistant to other NRTIs.[1][2] However, some degree of cross-resistance has been observed, particularly with mutations at the M184 position of the reverse transcriptase (RT).[3][4] A key feature of EFdA's resistance profile is its hypersensitivity to the tenofovir-resistance mutation K65R.[3][5][6]

Q2: Which specific mutations in HIV-1 reverse transcriptase confer resistance to EFdA?

The primary mutation associated with reduced susceptibility to EFdA is M184V or M184I in the reverse transcriptase enzyme.[3][4] While M184V/I confers resistance to lamivudine (3TC) and emtricitabine (FTC), it only imparts a mild to moderate level of resistance to EFdA.[1][3] The combination of the A114S mutation with M184V has been shown to increase resistance to EFdA more significantly than M184V alone.[3][6]

Q3: My EFdA-resistant virus shows increased sensitivity to another NRTI. Is this expected?

Yes, this phenomenon, known as collateral sensitivity (or hypersensitivity), is a documented characteristic of EFdA resistance. Notably, the K65R mutation, which confers resistance to tenofovir (TDF), makes the virus hypersusceptible to EFdA.[3][5][6] Conversely, mutations that confer resistance to EFdA, such as the A114S/M184V combination, can render the virus significantly more sensitive to tenofovir.[3][7] This opposing resistance profile suggests potential for combination therapies.[6]

Q4: What is the mechanism of EFdA resistance conferred by the M184V mutation?

EFdA is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[3][7] After incorporation into the growing DNA chain, its 4'-ethynyl group interacts with a hydrophobic pocket in the RT, hindering the enzyme's translocation and thus terminating DNA synthesis.[3][8] The M184V mutation is located within this hydrophobic pocket.[8] While the M184V substitution can reduce the susceptibility to EFdA, strong van der Waals interactions between EFdA and other critical amino acid residues in the RT active site are maintained, which explains why EFdA retains potent activity against M184V-mutant HIV-1 strains.[9]

Q5: How can I select for EFdA-resistant HIV-1 strains in my cell culture experiments?

Selection of EFdA-resistant HIV-1 can be achieved through in vitro serial passage experiments. This involves culturing HIV-1 in the presence of sub-optimal concentrations of EFdA and gradually increasing the drug concentration as the virus adapts. This process typically starts with wild-type or pre-existing NRTI-resistant strains and can be performed in cell lines like MT-4 or peripheral blood mononuclear cells (PBMCs).[3][6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpectedly high EFdA resistance in vitro High virus inoculum in the assay.Ensure the multiplicity of infection (MOI) is optimized and consistent across experiments.
Pre-existing mutations in the viral stock.Sequence the viral stock to confirm the absence of resistance mutations before starting the experiment.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Difficulty selecting for high-level EFdA resistance High genetic barrier of EFdA to resistance.This is an inherent property of the drug. Continue serial passaging for an extended period. Consider starting with a viral strain that already possesses the M184V mutation.[3]
Inappropriate drug concentration increments.Increase the EFdA concentration gradually (e.g., 1.5 to 2-fold increments) to allow for the selection of viable resistant mutants.
Variable results in antiviral susceptibility assays Inconsistent cell density or viability.Standardize cell seeding density and ensure high cell viability (>95%) at the time of infection.
Degradation of EFdA in culture medium.Prepare fresh drug dilutions for each experiment and consider the stability of EFdA under your specific culture conditions.

Quantitative Data Summary

Table 1: Cross-Resistance Profile of EFdA-Resistant Mutants to other NRTIs

RT Mutation(s)Fold-Change in Susceptibility to EFdAFold-Change in Susceptibility to Tenofovir (TFV)Fold-Change in Susceptibility to Emtricitabine (FTC)Reference
M184V~8-fold increase->100-fold increase[3]
A114S~2-fold increase~50-fold decrease (hypersensitive)-[3]
A114S/M184V~24-fold increase~50-fold decrease (hypersensitive)>100-fold increase[3]
K65R~5-fold decrease (hypersensitive)Resistant-[3][5]

Table 2: Antiviral Activity of EFdA against NRTI-Resistant HIV-1 Variants

NRTI Resistance ProfileKey MutationsFold-Change in EC50 for EFdAReference
Tenofovir ResistantK65R0.2 (Hypersensitive)[3]
Lamivudine/Emtricitabine ResistantM184V8.3[3]
Zidovudine Resistant (TAMs)D67N/K70R/T215F/K219Q1.2[3]

Experimental Protocols

Cell-Based Antiviral Susceptibility Assay (MT-4 Cells)

This protocol is for determining the 50% effective concentration (EC50) of EFdA against HIV-1 in MT-4 cells.

Materials:

  • MT-4 human T-cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • HIV-1 viral stock of known titer

  • EFdA (Islatravir)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Drug Dilution: Prepare a series of two-fold serial dilutions of EFdA in culture medium.

  • Assay Setup:

    • Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted EFdA to the appropriate wells. Include wells with no drug as virus controls and wells with cells and no virus as mock-infected controls.

    • Add 50 µL of diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the mock-infected and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of EFdA-Resistant HIV-1

This protocol describes the long-term culture of HIV-1 in the presence of increasing concentrations of EFdA to select for resistant variants.

Materials:

  • MT-4 cells or activated peripheral blood mononuclear cells (PBMCs)

  • Wild-type or NRTI-resistant HIV-1 strain

  • EFdA (Islatravir)

  • Culture medium and flasks

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Infect MT-4 cells or PBMCs with the starting HIV-1 strain at a moderate MOI.

  • Drug Addition: Add EFdA at a concentration that is 2-4 times the EC50 for the starting virus.

  • Virus Monitoring: Monitor the culture for signs of viral replication, such as cytopathic effects or by measuring the p24 antigen concentration in the supernatant.

  • Passaging: When viral replication is detected (i.e., p24 levels are increasing), harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh cells, and increase the concentration of EFdA by 1.5 to 2-fold.

  • Repeat: Repeat steps 3-5 for multiple passages. If viral replication is not detected after a prolonged period, the drug concentration may need to be temporarily reduced.

  • Genotypic and Phenotypic Analysis: At various passages, isolate viral RNA from the supernatant, reverse transcribe to cDNA, and sequence the reverse transcriptase gene to identify emerging mutations. The phenotype of the selected virus can be confirmed using the antiviral susceptibility assay described above.

Recombinant HIV-1 Reverse Transcriptase Enzymatic Assay

This assay measures the ability of EFdA-TP to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 reverse transcriptase (wild-type or mutant)

  • Poly(rA)/oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dNTPs

  • EFdA-TP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template-primer, and [³H]-dTTP.

  • Inhibitor Dilution: Prepare serial dilutions of EFdA-TP.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction mixture and a specific concentration of EFdA-TP.

    • Initiate the reaction by adding the recombinant HIV-1 RT.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

  • Filtration: Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled DNA will be retained on the filter, while unincorporated [³H]-dTTP will pass through.

  • Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated nucleotides.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each EFdA-TP concentration and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Resistance_Selection start Start with Wild-Type or NRTI-Resistant HIV-1 infect Infect MT-4 cells or PBMCs start->infect add_drug Add sub-optimal concentration of EFdA infect->add_drug monitor Monitor viral replication (p24 antigen) add_drug->monitor passage Harvest virus and infect fresh cells monitor->passage Replication detected increase_drug Increase EFdA concentration passage->increase_drug analyze Genotypic and Phenotypic Analysis passage->analyze increase_drug->infect EFdA_Resistance_Mechanism cluster_RT HIV-1 Reverse Transcriptase active_site Polymerase Active Site DNA Nascent DNA active_site->DNA extends hydrophobic_pocket Hydrophobic Pocket (contains M184) M184V M184V Mutation hydrophobic_pocket->M184V alters pocket primer_grip Primer Grip EFdA_TP EFdA-TP EFdA_TP->active_site Incorporation EFdA_TP->hydrophobic_pocket 4'-ethynyl group interaction dNTP Natural dNTP dNTP->active_site Incorporation DNA->primer_grip Collateral_Sensitivity EFdA_resistance EFdA Resistance (e.g., A114S/M184V) TFV_sensitivity Increased Sensitivity to Tenofovir EFdA_resistance->TFV_sensitivity causes TFV_resistance Tenofovir Resistance (K65R) EFdA_sensitivity Increased Sensitivity to EFdA TFV_resistance->EFdA_sensitivity causes

References

Minimizing EFdA-TP degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of EFdA-TP during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is EFdA-TP and why is its stability important?

EFdA-TP is the active triphosphate form of the potent nucleoside reverse transcriptase inhibitor (NRTI) EFdA. Its stability is crucial for obtaining accurate and reproducible results in enzymatic assays, such as those used to study HIV reverse transcriptase (RT) activity. Degradation of EFdA-TP to its diphosphate (EFdA-DP) or monophosphate (EFdA-MP) forms can lead to an underestimation of its inhibitory potential.

Q2: What are the primary factors that can cause EFdA-TP degradation?

The main factors contributing to EFdA-TP degradation are:

  • Hydrolysis: The triphosphate chain is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures.

  • Enzymatic Degradation: Contaminating phosphatases or nucleotidases in enzyme preparations or other reagents can enzymatically cleave the phosphate groups.

  • Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can physically stress the molecule and accelerate degradation.[1][2][3][4][5]

Q3: How stable is the parent compound, EFdA?

The parent nucleoside, EFdA, is remarkably stable. Studies have shown that it is stable in a pH range of 3 to 9, at elevated temperatures (up to 65°C), and in the presence of light and mild oxidizing agents.[6] Its stability is attributed to the 2-fluoro and 4'-ethynyl substitutions on the adenosine ring, which make it resistant to degradation by enzymes like adenosine deaminase.[7]

Troubleshooting Guide: Unexpected Experimental Results

Encountering inconsistent or unexpected results in your experiments with EFdA-TP? This guide will help you troubleshoot potential issues related to its degradation.

Observed Problem Potential Cause Related to EFdA-TP Degradation Recommended Action
Reduced inhibitory activity of EFdA-TP in an HIV RT assay. The EFdA-TP stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or contamination.1. Prepare fresh EFdA-TP dilutions from a new aliquot of a properly stored stock solution.2. Verify the concentration and purity of the EFdA-TP stock using HPLC.3. Ensure all reagents and enzymes used in the assay are free from nuclease and phosphatase contamination.
High background signal or unexpected products in enzymatic assays. Degradation products like EFdA-DP or EFdA-MP might be interfering with the assay or being utilized by other enzymes present in the reaction mixture.1. Purify the EFdA-TP stock to remove any degradation products.2. Use highly purified enzymes and reagents to minimize contaminating activities.
Inconsistent results between experimental replicates. Inconsistent handling of EFdA-TP solutions, such as variations in thawing time or temperature, can lead to variable levels of degradation.1. Standardize the handling protocol for EFdA-TP solutions, including thawing on ice and minimizing time at room temperature.2. Prepare a master mix of the reaction components containing EFdA-TP to ensure equal distribution across replicates.

Experimental Protocols

Below are detailed methodologies for key experimental procedures involving EFdA-TP, with an emphasis on minimizing its degradation.

Protocol 1: Preparation and Storage of EFdA-TP Stock Solutions
  • Resuspension: Resuspend lyophilized EFdA-TP powder in a nuclease-free, slightly basic buffer (e.g., 10 mM Tris-HCl, pH 8.0-8.5) to a stock concentration of 10-100 mM. Storing dNTPs at a slightly alkaline pH has been shown to improve their stability.

  • Quantification: Determine the precise concentration of the stock solution using UV spectroscopy at 260 nm.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in nuclease-free tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[1][2][3][4][5]

  • Storage: Store the aliquots at -20°C for routine use or at -80°C for long-term storage.

Protocol 2: HIV Reverse Transcriptase (RT) Inhibition Assay

This protocol is a general guideline for a gel-based HIV RT inhibition assay.

  • Primer-Template Preparation: Anneal a 5'-radiolabeled DNA primer to a DNA or RNA template.

  • Reaction Mix Preparation: On ice, prepare a reaction mixture containing the primer-template duplex, dNTPs (at a concentration appropriate for the assay), and the desired concentrations of EFdA-TP.

    • Note: Thaw EFdA-TP aliquots on ice and keep them on ice throughout the setup.

  • Enzyme Addition: Add a pre-determined amount of purified HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

  • Analysis: Denature the products by heating and analyze them on a denaturing polyacrylamide gel. Visualize the results by autoradiography.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Troubleshooting EFdA-TP Related Issues

G cluster_0 Problem Identification cluster_1 Investigation of EFdA-TP Integrity cluster_2 Experimental Optimization cluster_3 Resolution Start Unexpected Experimental Result Check_Controls Review Positive and Negative Controls Start->Check_Controls Check_Storage Verify EFdA-TP Storage Conditions (-20°C/-80°C, aliquoted) Check_Controls->Check_Storage If controls are valid Optimize_Assay Re-optimize Assay Conditions Check_Controls->Optimize_Assay If controls are invalid Check_Handling Assess Handling Procedures (thawing on ice, minimal bench time) Check_Storage->Check_Handling Analyze_Purity Analyze EFdA-TP Purity by HPLC Check_Handling->Analyze_Purity New_Aliquot Use a Fresh Aliquot of EFdA-TP Analyze_Purity->New_Aliquot If degradation is suspected Analyze_Purity->Optimize_Assay If no degradation is detected Purify_Reagents Ensure Purity of All Reagents (Enzymes, Buffers, dNTPs) New_Aliquot->Purify_Reagents Purify_Reagents->Optimize_Assay Resolved Problem Resolved Optimize_Assay->Resolved

Caption: Troubleshooting workflow for EFdA-TP experiments.

EFdA-TP Degradation Pathway

G cluster_factors Degradation Factors EFdA_TP EFdA-TP (Active Inhibitor) EFdA_DP EFdA-DP (Inactive) EFdA_TP->EFdA_DP Hydrolysis/ Enzymatic Cleavage EFdA_MP EFdA-MP (Inactive) EFdA_DP->EFdA_MP Hydrolysis/ Enzymatic Cleavage EFdA EFdA (Inactive) EFdA_MP->EFdA Hydrolysis/ Enzymatic Cleavage Hydrolysis Hydrolysis (Heat, pH) Hydrolysis->EFdA_TP Enzymes Enzymatic Activity (Phosphatases) Enzymes->EFdA_TP Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->EFdA_TP

Caption: Factors leading to EFdA-TP degradation.

References

Technical Support Center: 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with EFdA at high concentrations during in vitro experiments.

Section 1: Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may lead to unexpected cytotoxicity in your experiments.

Issue 1: Higher-than-Expected Cytotoxicity Observed in Cell Viability Assays

Possible Cause 1: Experimental Artifact

Unintended experimental variables can often lead to inaccurate cytotoxicity readings. Before attributing the toxicity solely to EFdA, it is crucial to rule out common artifacts.

Troubleshooting Steps:

  • Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO) at the highest concentration used in your EFdA dilutions. Solvents themselves can be toxic to cells.

  • Reagent Quality:

    • MTT Assay: MTT reagent is light-sensitive and can degrade. Ensure it is stored correctly and prepared fresh. Contamination of the MTT solution can also lead to high background absorbance.

    • SRB Assay: Inadequate removal of excess SRB dye can result in an overestimation of cell mass. Ensure thorough washing with 1% acetic acid.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing properties can convert MTT to formazan non-enzymatically. To check for this, run a control plate with EFdA in cell-free media.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are in the log phase of growth and evenly suspended before plating.

Logical Workflow for Troubleshooting Assay Artifacts

Caption: Troubleshooting workflow for assay artifacts.

Possible Cause 2: True Compound-Specific Cytotoxicity

If experimental artifacts are ruled out, the observed cytotoxicity may be a genuine effect of high EFdA concentrations. As a nucleoside reverse transcriptase inhibitor (NRTI), EFdA's cytotoxic effects at supra-therapeutic concentrations may be related to off-target effects common to this drug class.

Troubleshooting Steps:

  • Concentration Range: Confirm that your concentration range is appropriate. While EFdA is highly potent against HIV-1 (EC50 in the picomolar to low nanomolar range), cytotoxic concentrations (CC50) are typically in the micromolar range.[1][2]

  • Time-Dependent Effects: Cytotoxicity can be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[2]

  • Mechanism Investigation: If true cytotoxicity is confirmed, consider investigating potential mechanisms such as mitochondrial toxicity or endoplasmic reticulum (ER) stress.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause: Variability in Assay Conditions

Minor variations in protocol execution can lead to significant differences in results between experiments.

Troubleshooting Steps:

  • Standardize Incubation Times: Ensure that incubation times with both EFdA and the assay reagents (e.g., MTT, SRB) are consistent across all plates and experiments.

  • Control Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter may evaporate more quickly. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Data Analysis: Use a consistent method for data analysis. Normalize your data to the vehicle control and use a non-linear regression model to calculate CC50 values.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration (CC50) of EFdA?

A1: The CC50 of EFdA is cell-line dependent and varies with the duration of exposure. Generally, EFdA exhibits a very favorable safety profile with high selectivity. For example, in one study, the CC50 in CaSki cells was >50 µg/mL at 24 hours, decreasing to ~41 µg/mL at 72 hours.[2] A high selectivity index (CC50/EC50) greater than 1 x 10³ has also been reported.[1][2] It is recommended to determine the CC50 in your specific cell system.

Q2: My cells show signs of stress (e.g., morphological changes) even at concentrations below the calculated CC50. Why?

A2: CC50 is a measure of cell viability or metabolic activity, but sublethal cytotoxic effects can occur at lower concentrations. These can include induction of cellular stress pathways, such as the unfolded protein response (UPR), or initial signs of mitochondrial dysfunction. Morphological assessment is a valuable qualitative measure to complement quantitative viability assays.

Q3: What are the likely mechanisms of EFdA cytotoxicity at high concentrations?

A3: While EFdA has a significantly better safety profile than many other NRTIs, at high concentrations, it may exhibit off-target effects characteristic of the NRTI class.[3] The two primary hypothesized mechanisms are:

  • Mitochondrial Toxicity: NRTIs can be mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase γ (Pol-γ).[4] This can lead to mtDNA depletion, disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and ultimately, mitochondrial dysfunction.[5] However, studies have shown that EFdA is a very poor substrate for Pol-γ, suggesting a low potential for this type of toxicity compared to other NRTIs.[3]

  • Endoplasmic Reticulum (ER) Stress: High concentrations of certain drugs can disrupt protein folding in the ER, leading to an accumulation of unfolded or misfolded proteins. This triggers a signaling cascade known as the Unfolded Protein Response (UPR).[6] Chronic or overwhelming UPR activation can lead to apoptosis. Key markers of the UPR include the activation of PERK, IRE1α, and ATF6 sensors.[6][7][8]

Q4: How can I test for mitochondrial toxicity in my EFdA-treated cells?

A4: Several assays can be used to assess mitochondrial function:

  • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in the MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Production: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels.[9] An increase in ROS is a hallmark of oxidative stress.

  • Mitochondrial DNA (mtDNA) Content: Use quantitative PCR (qPCR) to measure the ratio of a mitochondrial gene to a nuclear gene to assess mtDNA depletion.

Q5: I am observing high background in my MTT assay. What can I do?

A5: High background can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal. Check your cultures for contamination.

  • Reagent Degradation: Ensure your MTT solution is fresh and protected from light.

  • Media Components: Phenol red and serum in culture media can sometimes contribute to background absorbance. Consider using a serum-free, phenol red-free medium during the final MTT incubation step.

Section 3: Quantitative Data Summary

The following tables summarize published cytotoxicity data for EFdA. Note that values can vary significantly based on the cell type, assay method, and exposure duration.

Table 1: 50% Cytotoxic Concentration (CC50) of EFdA in Various Cell Lines

Cell LineAssay MethodExposure TimeCC50 (µg/mL)CC50 (µM)Reference
CaSkiNot Specified24 h> 50> 170.5[2]
CaSkiNot Specified48 h47.81 ± 12.40~163.0[2]
CaSkiNot Specified72 h41.11 ± 8.78~140.2[2]
MDCKIIMTT48 h> 58.66> 200[10]
PGP1-MDCKIIMTT48 h> 58.66> 200[10]

Molecular Weight of EFdA: 293.26 g/mol

Section 4: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is intended as a general guide. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of EFdA (and vehicle control) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay measures cell density based on total cellular protein content.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Section 5: Signaling Pathway Diagrams

NRTI-Induced Mitochondrial Dysfunction and Oxidative Stress

At high concentrations, NRTIs can inhibit mitochondrial DNA polymerase γ, leading to a cascade of events that culminates in oxidative stress and apoptosis.

G cluster_0 Mitochondrion cluster_1 Cytosol NRTI High Conc. NRTI-TP (e.g., EFdA-TP) PolG DNA Polymerase γ (Pol-γ) NRTI->PolG Inhibition (low for EFdA) mtDNA mtDNA Replication PolG->mtDNA Replicates ETC Electron Transport Chain (ETC) mtDNA->ETC Encodes Subunits ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP ↓ ATP Production ETC->ATP Generates ROS->ETC Damages MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Potential pathway of NRTI-induced mitochondrial toxicity.

The Unfolded Protein Response (UPR)

Drug-induced toxicity can lead to an accumulation of misfolded proteins in the ER, activating the three arms of the UPR. Chronic activation of this pathway can trigger apoptosis.

UPR cluster_ER ER Lumen cluster_Membrane cluster_Cytosol Cytosol & Nucleus ER_Stress ER Stress (Misfolded Proteins) GRP78 GRP78 ER_Stress->GRP78 Sequesters PERK PERK GRP78->PERK Dissociates IRE1 IRE1α GRP78->IRE1 Dissociates ATF6 ATF6 GRP78->ATF6 Dissociates eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s spliced XBP1 (XBP1s) IRE1->XBP1s Splices mRNA ATF6n cleaved ATF6 ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Adaptation Adaptive Response (Chaperones, ERAD) XBP1s->Adaptation ATF6n->Adaptation

Caption: The three major signaling arms of the Unfolded Protein Response (UPR).

References

Technical Support Center: Optimizing EFdA Intracellular Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine), a potent nucleoside reverse transcriptase inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the intracellular phosphorylation of EFdA to its active triphosphate form (EFdA-TP), a critical step for its antiviral efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving EFdA intracellular phosphorylation, from cell culture to analytical measurement.

Section 1: Cell Culture and Experimental Setup

Question 1: My cells show low uptake of EFdA. What are the potential causes and solutions?

Answer:

Low intracellular accumulation of EFdA can be a primary reason for inefficient phosphorylation. Here are the common culprits and troubleshooting steps:

  • Suboptimal Nucleoside Transporter Expression: EFdA, being a nucleoside analog, relies on cellular nucleoside transporters for entry into the cell. The expression of these transporters can vary significantly between cell types and can be influenced by culture conditions.

    • Troubleshooting:

      • Cell Line Selection: If possible, use cell lines known to have high expression of nucleoside transporters, such as CEM or MT-4 cells.

      • Optimize Culture Conditions: The expression of nucleoside transporters can be influenced by factors like cell density, passage number, and media components. Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered cellular characteristics, including transporter expression.

      • Serum Concentration: While not extensively studied for EFdA specifically, serum components can sometimes interfere with drug uptake. If you suspect this, you can try reducing the serum concentration for a short period during EFdA treatment, but be mindful of potential impacts on cell viability.

  • Incorrect EFdA Concentration: Using a concentration of EFdA that is too low will naturally result in low intracellular levels.

    • Troubleshooting:

      • Dose-Response Experiment: Perform a dose-response experiment to determine the optimal EFdA concentration for your specific cell line and experimental goals.

      • Verify Stock Solution: Ensure your EFdA stock solution is at the correct concentration and has been stored properly to prevent degradation.

Question 2: I am observing inconsistent EFdA phosphorylation results between experiments. What could be the cause?

Answer:

Inconsistent results often point to variability in experimental procedures. Here are some key areas to investigate:

  • Cell Passage Number: Continuous subculturing can lead to changes in cellular metabolism, including the activity of kinases like dCK.

    • Troubleshooting:

      • Use Low Passage Cells: Whenever possible, use cells with a low passage number and maintain a consistent passage range for all experiments. It is good practice to establish a master and working cell bank.

      • Monitor Cell Morphology and Growth Rate: Keep an eye on the morphology and doubling time of your cells. Any significant changes may indicate that the cells have deviated from their original characteristics.

  • Cell Health and Viability: Unhealthy or stressed cells will have altered metabolic activity, which can impact EFdA phosphorylation.

    • Troubleshooting:

      • Check Cell Viability: Always assess cell viability before and after your experiment using a method like trypan blue exclusion or a commercial viability assay.

      • Maintain Optimal Culture Conditions: Ensure your cells are cultured under optimal conditions (e.g., proper temperature, CO2 levels, and humidity) and are free from contamination.

  • Inconsistent Incubation Times: The duration of EFdA exposure will directly affect the amount of intracellular EFdA-TP.

    • Troubleshooting:

      • Standardize Incubation Times: Use a precise timer and be consistent with the incubation period across all experiments. For kinetic studies, ensure your time points are accurately recorded.

Section 2: Deoxycytidine Kinase (dCK) Activity

Question 3: What factors can influence the activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in EFdA phosphorylation?

Answer:

The activity of dCK is a critical determinant of EFdA phosphorylation efficiency. Several factors can modulate its activity:

  • Cell Cycle Phase: dCK activity is cell cycle-dependent, with higher activity generally observed during the S phase.

    • Troubleshooting/Optimization:

      • Synchronize Cells: For more consistent results, you can synchronize your cell population in a specific phase of the cell cycle. However, be aware that synchronization methods can themselves induce cellular stress.

  • Regulation by Other Kinases: dCK activity can be modulated by phosphorylation by other cellular kinases. For instance, some protein kinase inhibitors have been shown to increase dCK activity.

    • Experimental Consideration: While not a standard procedure to enhance EFdA phosphorylation, be aware that if your experimental setup includes other drugs that affect cellular signaling pathways, they could indirectly impact dCK activity.

  • Endogenous dCTP Levels: dCK is subject to feedback inhibition by its end-product, deoxycytidine triphosphate (dCTP). High intracellular levels of dCTP can reduce dCK activity.

    • Experimental Consideration: This is an intrinsic regulatory mechanism of the cell. While difficult to manipulate directly in a standard experiment, it's a key factor to consider when interpreting results, especially in cells with altered nucleotide metabolism.

  • Genetic Factors: Different cell lines can have varying baseline levels of dCK expression and activity.[1] Some cell lines may even have mutations in the dCK gene that reduce its enzymatic function.

    • Troubleshooting:

      • Cell Line Characterization: If you consistently observe low phosphorylation in a particular cell line, it may be beneficial to assess the baseline dCK expression level (e.g., by Western blot or qPCR) or activity using a known dCK substrate.

Section 3: Sample Preparation and Analysis

Question 4: I am having trouble with the HPLC analysis of my cell extracts. What are some common issues and how can I resolve them?

Answer:

HPLC analysis of intracellular nucleotides can be challenging. Here's a guide to common problems:

  • Poor Peak Resolution or Shape (Tailing, Fronting, Broad Peaks):

    • Potential Causes & Solutions:

      • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

      • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good separation of charged molecules like triphosphates. Ensure the pH is optimal for your column and analytes. You may need to adjust the buffer concentration or the organic modifier gradient.

      • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

      • Extra-column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with the smallest appropriate inner diameter and ensure all fittings are properly connected.

  • Inconsistent Retention Times:

    • Potential Causes & Solutions:

      • Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

      • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly.

      • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Ghost Peaks or High Baseline Noise:

    • Potential Causes & Solutions:

      • Contaminated Mobile Phase or System: Use high-purity solvents and reagents. Filter your mobile phase. Contamination can also be introduced from the sample itself or from previous injections. A thorough system wash may be required.

      • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise and spikes. Degas your mobile phase and purge the pump.

      • Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

Question 5: How can I ensure efficient extraction of intracellular EFdA-TP from my cells?

Answer:

Complete and reproducible extraction is crucial for accurate quantification.

  • Cell Lysis and Nucleotide Extraction:

    • Recommended Method: A common and effective method is to use a cold 60-70% methanol or a trichloroacetic acid (TCA) solution to lyse the cells and precipitate proteins. It is critical to perform these steps on ice or at 4°C to minimize enzymatic degradation of the triphosphates by phosphatases.

    • Quenching Metabolism: The extraction process should be rapid to quench all metabolic activity and preserve the in vivo nucleotide pools.

  • Sample Neutralization (if using TCA):

    • If you use TCA for extraction, it is important to neutralize the extract before HPLC analysis, as the acidic pH can damage the column. This can be done by adding a solution like potassium carbonate.

  • Sample Cleanup:

    • After extraction, centrifuge the samples at high speed in the cold to pellet cell debris and precipitated proteins. The supernatant contains the intracellular nucleotides. For very sensitive analyses, a solid-phase extraction (SPE) step may be beneficial to further purify the sample.

Data Presentation: EFdA Phosphorylation Efficiency

The following tables summarize quantitative data on EFdA phosphorylation in different cell types. These values can serve as a reference for your own experiments.

Table 1: Intracellular Concentrations of EFdA and its Phosphorylated Metabolites in CEM Cells

EFdA ConcentrationIncubation TimeEFdA (pmol/10^6 cells)EFdA-MP (pmol/10^6 cells)EFdA-DP (pmol/10^6 cells)EFdA-TP (pmol/10^6 cells)
0.1 µM6 hours~5~2~1~10
10 µM6 hours~100~20~10~200

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Intracellular EFdA-TP Levels in Human Peripheral Blood Mononuclear Cells (PBMCs) after a Single Oral Dose

Oral Dose of EFdATime Post-DoseIntracellular EFdA-TP (pmol/10^6 cells)
0.5 mg24 hours0.116
1.0 mg24 hours0.164
2.0 mg24 hours0.188
10.0 mg24 hours0.983
30.0 mg24 hours4.83

Experimental Protocols

This section provides a detailed methodology for a key experiment related to EFdA phosphorylation.

Protocol 1: Quantification of Intracellular EFdA-TP by HPLC

This protocol is a composite based on established methods for intracellular nucleotide analysis.

1. Cell Culture and Treatment: a. Seed cells (e.g., CEM or PBMCs) at an appropriate density in your chosen culture medium. b. Grow cells to the desired confluency or cell number, ensuring they are in the logarithmic growth phase. c. Treat the cells with the desired concentration of EFdA for the specified duration. Include untreated control cells.

2. Cell Harvesting and Counting: a. Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Wash the cell pellet twice with ice-cold, phosphate-buffered saline (PBS) to remove any extracellular EFdA. c. Resuspend the cells in a small volume of PBS and count the cells to determine the exact cell number for normalization.

3. Intracellular Nucleotide Extraction: a. Pellet the counted cells again and remove all supernatant. b. Add 200 µL of ice-cold 60% methanol to the cell pellet (for approximately 1-10 x 10^6 cells). c. Vortex vigorously for 1 minute to lyse the cells. d. Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the intracellular nucleotides. g. Dry the supernatant, for example, using a vacuum concentrator.

4. HPLC Analysis: a. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase. b. HPLC System: A standard HPLC system with a UV detector is required. c. Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used. d. Mobile Phase: An ion-pair, reverse-phase method is typically employed.

  • Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% methanol, adjusted to pH ~6.9.
  • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% methanol, adjusted to pH ~7.0. e. Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the phosphorylated forms of EFdA. A typical gradient might be:
  • 0-30 min: 40% B to 60% B
  • 30-35 min: Hold at 60% B
  • 35-40 min: Return to 40% B for re-equilibration f. Flow Rate: 1.0 mL/min. g. Detection: UV absorbance at 260 nm. h. Quantification: Create a standard curve using known concentrations of EFdA, EFdA-MP, EFdA-DP, and EFdA-TP. Calculate the concentration of each metabolite in the cell extracts based on the peak areas and normalize to the cell number (e.g., in pmol/10^6 cells).

Visualizations

Signaling Pathways and Workflows

EFdA_Phosphorylation_Pathway cluster_intracellular Intracellular Space EFdA_ext EFdA EFdA_int EFdA EFdA_ext->EFdA_int EFdA_MP EFdA-MP EFdA_int->EFdA_MP ATP -> ADP EFdA_DP EFdA-DP EFdA_MP->EFdA_DP ATP -> ADP EFdA_TP EFdA-TP EFdA_DP->EFdA_TP ATP -> ADP dCK dCK dCK->EFdA_MP other_kinases1 Other Kinases other_kinases1->EFdA_DP other_kinases2 Other Kinases other_kinases2->EFdA_TP Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points cell_culture 1. Cell Culture & EFdA Treatment harvesting 2. Cell Harvesting & Counting cell_culture->harvesting ts1 Low Uptake? cell_culture->ts1 extraction 3. Intracellular Nucleotide Extraction harvesting->extraction hplc 4. HPLC Separation extraction->hplc ts2 Low Phosphorylation? extraction->ts2 quantification 5. Quantification hplc->quantification ts3 Poor HPLC Results? hplc->ts3

References

Technical Support Center: EFdA-TP Phosphorolytic Excision by HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), also known as Islatravir triphosphate, to undergo phosphorolytic excision by HIV-1 Reverse Transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EFdA (Islatravir)?

EFdA is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI). After being phosphorylated to its active form, EFdA-TP, it is incorporated into the nascent viral DNA by HIV-1 RT. Despite having a 3'-hydroxyl group, which is typically necessary for chain elongation, the incorporated EFdA monophosphate (EFdA-MP) acts as a chain terminator. This is because the 4'-ethynyl group on EFdA-MP hinders the translocation of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site of the RT enzyme, effectively halting DNA synthesis.[1][2] This mechanism is also referred to as "translocation-defective reverse transcriptase inhibition"[1][2].

Q2: Is the incorporated EFdA-MP susceptible to phosphorolytic excision?

Yes, the incorporated EFdA-MP at the 3' end of the DNA primer is positioned in the pre-translocation site, which is the ideal location for phosphorolytic excision to occur.[1][2] However, experimental data suggests that the net phosphorolysis of EFdA-MP is not substantially increased. This is attributed to the highly efficient reincorporation of the newly excised EFdA-TP, effectively outcompeting the excision process.[1][2]

Q3: How do mutations in HIV-1 RT affect EFdA excision and susceptibility?

Certain mutations in HIV-1 RT have a significant impact on EFdA susceptibility:

  • M184V: This mutation is a primary determinant of low-level resistance to EFdA.[3] The M184V mutation is located within a hydrophobic pocket that accommodates the 4'-ethynyl group of EFdA. The substitution to valine likely introduces steric hindrance, which can modestly affect EFdA-TP incorporation.

  • K65R: This mutation, commonly associated with tenofovir resistance, surprisingly leads to hypersusceptibility to EFdA.[3] The primary reason for this increased sensitivity is a significant decrease in the efficiency of EFdA-MP excision by the K65R mutant RT.[3]

Q4: Can EFdA-MP be protected from excision?

Yes, under certain circumstances, EFdA-MP-terminated primers are protected from excision. This occurs when EFdA-TP acts as a delayed chain terminator, allowing for the incorporation of one more nucleotide before halting synthesis. In such cases, the EFdA-MP is no longer at the 3' terminus and is thus shielded from excision.[4] Additionally, when EFdA-MP is misincorporated, the resulting mismatched primers are also protected from excision.[4]

Troubleshooting Guide for EFdA-TP Excision Assays

Issue 1: No or very low levels of EFdA-MP excision detected.

Potential Cause Troubleshooting Step
Suboptimal ATP/PPi Concentration Ensure the concentration of the pyrophosphate donor (ATP or PPi) is optimal for the assay. For ATP-mediated excision, concentrations in the millimolar range (e.g., 3-4 mM) are typically used.
Incorrect Enzyme to Substrate Ratio Optimize the concentration of HIV-1 RT relative to the EFdA-MP-terminated primer-template. A higher enzyme concentration may be required to observe excision.
Short Incubation Time The rate of excision may be slow. Perform a time-course experiment with longer incubation times to determine the optimal reaction duration.
Inherent Low Excision Rate Be aware that the net excision of EFdA-MP is known to be low due to efficient reincorporation. The observed results may be accurate. Consider running a control with a known excisable NRTI like AZT-MP for comparison.
Degraded Reagents Ensure the freshness and proper storage of all reagents, including EFdA-TP, ATP/PPi, and the RT enzyme.

Issue 2: High variability in excision assay results.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes, especially for the enzyme and substrates.
Temperature Fluctuations Maintain a constant and optimal temperature (typically 37°C) throughout the incubation period using a reliable incubator or water bath.
Primer-Template Annealing Issues Ensure complete annealing of the primer to the template DNA. Inconsistent annealing can lead to variable amounts of substrate available for the enzyme.
Contamination Use nuclease-free water and reagents, and maintain a clean working environment to prevent contamination that could degrade the nucleic acids or inhibit the enzyme.

Issue 3: Unexpected bands or smearing on the gel.

Potential Cause Troubleshooting Step
Nuclease Contamination The presence of DNases can lead to degradation of the primer-template, resulting in smearing. Use nuclease-free reagents and barrier pipette tips.
Enzyme Instability The HIV-1 RT may be degrading during the assay. Ensure the enzyme is stored correctly and handled on ice.
Non-specific Enzyme Activity High concentrations of RT or prolonged incubation times may lead to non-specific cleavage or other side reactions. Optimize these parameters.
Gel Electrophoresis Issues Ensure the gel is properly prepared and run under appropriate conditions to achieve clear band separation.

Quantitative Data Summary

Table 1: Antiviral Activity and Inhibition of HIV-1 RT by EFdA-TP and Other NRTIs

CompoundEC50 (nM) in PBMCsIC50 (nM) for RT Inhibition
EFdA-TP 0.0514
ddATP ->1000
AZTTP >200>1000
TFV-DP >500>1000

Data extracted from Michailidis et al., JBC, 2009.[1]

Table 2: Effect of K65R Mutation on Susceptibility to EFdA-TP under ATP-based Excision Conditions

RT VariantFold Change in IC50 (EFdA-TP + ATP vs. EFdA-TP alone)
Wild-Type RT ~1.5-fold increase
K65R Mutant RT ~2.5-fold increase in susceptibility

Data suggests that in the presence of ATP, the K65R mutation makes the RT more sensitive to EFdA-TP, consistent with reduced excision.[3]

Experimental Protocols

Detailed Methodology for ATP-Dependent Excision Assay

This protocol is adapted from Michailidis et al., 2014, "4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms".[4]

1. Preparation of EFdA-MP Terminated Primer/Template:

  • Synthesize and purify a 5'-radiolabeled (e.g., with 32P) primer and a corresponding template DNA oligo.

  • Anneal the primer to the template.

  • Perform a primer extension reaction with HIV-1 RT in the presence of EFdA-TP and the next required dNTP to generate the EFdA-MP terminated product.

  • Purify the EFdA-MP terminated primer/template duplex using denaturing polyacrylamide gel electrophoresis (PAGE).

2. Excision Reaction:

  • Prepare the reaction mixture in RT buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl).

  • Add the purified EFdA-MP terminated primer/template to a final concentration of approximately 20 nM.

  • Add HIV-1 RT to a final concentration of approximately 60 nM.

  • Initiate the excision reaction by adding ATP to a final concentration of 3.5 mM and MgCl2 to a final concentration of 10 mM. Include the next correct dNTPs to allow for extension after potential excision.

  • Incubate the reaction at 37°C.

3. Time-Course Analysis:

  • Collect aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes).

  • Stop the reaction by adding an equal volume of a loading buffer containing a strong chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

4. Gel Electrophoresis and Analysis:

  • Denature the samples by heating.

  • Separate the reaction products on a high-resolution denaturing polyacrylamide gel.

  • Visualize the radiolabeled DNA bands using autoradiography or phosphorimaging.

  • Quantify the amount of unexcised primer and the extended product (indicating successful excision and subsequent DNA synthesis) at each time point to determine the rate of excision.

Visualizations

EFdA_Excision_Pathway cluster_incorporation Incorporation cluster_excision_reincorporation Excision vs. Re-incorporation EFdATP EFdA-TP Incorporation Incorporation EFdATP->Incorporation RT_DNA RT-DNA Complex RT_DNA->Incorporation EFdAMP_Terminated EFdA-MP Terminated Primer (Pre-translocation) Incorporation->EFdAMP_Terminated EFdAMP_Terminated_2 EFdA-MP Terminated Primer Excision Phosphorolytic Excision (ATP) Unblocked_Primer Unblocked Primer + EFdA-TP Excision->Unblocked_Primer Reincorporation Efficient Re-incorporation Reincorporation->EFdAMP_Terminated_2 EFdAMP_Terminated_2->Excision Slow Unblocked_Primer->Reincorporation Fast

Caption: Pathway of EFdA-TP incorporation, excision, and re-incorporation by HIV-1 RT.

Troubleshooting_Excision_Assay Start Start Excision Assay Problem Problem Encountered? Start->Problem No_Excision No/Low Excision Problem->No_Excision Yes High_Variability High Variability Problem->High_Variability Yes Unexpected_Bands Unexpected Bands Problem->Unexpected_Bands Yes End Successful Assay Problem->End No Check_ATP Check ATP/PPi conc. No_Excision->Check_ATP Check_Enzyme Optimize RT conc. No_Excision->Check_Enzyme Check_Time Increase Incubation Time No_Excision->Check_Time Check_Pipetting Verify Pipetting High_Variability->Check_Pipetting Check_Temp Ensure Constant Temp. High_Variability->Check_Temp Check_Annealing Verify Annealing High_Variability->Check_Annealing Check_Nuclease Check Nuclease Contamination Unexpected_Bands->Check_Nuclease Check_Enzyme_Stab Assess Enzyme Stability Unexpected_Bands->Check_Enzyme_Stab Check_Gel Optimize Gel Electrophoresis Unexpected_Bands->Check_Gel

Caption: Troubleshooting workflow for common issues in EFdA-TP excision assays.

References

Technical Support Center: EFdA-TP Inhibition and Template-Primer Sequence Dependence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of template-primer (T/P) sequence on the inhibition of HIV-1 Reverse Transcriptase (RT) by 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP).

Frequently Asked Questions (FAQs)

Q1: How does the template-primer sequence influence the inhibitory mechanism of EFdA-TP?

A1: The template sequence plays a crucial role in determining how EFdA-TP inhibits HIV-1 RT.[1][2] EFdA-TP can act as either an immediate chain terminator (ICT) or a delayed chain terminator (DCT).[1][3] As an ICT, it halts DNA synthesis immediately after its incorporation. As a DCT, it allows for the incorporation of one more nucleotide before terminating synthesis.[1] The specific nucleotide sequence of the template dictates the relative contribution of each of these inhibitory mechanisms.[1][4]

Q2: What is the primary mechanism of EFdA-TP action?

A2: EFdA-TP is classified as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][5][6] After being incorporated into the nascent DNA strand, the 4′-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site.[5][7][8] This interaction hinders the translocation of the primer, effectively blocking further DNA synthesis, even though EFdA possesses a 3′-OH group.[2][7]

Q3: Can EFdA-TP be misincorporated?

A3: Yes, HIV-1 RT can efficiently misincorporate EFdA-monophosphate (EFdA-MP). This leads to mismatched primers that are extremely difficult for the enzyme to extend and are also protected from excision, further contributing to the inhibition of reverse transcription.[1][4]

Q4: How does the potency of EFdA-TP compare to the natural substrate, dATP?

A4: EFdA-TP is a highly potent inhibitor. Pre-steady-state kinetics have shown that HIV-1 RT incorporates EFdA-TP more efficiently than its natural counterpart, dATP.[7][9] The binding affinity of EFdA-TP to RT is also tighter than that of dATP.[1]

Q5: What is the effect of EFdA-TP on mitochondrial DNA polymerase γ (Pol γ)?

A5: EFdA-TP shows a low potential for mitochondrial toxicity.[2][9] This is because Pol γ incorporates EFdA-TP much less efficiently than dATP.[10][11][12] Specifically, Pol γ has been shown to incorporate EFdA-TP 760-fold more slowly and with a 5.6-fold lower affinity than dATP.[10][13]

Q6: What are the known resistance mutations for EFdA?

A6: The M184V mutation in HIV-1 RT is a primary determinant of resistance to EFdA.[5][8] A combination of mutations, such as A114S/M184V, can confer a higher level of resistance.[5][8][14] Interestingly, viruses with these resistance mutations have shown hypersensitivity to other nucleoside reverse transcriptase inhibitors like tenofovir.[5][14]

Troubleshooting Guides

Problem 1: Inconsistent results in primer extension assays.

  • Possible Cause: Variability in the template-primer sequence.

  • Troubleshooting Step: The inhibitory effect of EFdA-TP is highly dependent on the T/P sequence. As demonstrated in various studies, the position of potential incorporation sites for EFdA-TP along the template will influence the observed pattern of chain termination.[1][15] Ensure you are using a consistent and well-defined T/P sequence for all comparative experiments. Refer to published studies for validated oligonucleotide sequences.

Problem 2: Observing both immediate and delayed chain termination in the same assay.

  • Possible Cause: This is an expected outcome depending on the template sequence.

  • Explanation: EFdA-TP's dual mechanism of action means that for a given template with multiple potential incorporation sites, it can act as an ICT at some positions and a DCT at others.[1][16] For example, on a specific template, a strong stop might be observed at the point of incorporation, while at another position, a stop might be seen after the addition of one more nucleotide.[15]

Problem 3: Difficulty in interpreting the level of inhibition from gel electrophoresis.

  • Possible Cause: Suboptimal concentration of EFdA-TP.

  • Troubleshooting Step: Perform a dose-response experiment with increasing concentrations of EFdA-TP. This will help in clearly visualizing the concentration-dependent inhibition of primer extension and in determining the IC50 value for your specific T/P.[1][17]

Quantitative Data Summary

Table 1: Kinetic Parameters for EFdA-TP Incorporation by HIV-1 RT

SubstrateK_d (μM)k_pol (s⁻¹)Incorporation Efficiency (k_pol/K_d) (μM⁻¹s⁻¹)Reference
dATP3.2 ± 0.7220 ± 1668.75[12]
EFdA-TP18 ± 40.29 ± 0.020.016[12]

Table 2: Inhibition of HIV-1 RT by EFdA-TP in Primer Extension Assays

Template/PrimerIC₅₀ (nM)Assay ConditionReference
Td100/Pd1814Full primer extension suppression[16][18]
Td31/Pd18104Full primer extension suppression[15]

Experimental Protocols

Primer Extension Assay for EFdA-TP Inhibition

This protocol is synthesized from methodologies described in cited research articles.[1][17][19]

1. Materials:

  • Purified HIV-1 Reverse Transcriptase (RT)
  • 5′-radiolabeled or fluorescently labeled DNA primer
  • Unlabeled DNA or RNA template
  • EFdA-TP stock solution
  • Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)
  • MgCl₂
  • Formamide stop solution (e.g., 100% formamide with bromophenol blue)
  • Polyacrylamide gel electrophoresis (PAGE) apparatus
  • Phosphorimager or fluorescence scanner

2. Procedure:

  • Annealing: Anneal the labeled primer to the template DNA or RNA.
  • Reaction Setup: In a microcentrifuge tube, combine the annealed template-primer, HIV-1 RT, and reaction buffer.
  • Inhibitor Addition: Add varying concentrations of EFdA-TP to the reaction tubes. Include a no-inhibitor control.
  • Initiation: Start the reaction by adding MgCl₂ and the four dNTPs.
  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
  • Termination: Stop the reaction by adding an equal volume of formamide stop solution.
  • Analysis: Denature the samples by heating and then separate the DNA products by denaturing PAGE.
  • Visualization: Visualize the results using a phosphorimager or fluorescence scanner to observe the pattern of chain termination at different EFdA-TP concentrations.

Visualizations

EFdA_TP_Inhibition_Mechanism cluster_workflow EFdA-TP Inhibition Workflow cluster_outcomes Inhibitory Outcomes TP Template-Primer (T/P) Binding Binding of RT to T/P TP->Binding RT HIV-1 Reverse Transcriptase (RT) RT->Binding EFdA_TP EFdA-TP Incorporation Incorporation of EFdA-MP EFdA_TP->Incorporation dNTPs dNTPs dNTPs->Incorporation Binding->Incorporation EFdA-TP & dNTPs Translocation_Block Translocation Block Incorporation->Translocation_Block ICT Immediate Chain Termination (ICT) DCT Delayed Chain Termination (DCT) Translocation_Block->ICT Sequence-dependent outcome Translocation_Block->DCT Sequence-dependent outcome

Caption: Workflow of EFdA-TP inhibition of HIV-1 RT.

Troubleshooting_Logic Start Inconsistent Primer Extension Results Check_TP Is the Template-Primer sequence consistent? Start->Check_TP Check_Pattern Are both ICT and DCT patterns observed? Check_TP->Check_Pattern Yes Sol_TP Use a consistent, validated T/P sequence. Check_TP->Sol_TP No Check_Conc Is EFdA-TP concentration optimized? Check_Pattern->Check_Conc No Sol_Pattern This is expected due to EFdA-TP's dual mechanism. Check_Pattern->Sol_Pattern Yes Sol_Conc Perform a dose-response experiment. Check_Conc->Sol_Conc No End Consistent Results Check_Conc->End Yes Sol_TP->End Sol_Pattern->End Sol_Conc->End

Caption: Troubleshooting logic for primer extension assays.

References

Technical Support Center: Off-Target Effects of EFdA-TP on Cellular Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) on cellular polymerases.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern for EFdA and other nucleoside reverse transcriptase inhibitors (NRTIs)?

A1: The main toxicity concern for NRTIs is their interaction with human mitochondrial DNA polymerase γ (Pol γ).[1][2] Inhibition or inefficient utilization of NRTIs by Pol γ can lead to mitochondrial DNA depletion, which may result in toxicities such as myopathy, lipodystrophy, lactic acidosis, or liver failure.[1]

Q2: How does EFdA-TP interact with the primary human cellular DNA polymerases (α, β, and γ)?

A2: EFdA-TP shows minimal interaction with human DNA polymerases α and β, with IC50 values greater than 100 μM for both.[3] Its interaction with polymerase γ is also very weak. Studies show that Pol γ incorporates EFdA-TP significantly less efficiently than the natural substrate, dATP, indicating a low potential for Pol γ-mediated toxicity.[4][5][6][7]

Q3: What is the selectivity of EFdA-TP for HIV-1 Reverse Transcriptase (RT) over human cellular polymerases?

A3: EFdA-TP is highly selective for HIV-1 RT. While HIV-1 RT can use EFdA-TP more efficiently than its natural substrate, dATP, human mitochondrial DNA polymerase γ shows a 4,300-fold preference for dATP over EFdA-TP.[7][8][9] This high selectivity is a key factor in its favorable safety profile.

Q4: How does the unique mechanism of EFdA-TP as a "Translocation-Defective RT Inhibitor" (TDRTI) relate to its off-target effects?

A4: EFdA-TP, despite having a 3'-OH group, acts as a de facto chain terminator because after its incorporation, it makes it difficult for HIV-1 RT to translocate along the nucleic acid primer.[9][10] This translocation-defective mechanism is highly specific to the structure of the HIV-1 RT active site.[9] The 4'-ethynyl group fits into a specific hydrophobic pocket in the HIV-1 RT active site, an interaction that is not replicated in cellular polymerases, contributing to its high selectivity and low off-target activity.[9][11]

Q5: Is EFdA cytotoxic at therapeutic concentrations?

A5: EFdA exhibits very low cytotoxicity in vitro.[12][13][14] In peripheral blood mononuclear cells (PBMCs), the 50% cytotoxic concentration (CC50) was found to be 46 µM, resulting in a high selectivity index (the ratio of CC50 to IC50) of 184,000, which is significantly better than other NRTIs like Tenofovir and Emtricitabine.[15][16]

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity in my cell-based assays with EFdA. What are the potential causes?

Answer:

  • High Concentrations: While EFdA has a high selectivity index, micromolar concentrations may induce off-target effects or general cytotoxicity not specifically related to polymerase inhibition.[15][16] Confirm that your working concentration is within the nanomolar range effective against HIV-1.[1][15]

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities. The reported low toxicity is primarily in PBMCs and CEM or MT-4 cells.[3][15] If using a different cell line, it may be inherently more sensitive.

  • Contamination: Rule out contamination of your EFdA stock solution or cell culture.

  • Assay-Specific Interference: The cytotoxicity assay itself (e.g., MTT, XTT) might be affected by the compound. Consider using an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion, LDH release assay).

G start Unexpected Cytotoxicity Observed q1 Is EFdA concentration in the low nanomolar (nM) range? start->q1 res1 Reduce EFdA concentration. Therapeutic range is pM to low nM. q1->res1 a1_no q2 Are you using a common cell line (e.g., PBMCs, MT-4)? q1->q2 a1_yes a1_yes Yes a1_no No end_node Potential cause identified. Further investigation needed. res1->end_node res2 Cell line may have unique sensitivity. Consider testing in PBMCs as a control. q2->res2 a2_no q3 Have you ruled out contamination and assay interference? q2->q3 a2_yes a2_yes Yes a2_no No res2->end_node res3 Check for contamination. Use an orthogonal cytotoxicity assay. q3->res3 a3_no q3->end_node a3_yes a3_yes Yes a3_no No res3->end_node

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: My in vitro polymerase inhibition assay with EFdA-TP and Pol γ is showing no inhibition, even at high concentrations. Is this expected?

Answer: Yes, this is the expected result and confirms the high selectivity of EFdA.

  • Poor Substrate: EFdA-TP is a very poor substrate for Pol γ.[4][6] The incorporation efficiency is 4,300-fold lower than that of the natural substrate, dATP.[4][5][6][7]

  • High IC50/Ki: The 50% inhibitory concentration (IC50) for EFdA-TP against Pol γ is greater than 100 μM, and the inhibition constant (Ki) is approximately 24.4 μM.[3] You are unlikely to see significant inhibition at concentrations below this range.

  • Experimental Control: Ensure your assay is working correctly by using a known Pol γ inhibitor (e.g., ddA-TP) as a positive control. ddA-TP has a much lower IC50 and Ki for Pol γ.[3]

Problem 3: I am trying to perform a pre-steady-state kinetic analysis of EFdA-TP incorporation by Pol γ, but the incorporation rate is too slow to measure accurately.

Answer: This is a known challenge due to the extremely low efficiency of incorporation.

  • Low kpol: The maximal rate of incorporation (kpol) for EFdA-TP by Pol γ is approximately 0.29 s⁻¹, which is over 750-fold slower than for dATP (220 s⁻¹).[4][6][7]

  • Optimize Conditions: To detect this slow rate, you may need to optimize your experimental setup. Consider using higher concentrations of Pol γ or EFdA-TP (though be mindful of the Kd of ~18 μM).[4][6] Longer reaction times may also be necessary.

  • Sensitive Detection: Use a highly sensitive detection method, such as radiolabeled nucleotides or fluorescence-based assays, to accurately quantify the small amount of product formed. The original studies used a rapid quench-flow instrument with radiolabeled primers.[17]

Quantitative Data Summary

Table 1: Inhibition of Human DNA Polymerases by EFdA-TP

Polymerase Primer/Template IC50 (μM) Ki (μM) Reference(s)
Polymerase α Calf Thymus DNA >100 - [3]
Polymerase β Calf Thymus DNA >100 - [3]
D21/D36 >100 - [3]
Polymerase γ Calf Thymus DNA 10 - [3]

| | D21/D36 | >100 | 24.4 ± 7.9 |[3] |

Table 2: Pre-Steady-State Kinetic Parameters for EFdA-TP and dATP with Human Pol γ

Substrate kpol (s⁻¹) Kd (μM) Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹) Discrimination (Efficiency dATP / Efficiency EFdA-TP) Reference(s)
dATP 220 ± 16 3.2 ± 0.7 68.75 - [4][6]

| EFdA-TP | 0.29 ± 0.02 | 18 ± 4 | 0.016 | 4,300-fold |[4][6][7] |

Table 3: In Vitro Antiviral Activity and Cytotoxicity of EFdA

Cell Type Virus Strain EC50 (nM) CC50 (μM) Selectivity Index (SI = CC50/IC50) Reference(s)
PBMCs HIV-1 JR-CSF 0.25 46 184,000 [15][16]
PBMCs HIV-1 (various clades) 0.1 - 1.0 - - [15]

| Activated PBMCs | HIV-1 | 0.05 | - | >200,000 |[9][13] |

Experimental Protocols

Protocol 1: General Polymerase Inhibition Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of EFdA-TP against a cellular DNA polymerase.

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the polymerase being tested (e.g., containing Tris-HCl, KCl, MgCl2, DTT).

    • Prepare a primer/template DNA substrate. A common substrate is a short, labeled (e.g., 5'-Cy3 or ³²P) DNA primer annealed to a longer DNA template.[17]

    • Prepare serial dilutions of EFdA-TP and a control inhibitor.

    • Prepare a solution of the four natural dNTPs at a fixed concentration.

    • Prepare purified human DNA polymerase (α, β, or γ).

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate on ice, combine the reaction buffer, primer/template DNA, and dNTPs.

    • Add varying concentrations of EFdA-TP to different tubes. Include a no-inhibitor control and a positive control inhibitor.

    • Initiate the reaction by adding the DNA polymerase. Mix gently.

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

  • Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution, such as formamide loading buffer containing EDTA and bromophenol blue.[17]

  • Analysis:

    • Denature the DNA products by heating the samples.

    • Resolve the reaction products on a denaturing polyacrylamide gel (e.g., 15% polyacrylamide, 7 M urea).[17]

    • Visualize the labeled DNA products using a phosphorimager or fluorescence scanner.

    • Quantify the amount of full-length product in each lane.

  • Data Interpretation:

    • Plot the percentage of inhibition against the logarithm of the EFdA-TP concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Incubation & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Buffer, P/T DNA, Inhibitor Dilutions, dNTPs, and Polymerase setup_mix Combine Buffer, P/T DNA, dNTPs, and EFdA-TP on ice prep_reagents->setup_mix initiate Initiate with Polymerase setup_mix->initiate incubate Incubate at 37°C initiate->incubate quench Stop reaction with Formamide/EDTA buffer incubate->quench gel Resolve products on denaturing PAGE quench->gel visualize Visualize and quantify extended primers gel->visualize calculate Plot data and calculate IC50 visualize->calculate

Caption: Experimental workflow for a polymerase inhibition assay.

Protocol 2: Pre-steady-state Kinetic Analysis of EFdA-TP Incorporation

This advanced protocol is for determining the kinetic constants kpol and Kd using a rapid quench-flow instrument.

  • Reagent Preparation:

    • Prepare reaction buffer, radiolabeled primer/template DNA, and purified Pol γ holoenzyme as in Protocol 1.

    • Prepare solutions of EFdA-TP and dATP (for comparison) at various concentrations.

  • Single Turnover Conditions:

    • Ensure the concentration of the Pol γ•DNA complex is significantly higher than the DNA concentration to ensure that each DNA molecule is bound by a polymerase (single-turnover conditions).

  • Rapid Quench-Flow Experiment:

    • Load one syringe of the quench-flow instrument with the pre-incubated Pol γ•DNA complex.

    • Load a second syringe with a solution containing MgCl2 and a specific concentration of EFdA-TP (or dATP).

    • Rapidly mix the contents of the two syringes and allow the reaction to proceed for very short time intervals (milliseconds to seconds).[17]

    • Quench the reaction at each time point with a solution like EDTA.[17]

  • Analysis:

    • Resolve the quenched reaction products on a denaturing polyacrylamide gel.

    • Quantify the amount of extended primer (product) at each time point.

  • Data Interpretation:

    • Plot the product concentration against time. Fit the data to a single-exponential (or biphasic) equation to determine the observed rate constant (kobs) for nucleotide incorporation at that specific EFdA-TP concentration.[17]

    • Repeat the experiment for a range of EFdA-TP concentrations.

    • Plot the calculated kobs values against the EFdA-TP concentration. Fit this new plot to a hyperbolic equation to determine the maximal rate of incorporation (kpol) and the dissociation constant (Kd).[6]

Protocol 3: Cellular Cytotoxicity (MTT) Assay

This protocol measures the effect of EFdA on the metabolic activity of cultured cells as an indicator of viability.

  • Cell Plating:

    • Seed cells (e.g., PBMCs, MT-4) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of EFdA in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of EFdA. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a period that matches your antiviral assays (e.g., 7 days for PBMC HIV assays).[15]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each EFdA concentration relative to the untreated control cells.

    • Plot the percent viability against the log of the EFdA concentration and fit to a dose-response curve to determine the 50% cytotoxic concentration (CC50).[15]

G HIV_RT HIV-1 Reverse Transcriptase (RT) EFdA_TP EFdA-TP HIV_RT->EFdA_TP High Affinity & Efficient Incorporation Pol_g Mitochondrial Polymerase γ Pol_g->EFdA_TP Low Affinity & Inefficient Incorporation (4,300x less than dATP) Pol_ab Polymerase α / β Pol_ab->EFdA_TP Very Low Affinity (IC50 > 100 μM) conclusion High Selectivity for Viral Target => Low Off-Target Toxicity EFdA_TP->conclusion

Caption: Selectivity of EFdA-TP for HIV-1 RT over cellular polymerases.

References

Validation & Comparative

A Comparative Guide to HIV-1 Reverse Transcriptase Inhibition: EFdA-TP versus Tenofovir-DP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent nucleoside reverse transcriptase inhibitors (NRTIs) in the context of HIV-1 treatment research: 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) and tenofovir diphosphate (tenofovir-DP). The information presented is collated from various experimental studies to aid in understanding their distinct mechanisms of action, potency, and resistance profiles.

Executive Summary

EFdA (also known as Islatravir) and tenofovir are both adenosine nucleotide analogs that, in their diphosphate and triphosphate forms respectively, target the HIV-1 reverse transcriptase (RT). However, their mechanisms of inhibition and potency differ significantly. Tenofovir-DP acts as a traditional chain terminator, competing with dATP for incorporation into the nascent viral DNA and causing immediate cessation of synthesis due to the lack of a 3'-hydroxyl group[1][2][3]. In contrast, EFdA-TP, despite possessing a 3'-hydroxyl group, exhibits a multifaceted and more potent inhibitory activity[4][5]. It functions as a translocation-defective reverse transcriptase inhibitor (TDRTI), effectively halting DNA synthesis after its incorporation by preventing the RT from moving to the next template position[6][7]. Furthermore, EFdA-TP can also act as both an immediate and a delayed chain terminator and can be misincorporated, leading to non-extendable primers[4][8]. These unique mechanisms contribute to EFdA's exceptionally high potency against both wild-type and drug-resistant HIV-1 strains[9][6][7].

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from biochemical and cell-based assays comparing the activity of EFdA-TP and tenofovir-DP.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase

ParameterEFdA-TPTenofovir-DPReference(s)
IC₅₀ (Enzymatic Assay) 14 nM~2 µM[3][10]
Incorporation Efficiency (kpol/Kd) vs. dATP 0.8 to 2.3-fold higherLower than dATP[4][11]
Binding Affinity (Kd) Lower than dATPNot explicitly stated, but incorporation is less efficient[4]

Table 2: Antiviral Activity in Cell-Based Assays

ParameterEFdATenofovirReference(s)
EC₅₀ (PBMCs) 0.05 nM>100-fold higher than EFdA[5][6][7][10]
EC₅₀ (MT-4 cells) 3 nM14 nM[9]
Selectivity Index >200,000Not explicitly stated, but lower than EFdA[6]

Table 3: Resistance and Cross-Resistance Profile

MutationEffect on EFdAEffect on TenofovirReference(s)
K65R Hypersusceptibility (2.5-fold more susceptible)Resistance (3-fold reduced susceptibility)[12][13]
M184V Primary resistance mutation (~8-fold resistance)Increased susceptibility[14][15]
A114S/M184V Moderate resistance (~24-fold)Hypersusceptibility (~50-fold more susceptible)[14][15]

Experimental Protocols

Primer Extension Assay for HIV-1 RT Inhibition

This assay evaluates the ability of an inhibitor to block the extension of a DNA primer annealed to a DNA or RNA template by HIV-1 RT.

  • Template-Primer Annealing: A 5'-Cy3-labeled DNA primer is annealed to a DNA or RNA template at a 3:1 molar ratio.[6]

  • Reaction Mixture Preparation: The annealed template/primer (20 nM) is incubated with HIV-1 RT (20 nM) in a buffer containing 50 mM Tris-HCl (pH 7.8) and 50 mM NaCl at 37°C.[2]

  • Inhibitor and dNTP Addition: Varying concentrations of EFdA-TP or tenofovir-DP are added to the reaction mixture, along with a fixed concentration of all four dNTPs (e.g., 1 µM).[2][6]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of MgCl₂ to a final concentration of 6 mM.[6] After a 15-minute incubation at 37°C, the reaction is terminated by adding an equal volume of 100% formamide with bromophenol blue.[2][6]

  • Product Analysis: The reaction products are resolved on a 15% polyacrylamide/7 M urea gel and visualized using a phosphorimager. The intensity of the bands corresponding to the fully extended primer is quantified to determine the IC₅₀ value of the inhibitor.[2][6]

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This method is used to determine the kinetic parameters of single nucleotide incorporation by HIV-1 RT.

  • Rapid Quench Experiment: A pre-incubated solution of HIV-1 RT and a 5'-radiolabeled primer/template DNA is rapidly mixed with a solution containing the nucleotide analog (EFdA-TP or tenofovir-DP) and MgCl₂ in a rapid quench instrument.

  • Time Course Analysis: The reactions are quenched at various time points (milliseconds to seconds) with EDTA.

  • Product Quantification: The amount of product (extended primer) at each time point is quantified by separating the products on a denaturing polyacrylamide gel and analyzing the radioactivity.

  • Kinetic Parameter Determination: The data are fitted to a burst equation to determine the rate of the first nucleotide incorporation (kpol) and the dissociation constant (Kd) of the nucleotide analog. The incorporation efficiency is calculated as kpol/Kd.[11]

Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture and Activation: Peripheral blood mononuclear cells (PBMCs) are isolated and activated with phytohemagglutinin (PHA) for 48 hours.[2]

  • Infection and Treatment: Activated cells are washed and resuspended in media containing interleukin-2 and varying concentrations of the antiviral drug (EFdA or tenofovir). The cells are then infected with a known amount of HIV-1 (e.g., HIV-1NL4-3 at a multiplicity of infection of 0.01).[2]

  • Virus Production Measurement: After 7 days of culture, the cell-free supernatant is collected.[2]

  • p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of viral replication.

  • EC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.[2]

Mandatory Visualization

HIV_RT_Inhibition_Mechanisms cluster_Tenofovir Tenofovir-DP Mechanism cluster_EFdA EFdA-TP Mechanisms Tenofovir_DP Tenofovir-DP Incorporation_T Incorporation Tenofovir_DP->Incorporation_T dATP dATP dATP->Incorporation_T RT_DNA_Tenofovir HIV-1 RT-DNA Complex RT_DNA_Tenofovir->Incorporation_T Chain_Termination_T Immediate Chain Termination (No 3'-OH) Incorporation_T->Chain_Termination_T EFdA_TP EFdA-TP Incorporation_E Incorporation EFdA_TP->Incorporation_E RT_DNA_EFdA HIV-1 RT-DNA Complex RT_DNA_EFdA->Incorporation_E Translocation_Defect Translocation Defect (Immediate Termination) Incorporation_E->Translocation_Defect Delayed_Termination Delayed Chain Termination Incorporation_E->Delayed_Termination Misincorporation Misincorporation Incorporation_E->Misincorporation Non_Extendable Non-Extendable Primer Misincorporation->Non_Extendable

Caption: Mechanisms of HIV-1 RT inhibition by Tenofovir-DP and EFdA-TP.

Primer_Extension_Workflow cluster_workflow Primer Extension Assay Workflow start Start anneal Anneal 5'-labeled Primer to Template start->anneal prepare_rxn Prepare Reaction Mix: RT, Buffer, Template-Primer anneal->prepare_rxn add_inhibitor Add Inhibitor (EFdA-TP or Tenofovir-DP) and dNTPs prepare_rxn->add_inhibitor initiate_rxn Initiate with MgCl₂ Incubate at 37°C add_inhibitor->initiate_rxn terminate_rxn Terminate with Formamide initiate_rxn->terminate_rxn analyze Resolve on Denaturing PAGE terminate_rxn->analyze quantify Quantify Full-Length Product analyze->quantify end Determine IC₅₀ quantify->end

Caption: Experimental workflow for the primer extension assay.

References

A Comparative Analysis of the Potency of EFdA-TP and AZT-TP Against HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two nucleoside reverse transcriptase inhibitors (NRTIs) against the human immunodeficiency virus type 1 (HIV-1): 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) and azidothymidine triphosphate (AZT-TP). The information presented is supported by experimental data to assist in research and drug development efforts.

Quantitative Comparison of Potency and Pharmacokinetics

The following table summarizes key quantitative data for EFdA and AZT, and their active triphosphate forms, against HIV-1.

ParameterEFdA / EFdA-TPAZT / AZT-TPReference(s)
Antiviral Potency (EC50) 0.05 nM (in PBMCs)3 nM (in MT4 cells) vs 180 nM for AZT in a direct comparison.[1][2][3][4]
Intracellular Half-life (t1/2) of Triphosphate 17.2 hours2.8 hours[5]
Incorporation Efficiency vs. Natural Substrate (dATP) 2-fold higher than dATP.Less efficient than dATP.[1][2][6][7]
Resistance Profile Active against many AZT-resistant strains.Resistance can be conferred by multiple mutations in the reverse transcriptase.[8]

Mechanisms of Action: A Tale of Two Inhibitors

While both EFdA-TP and AZT-TP target the HIV-1 reverse transcriptase (RT), their mechanisms of inhibition are distinct.

EFdA-TP: A Translocation-Defective Inhibitor

EFdA is a potent nucleoside analog that, unlike other approved NRTIs, possesses a 3'-hydroxyl group.[6][7] Its active form, EFdA-TP, is unique in its multi-faceted approach to inhibiting HIV-1 RT.[6] The primary mechanism of action for EFdA-TP is as a translocation-defective RT inhibitor (TDRTI).[1][2] After incorporation into the nascent DNA chain, the 4'-ethynyl group of EFdA monophosphate (EFdA-MP) hinders the translocation of the primer, effectively halting further DNA synthesis.[1][2] This makes it a de facto chain terminator, despite having the 3'-OH necessary for chain elongation.[1][2]

Additionally, EFdA-TP can act as a delayed chain terminator, where one more nucleotide is added before synthesis is blocked.[6] The RT also shows a higher binding affinity for EFdA-TP over the natural dATP.[6]

EFdA_Mechanism cluster_0 HIV-1 Reverse Transcription Viral_RNA Viral RNA Template Incorporation Incorporation Viral_RNA->Incorporation Primer DNA Primer Primer->Incorporation dATP dATP (Natural Substrate) dATP->Incorporation EFdA_TP EFdA-TP EFdA_TP->Incorporation Higher Affinity than dATP RT HIV-1 Reverse Transcriptase (RT) RT->Incorporation EFdA_MP_Terminated EFdA-MP Terminated Primer Incorporation->EFdA_MP_Terminated EFdA-MP incorporated Translocation Translocation Blocked_Translocation Blocked Translocation Translocation->Blocked_Translocation Elongation DNA Elongation EFdA_MP_Terminated->Translocation Blocked_Translocation->Elongation Inhibited

Mechanism of EFdA-TP Inhibition
AZT-TP: The Archetypal Chain Terminator

Zidovudine (AZT) is a synthetic nucleoside analog that, once inside the cell, is phosphorylated to its active 5'-triphosphate form, AZT-TP.[9][10] The primary mode of action for AZT-TP is as a competitive inhibitor of the HIV-1 reverse transcriptase.[9] It competes with the natural thymidine 5'-triphosphate for incorporation into the growing viral DNA strand.[9] Upon incorporation, AZT-MP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus preventing further elongation of the DNA chain.[9][10] Resistance to AZT can emerge through mutations in the reverse transcriptase that enhance the enzyme's ability to excise the incorporated AZT-MP.[11][12][13]

AZT_Mechanism cluster_1 HIV-1 Reverse Transcription Viral_RNA Viral RNA Template Incorporation Incorporation Viral_RNA->Incorporation Primer DNA Primer Primer->Incorporation dTTP dTTP (Natural Substrate) dTTP->Incorporation AZT_TP AZT-TP AZT_TP->Incorporation Competes with dTTP RT HIV-1 Reverse Transcriptase (RT) RT->Incorporation AZT_MP_Terminated AZT-MP Incorporated (Lacks 3'-OH) Incorporation->AZT_MP_Terminated Chain_Termination Chain Termination AZT_MP_Terminated->Chain_Termination Elongation_Blocked Elongation Blocked Chain_Termination->Elongation_Blocked

Mechanism of AZT-TP Inhibition

Experimental Protocols

The determination of the potency of these inhibitors involves various biochemical and cell-based assays.

Primer Extension Assay for IC50 Determination

This assay is commonly used to determine the concentration of an inhibitor that reduces the enzymatic activity of HIV-1 RT by 50% (IC50).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (T/P) duplex (e.g., a DNA template annealed to a shorter, labeled DNA primer), the four deoxyribonucleotide triphosphates (dNTPs), and purified HIV-1 RT.[1]

  • Inhibitor Addition: Increasing concentrations of the inhibitor (e.g., EFdA-TP or AZT-TP) are added to separate reaction tubes.[1]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of MgCl2 and incubated for a set period (e.g., 15 minutes) to allow for DNA synthesis.[1]

  • Quenching: The reaction is stopped by the addition of a quenching solution, such as formamide loading buffer.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The amount of full-length product is quantified.

  • IC50 Calculation: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[14]

IC50_Workflow cluster_workflow IC50 Determination Workflow Start Prepare Reaction Mix (T/P, dNTPs, RT) Add_Inhibitor Add varying concentrations of Inhibitor (EFdA-TP or AZT-TP) Start->Add_Inhibitor Initiate_Reaction Initiate with MgCl2 and Incubate Add_Inhibitor->Initiate_Reaction Quench Quench Reaction Initiate_Reaction->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Quantify Full-Length Product PAGE->Quantify Plot Plot % Inhibition vs. [Inhibitor] Quantify->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Workflow for IC50 Determination
Pre-steady-state Kinetic Analysis

This method is used to determine the kinetic parameters of nucleotide incorporation, such as the dissociation constant (Kd) and the maximum rate of incorporation (kpol).[7]

Methodology:

  • Complex Formation: Purified HIV-1 RT is pre-incubated with a labeled template/primer to form the RT-T/P complex.

  • Rapid Quench-Flow: The RT-T/P complex is rapidly mixed with a solution containing the nucleotide analog (EFdA-TP or AZT-TP) and MgCl2 in a quench-flow apparatus.

  • Time-course Analysis: The reaction is allowed to proceed for various short time intervals (milliseconds to seconds) before being quenched.

  • Product Analysis: The products are separated by gel electrophoresis and quantified.

  • Kinetic Parameter Calculation: The rate of product formation is plotted against the nucleotide concentration, and the data are fitted to hyperbolic equations to determine kpol and Kd.[7]

Cell-based Antiviral Assays (EC50 Determination)

These assays measure the effectiveness of a drug in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells (PBMCs) or MT-4 cells) are cultured.[3]

  • Drug Treatment and Infection: The cells are treated with serial dilutions of the antiviral drug (EFdA or AZT) and then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is measured by various methods, such as quantifying the p24 antigen in the culture supernatant or using a cell viability assay (e.g., MTT assay) to measure the cytopathic effect of the virus.[15]

  • EC50 Calculation: The effective concentration that inhibits 50% of viral replication (EC50) is calculated from the dose-response curve.

Conclusion

The available data demonstrate that EFdA-TP is a significantly more potent inhibitor of HIV-1 reverse transcriptase than AZT-TP. This enhanced potency is attributed to its unique mechanism of action as a translocation-defective inhibitor, its higher efficiency of incorporation by the reverse transcriptase, and the prolonged intracellular half-life of its active triphosphate form. These characteristics make EFdA a compound of significant interest in the ongoing development of novel antiretroviral therapies.

References

Comparative Efficacy of Islatravir (EFdA) Against Tenofovir-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antiviral efficacy of Islatravir (EFdA), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), and tenofovir, a widely used nucleotide reverse transcriptase inhibitor (NRTI), against HIV-1 strains harboring tenofovir resistance-associated mutations. The data presented is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.

Introduction

Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine, EFdA) is a potent antiretroviral agent with a unique mechanism of action.[1][2] Unlike traditional NRTIs, its active triphosphate form (EFdA-TP or ISL-TP) inhibits the HIV-1 reverse transcriptase (RT) through multiple mechanisms, including immediate and delayed chain termination by preventing the translocation of the enzyme.[3][4][5] Tenofovir, administered as a prodrug (e.g., tenofovir disoproxil fumarate or TDF), is converted intracellularly to tenofovir diphosphate (TFV-DP), which acts as a chain terminator.

The primary mutation associated with clinical resistance to tenofovir is K65R in the HIV-1 reverse transcriptase.[6][7][8] This mutation has been shown to have a significant impact on the susceptibility to other nucleoside/nucleotide analogs. This guide examines the efficacy of EFdA-TP in the context of this key tenofovir resistance mutation.

Comparative Efficacy Data

The antiviral activity of Islatravir (EFdA) and Tenofovir was evaluated against wild-type (WT) HIV-1 and strains containing the tenofovir-resistance mutation K65R and the EFdA-associated resistance mutation M184V. The following table summarizes the 50% effective concentration (EC50) fold change values from in vitro studies. The fold change represents the change in EC50 of the mutant virus relative to the wild-type virus.

HIV-1 RT GenotypeIslatravir (EFdA) EC50 Fold ChangeTenofovir (TDF) EC50 Fold ChangeInterpretation
Wild-Type (WT) 1.01.0Baseline susceptibility.
K65R ~0.25~3-4Hypersusceptibility to Islatravir.[6] Resistance to Tenofovir.[8]
M184V ~3-10~0.5-0.7Resistance to Islatravir.[6] Increased susceptibility to Tenofovir.[6][8]
K65R + M184V Maintained or decreased resistance compared to M184V alone.VariableThe presence of K65R can counteract M184V-mediated resistance to Islatravir.[6]

Data synthesized from multiple in vitro studies.[6][8]

The data clearly indicates an opposing resistance profile between Islatravir and Tenofovir.[6] The K65R mutation, which confers resistance to tenofovir, renders the virus more susceptible to islatravir.[6] Conversely, the M184V mutation, which confers resistance to islatravir, can resensitize the virus to tenofovir.[6][8]

Experimental Protocols

The following is a generalized protocol for an in vitro phenotypic drug susceptibility assay used to determine the EC50 values of antiretroviral drugs against different HIV-1 strains.

Cell Line and Virus Culture
  • Cell Lines: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 promoter, are commonly used.[9]

  • Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or recombinant viruses containing patient-derived reverse transcriptase sequences are propagated in a suitable cell line (e.g., MT-2 cells).[6] Viral titers are determined, often by measuring the p24 antigen concentration using an ELISA.

Antiviral Susceptibility Assay
  • Plate Preparation: TZM-bl cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell adherence.

  • Drug Dilution: The antiretroviral agents (Islatravir and Tenofovir) are serially diluted to a range of concentrations.

  • Drug Treatment: The culture medium is removed from the cells and replaced with fresh medium containing the various concentrations of the drugs.

  • Infection: A standardized amount of virus stock is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication.[9]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9] The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the mechanism of action of EFdA-TP and Tenofovir-DP.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed TZM-bl cells in 96-well plates prepare_drugs Prepare serial dilutions of Islatravir & Tenofovir add_drugs Add drug dilutions to cells seed_cells->add_drugs prepare_drugs->add_drugs infect_cells Infect cells with HIV-1 stock add_drugs->infect_cells incubate Incubate for 48 hours infect_cells->incubate lyse_cells Lyse cells and measure luciferase activity incubate->lyse_cells calculate_ec50 Calculate EC50 values lyse_cells->calculate_ec50 determine_fc Determine Fold Change (Mutant EC50 / WT EC50) calculate_ec50->determine_fc

Caption: Workflow of an in vitro HIV drug susceptibility assay.

mechanism_of_action cluster_drugs Antiretroviral Drugs (Prodrugs) cluster_active Active Metabolites cluster_rt HIV Reverse Transcriptase (RT) cluster_outcome Outcome EFdA Islatravir (EFdA) EFdA_TP EFdA-TP EFdA->EFdA_TP Intracellular phosphorylation TDF Tenofovir DF (TDF) TDF_DP Tenofovir-DP TDF->TDF_DP Intracellular phosphorylation RT_WT Wild-Type RT EFdA_TP->RT_WT Potent Inhibition (Translocation Block) RT_K65R K65R Mutant RT EFdA_TP->RT_K65R Increased Binding RT_M184V M184V Mutant RT EFdA_TP->RT_M184V Reduced Binding TDF_DP->RT_WT Inhibition (Chain Termination) TDF_DP->RT_K65R Reduced Binding TDF_DP->RT_M184V Increased Binding Inhibition Inhibition of Viral DNA Synthesis RT_WT->Inhibition Resistance Reduced Inhibition (Resistance) RT_K65R->Resistance Tenofovir Resistance Hypersusceptibility Increased Inhibition (Hypersusceptibility) RT_K65R->Hypersusceptibility Islatravir Hypersusceptibility RT_M184V->Resistance Islatravir Resistance RT_M184V->Hypersusceptibility Tenofovir Resensitization

Caption: Opposing resistance profiles of EFdA and Tenofovir.

References

A Head-to-Head Comparison of EFdA-TP with Other dATP Analogs in HIV Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), the active form of Islatravir (MK-8591), with other deoxyadenosine triphosphate (dATP) analogs used as nucleoside reverse transcriptase inhibitors (NRTIs). We will delve into the key performance metrics, supported by experimental data, and provide detailed methodologies for the cited experiments.

Introduction to EFdA-TP: A Novel Mechanism of Action

EFdA is a highly potent nucleoside analog that inhibits HIV-1 reverse transcriptase (RT) with remarkable efficacy against both wild-type and drug-resistant strains of the virus.[1][2] Unlike conventional NRTIs that lack a 3'-hydroxyl group and act as obligate chain terminators, EFdA retains this group.[1][3][4] Its potent antiviral activity stems from a unique multi-faceted mechanism of action. EFdA-TP functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[3][5][6] After incorporation into the nascent DNA chain, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site, sterically hindering the translocation of the primer, which is necessary for the next nucleotide to bind.[3][4][5][7] This makes it a "translocation-defective reverse transcriptase inhibitor" (TDRTI).[3][6]

Furthermore, EFdA-TP exhibits a dual role in chain termination. Depending on the template sequence, it can act as a de facto immediate chain terminator by dramatically slowing DNA synthesis or as a delayed chain terminator, allowing the incorporation of one more nucleotide before halting synthesis.[1][2][5][7][8] This multifaceted inhibition contributes to its high potency and the high barrier to resistance development.[5]

Quantitative Comparison of Antiviral Potency

The following tables summarize the quantitative data on the antiviral activity and inhibitory concentration of EFdA-TP in comparison to other dATP analogs and NRTIs.

Table 1: In Vitro Antiviral Activity against HIV-1

CompoundCell TypeVirus StrainEC50 (nM)Reference
EFdA Activated PBMCsHIV-10.05[3][6]
EFdA MT4 cellsHIV-1IIIb0.073[5]
EFdA MT4 cellsHIVNL4-30.05[5]
AZT Activated PBMCsHIV-1180[5]
3TC Activated PBMCsHIV-11,210[5]
FTC Activated PBMCsHIV-1370[5]
Tenofovir (TFV) Activated PBMCsHIV-114[5]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Inhibition of HIV-1 Reverse Transcriptase Catalyzed DNA Synthesis

Compound (Triphosphate Form)IC50 (nM)Reference
EFdA-TP 14[9]
ddATP >1000[9]
Tenofovir-DP >1000[9]
AZT-TP ~200[9]

IC50 (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 3: Pre-Steady-State Kinetic Parameters for Incorporation by HIV-1 RT

NucleotideK_d (µM)k_pol (s⁻¹)Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹)Selectivity (EFdA-TP/dATP)Reference
dATP 4.9 ± 0.7330 ± 2067-[10]
EFdA-TP 2.5 ± 0.4350 ± 201402.1[10]

K_d (dissociation constant) represents the binding affinity of the nucleotide to the RT-DNA complex. k_pol (rate of polymerization) is the rate of nucleotide incorporation. Incorporation efficiency is a measure of how effectively the enzyme uses the nucleotide.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the key mechanisms and experimental setups discussed.

EFdA_Mechanism cluster_0 HIV Reverse Transcription cluster_1 Inhibition by EFdA-TP cluster_2 Dual Termination Mechanisms HIV_RNA HIV RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template Proviral_DNA Proviral DNA RT->Proviral_DNA Synthesizes RT_Inhibition RT Inhibition RT->RT_Inhibition dNTPs Cellular dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->RT Substrates EFdA EFdA (Prodrug) Cellular_Kinases Cellular Kinases EFdA->Cellular_Kinases Phosphorylation EFdA_TP EFdA-TP (Active form) Cellular_Kinases->EFdA_TP EFdA_TP->RT Competes with dATP Incorporation EFdA-MP Incorporated into DNA RT_Inhibition->Incorporation Translocation_Block 4'-ethynyl group blocks RT translocation Incorporation->Translocation_Block ICT Immediate Chain Termination Translocation_Block->ICT Primary Mechanism DCT Delayed Chain Termination Translocation_Block->DCT Sequence Dependent

Caption: Mechanism of action of EFdA-TP as a reverse transcriptase translocation inhibitor.

Primer_Extension_Assay cluster_workflow Primer Extension Assay Workflow Start Start Prepare_Reaction 1. Prepare Reaction Mix: - 5'-labeled DNA primer - DNA/RNA template - HIV-1 RT - Buffer Start->Prepare_Reaction Add_Inhibitor 2. Add varying concentrations of EFdA-TP or other dATP analogs Prepare_Reaction->Add_Inhibitor Initiate_Reaction 3. Initiate reaction with dNTPs and MgCl2 Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction 5. Terminate reaction (e.g., with formamide) Incubate->Terminate_Reaction Analyze_Products 6. Analyze DNA products by gel electrophoresis Terminate_Reaction->Analyze_Products Quantify 7. Quantify band intensity to determine IC50 Analyze_Products->Quantify End End Quantify->End

Caption: Workflow for a typical primer extension assay to evaluate RT inhibitors.

Experimental Protocols

This assay is used to determine the concentration of an inhibitor required to reduce the activity of HIV-1 RT by 50%.

  • Materials: 5'-Cy3-labeled DNA primer, unlabeled DNA or RNA template, purified recombinant HIV-1 RT, dNTPs (dATP, dCTP, dGTP, dTTP), EFdA-TP and other dATP analog triphosphates, reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl), MgCl2, and a terminating solution (e.g., 100% formamide with bromophenol blue).

  • Procedure:

    • A reaction mixture is prepared containing the DNA primer/template complex (e.g., 20 nM) and HIV-1 RT (e.g., 20 nM) in the reaction buffer.[7]

    • Varying concentrations of the inhibitor (EFdA-TP or other analogs) are added to the reaction tubes.

    • The reaction is initiated by the addition of a mixture of all four dNTPs and MgCl2 (e.g., 6 mM).[7]

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 15 minutes to 3 hours).[7]

    • The reaction is stopped by adding an equal volume of the terminating solution.[7]

    • The DNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

    • The gel is imaged, and the intensity of the bands corresponding to the full-length product is quantified.

    • The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

This assay measures the effectiveness of a compound at inhibiting viral replication in a cellular context.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells), HIV-1 virus stock, cell culture medium, fetal bovine serum, antibiotics, and the test compounds (EFdA and other NRTIs).

  • Procedure:

    • Cells are plated in 96-well plates and stimulated for proliferation if using PBMCs.

    • Serial dilutions of the test compounds are added to the wells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

    • Viral replication is quantified by measuring an endpoint, such as the level of p24 antigen in the supernatant (using ELISA) or reverse transcriptase activity.

    • Cell viability is also assessed (e.g., using an MTS assay) to determine the cytotoxicity of the compounds.

    • The EC50 value is calculated as the compound concentration that inhibits viral replication by 50%.

This method is used to determine the kinetic parameters of single nucleotide incorporation by RT, providing insights into the efficiency of utilization of different nucleotide analogs.

  • Materials: Purified HIV-1 RT, a pre-annealed DNA primer-template substrate, the nucleotide triphosphate to be tested (e.g., dATP or EFdA-TP), quench solution (e.g., 0.5 M EDTA), and a rapid quench-flow instrument.

  • Procedure:

    • The RT enzyme is pre-incubated with the primer-template DNA in one syringe of the rapid quench-flow instrument.

    • The nucleotide triphosphate is placed in another syringe.

    • The contents of the two syringes are rapidly mixed to initiate the reaction, which is then allowed to proceed for various short time intervals (milliseconds to seconds).

    • The reaction is stopped at each time point by mixing with the quench solution.

    • The products are analyzed by denaturing gel electrophoresis and quantified.

    • The product concentration is plotted against time, and the data are fit to a burst equation to determine the rate of polymerization (k_pol) and the dissociation constant (K_d).

Selectivity and Toxicity Profile

A crucial aspect of any antiviral drug is its selectivity for the viral enzyme over host cellular polymerases. Inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase γ (pol γ), can lead to significant toxicity.[12] Studies have shown that EFdA-TP is a poor substrate for human pol γ. Specifically, pol γ incorporates EFdA-TP approximately 4,300-fold less efficiently than the natural dATP.[12] This suggests a low potential for mitochondrial toxicity, a common side effect of some NRTIs.[5]

Conclusion

EFdA-TP stands out among dATP analogs due to its exceptional potency and unique mechanism of action as a nucleoside reverse transcriptase translocation inhibitor.[3][5] The data clearly demonstrate its superiority in both cell-based antiviral assays and direct inhibition of the HIV-1 reverse transcriptase enzyme when compared to many clinically used NRTIs.[5][9] Its high incorporation efficiency by RT, coupled with its low affinity for human mitochondrial polymerase γ, presents a promising profile of high efficacy and potentially low toxicity.[10][12] The multiple mechanisms of RT inhibition by EFdA-TP likely contribute to its high barrier to resistance, making it a significant advancement in the development of antiretroviral therapies.[1]

References

EFdA Demonstrates Potent Antiviral Activity in Humanized Mouse Models, Outperforming Older Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research in humanized mouse models has solidified the potent anti-HIV activity of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir (MK-8591). The novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) effectively suppresses viral replication and preserves crucial immune cells, showing significant advantages over established antiretroviral therapies.

Humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues to create a functional human immune system, have become a cornerstone in HIV research.[1][2][3][4][5] These models allow for the in vivo evaluation of novel therapeutic strategies against HIV. Several studies have now utilized these models to validate the efficacy of EFdA, demonstrating its potential as a powerful new tool in the fight against AIDS.

EFdA's unique mechanism of action sets it apart from other nucleoside reverse transcriptase inhibitors (NRTIs).[6][7][8] While traditional NRTIs act as chain terminators during the reverse transcription of the viral RNA, EFdA, despite possessing a 3'-hydroxyl group, primarily functions by inhibiting the translocation of the reverse transcriptase enzyme, effectively halting the DNA synthesis process.[7][8][9] This novel mechanism contributes to its high potency against both wild-type and NRTI-resistant HIV strains.[6]

Superior Efficacy in Viral Suppression and Immune Cell Preservation

Studies in various humanized mouse models, including SCID-hu Thy/Liv, NSG-hu Thy/Liv, and bone marrow/liver/thymus (BLT) mice, have consistently shown that oral administration of EFdA leads to a rapid and profound reduction in HIV viremia.[10][11][12] In some instances, viral loads were suppressed to undetectable levels within weeks of treatment.[10][11][12]

Furthermore, EFdA treatment has been shown to be highly effective in preventing the depletion of CD4+ T cells, which are the primary targets of HIV and are essential for a healthy immune system.[11][12] This protective effect has been observed in various tissues, including the gastrointestinal and female reproductive tracts, which are major sites of viral replication and transmission.[11][12]

Comparative Performance with Other Antiretrovirals

Direct comparisons in preclinical studies have highlighted EFdA's superior antiviral activity over existing NRTIs. It has demonstrated significantly greater potency than clinically used drugs like tenofovir (TFV) and emtricitabine (FTC).[13] For instance, EFdA has been shown to be active at picomolar concentrations, which is several orders of magnitude more potent than other NRTIs.[6][7][8] This high potency, combined with a long intracellular half-life of its active triphosphate form, allows for the possibility of less frequent dosing, such as once-weekly oral administration.[6]

Below is a summary of the quantitative data from key studies, comparing the efficacy of EFdA with other antiretroviral agents in humanized mouse models.

Drug/RegimenHumanized Mouse ModelDosageDuration of TreatmentViral Load Reduction (log10 copies/mL)CD4+ T Cell PreservationReference
EFdA SCID-hu Thy/Liv10 mg/kg/day (oral)2 weeks>2.0Yes[10]
EFdA BLT10 mg/kg/day (oral)3 weeksUndetectable in most miceYes[11][12]
Truvada (TDF+FTC) SCID-hu Thy/Liv60 mg/kg TDF + 40 mg/kg FTC (oral, twice daily)21 daysSignificant reductionYes[10]
EFdA NSG-BLTProphylactic oral dosingPre- and post-challengeHigh level of protectionN/A[3]

Experimental Methodologies

The validation of EFdA's antiviral activity has been made possible through meticulously designed experiments in humanized mouse models. The following sections detail the typical protocols employed in these studies.

Generation of Humanized Mouse Models

Several types of immunodeficient mouse strains are used as a basis for creating humanized mice, including NOD/SCID, NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), and Rag2−/−γc−/− mice.[1][14] The most common models for HIV research are:

  • SCID-hu Thy/Liv Model: Involves the surgical implantation of human fetal thymus and liver tissue under the kidney capsule of a SCID mouse.[10]

  • BLT (Bone Marrow/Liver/Thymus) Model: Created by implanting human fetal liver and thymus tissue under the kidney capsule, followed by the intravenous transplantation of autologous human fetal liver CD34+ hematopoietic stem cells (HSCs).[1][11][12] This model achieves robust systemic reconstitution with a wide range of human immune cells.[1]

  • hu-HSC Model: Involves the transplantation of human CD34+ HSCs from sources like umbilical cord blood into neonatal or adult immunodeficient mice.[2][15]

The successful engraftment and reconstitution of a human immune system are typically monitored by flow cytometry analysis of peripheral blood for human CD45+ cells and subsets of T cells (CD4+ and CD8+).[12][15]

HIV-1 Infection and Treatment

Once human immune reconstitution is confirmed, the mice are infected with HIV-1. Common routes of infection in these models include:

  • Intravenous injection [15]

  • Intrarectal or intravaginal inoculation to mimic mucosal transmission[3][4]

  • Direct inoculation of the thymic implant in the SCID-hu Thy/Liv model[10]

Following infection and the establishment of viremia, mice are treated with antiretroviral drugs. EFdA is typically administered orally, often on a daily basis in experimental settings.[10][11][12] Control groups may receive a placebo or other antiretroviral drugs, such as a combination of tenofovir and emtricitabine (Truvada).[10]

Monitoring of Antiviral Efficacy

The effectiveness of the treatment is assessed by monitoring several key parameters over time:

  • Plasma Viral Load: HIV-1 RNA levels in the plasma are quantified using real-time PCR or droplet digital PCR (ddPCR).[12][15]

  • CD4+ T Cell Counts: The percentage and absolute number of human CD4+ T cells in peripheral blood and various tissues are measured by flow cytometry.[11][12]

  • Viral DNA and RNA in Tissues: At the end of the study, tissues are harvested to measure the levels of viral DNA and RNA to assess the extent of viral suppression in different body compartments.[11][12]

Visualizing the Experimental Workflow

To better understand the process of validating EFdA's antiviral activity, the following diagram illustrates a typical experimental workflow in humanized mouse models.

Experimental_Workflow cluster_setup Model Generation & Infection cluster_treatment Treatment & Monitoring cluster_analysis Final Analysis start Immunodeficient Mice (e.g., NSG) engraftment Engraftment with Human CD34+ HSCs (hu-HSC model) start->engraftment reconstitution Monitoring Human Immune Reconstitution (Flow Cytometry) engraftment->reconstitution infection HIV-1 Infection (e.g., Intravenous) reconstitution->infection treatment Antiretroviral Treatment - EFdA - Control (e.g., Truvada) - Placebo infection->treatment monitoring Longitudinal Monitoring - Plasma Viral Load (PCR) - CD4+ T Cell Counts treatment->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy tissue_analysis Tissue Analysis - Viral RNA/DNA - CD4+ T Cell Depletion necropsy->tissue_analysis data_analysis Data Analysis and Comparison tissue_analysis->data_analysis

Figure 1. A generalized experimental workflow for evaluating the antiviral efficacy of EFdA in humanized mouse models.

The robust preclinical data generated from these humanized mouse models have been instrumental in advancing the clinical development of EFdA (Islatravir) as a promising new antiretroviral agent for both the treatment and prevention of HIV-1 infection.[6][13]

References

EFdA-TP vs. dATP: A Comparative Analysis of Incorporation Efficiency by HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the incorporation efficiency of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) versus the natural substrate, deoxyadenosine triphosphate (dATP), by HIV-1 Reverse Transcriptase (RT). This analysis is supported by experimental data from kinetic assays, detailing the methodologies used to derive these findings.

Executive Summary

EFdA is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique multi-faceted mechanism of action against HIV-1 RT. Unlike many approved NRTIs, EFdA possesses a 3′-hydroxyl group, yet it functions as a de facto chain terminator by inhibiting the translocation of the primer strand after its incorporation.[1] Experimental evidence consistently demonstrates that EFdA-TP is incorporated by HIV-1 RT with an efficiency comparable to, and in many cases exceeding, that of the natural substrate, dATP.[2][3][4] This superior incorporation efficiency, coupled with its multiple inhibitory mechanisms, contributes to its remarkable antiviral potency. The relative incorporation efficiency can, however, be influenced by the specific nucleic acid template sequence.[5] Furthermore, EFdA-TP exhibits a low potential for mitochondrial toxicity as it is a poor substrate for human mitochondrial DNA polymerase γ.[6][7]

Data Presentation: Quantitative Comparison of Kinetic Parameters

The following tables summarize the key kinetic parameters for the incorporation of EFdA-TP and dATP by HIV-1 RT, as determined by pre-steady-state and steady-state kinetic analyses.

Table 1: Pre-Steady-State Kinetic Parameters for Correct Incorporation
SubstrateEnzymekpol (s⁻¹)Kd (µM)Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Selectivity (EFdA-TP/dATP)
EFdA-TP HIV-1 RT96 ± 43.1 ± 0.531 ± 52.2
dATP HIV-1 RT110 ± 107.9 ± 2.114 ± 4

Data adapted from Muftuoglu et al.[2]

Table 2: Steady-State Kinetic Parameters for Correct Incorporation
SubstrateEnzymeKm (µM)kcat (s⁻¹)Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹)
EFdA-TP HIV-1 RT (WT)0.04 ± 0.010.12 ± 0.013.0
dATP HIV-1 RT (WT)0.15 ± 0.030.14 ± 0.010.93

Data adapted from a study on the hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA.[4]

Table 3: Pre-Steady-State Kinetic Parameters for Misincorporation
SubstrateMismatched Template Basekpol (s⁻¹)Kd (µM)Misincorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹)
EFdA-TP G0.025 ± 0.002110 ± 20(2.3 ± 0.5) x 10⁻⁴
dATP G0.003 ± 0.0005250 ± 70(1.2 ± 0.4) x 10⁻⁵
EFdA-TP A0.0008 ± 0.0001480 ± 90(1.7 ± 0.4) x 10⁻⁶
dATP A0.0002 ± 0.00004950 ± 210(2.1 ± 0.6) x 10⁻⁷
EFdA-TP C0.0001 ± 0.00003> 1000< 1 x 10⁻⁷
dATP C0.0001 ± 0.00002> 1000< 1 x 10⁻⁷

Data adapted from Michailidis et al.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of EFdA-TP and dATP incorporation efficiency.

Pre-Steady-State Kinetic Assays

This method is used to determine the elementary rate constants of nucleotide incorporation, including the maximal rate of polymerization (kpol) and the dissociation constant (Kd).

a. Materials:

  • Purified HIV-1 Reverse Transcriptase (RT)

  • 5'-radiolabeled (e.g., with [γ-³²P]ATP) DNA primer

  • DNA or RNA template

  • EFdA-TP and dATP stocks of known concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2.5 mM DTT, 5 mM MgCl₂)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

b. Protocol:

  • Primer/Template Annealing: The radiolabeled primer is annealed to the template by heating the mixture to 90°C and slowly cooling to room temperature.

  • Reaction Setup: A solution of HIV-1 RT is pre-incubated with the primer/template duplex.

  • Rapid Quench-Flow: The enzyme-DNA complex is rapidly mixed with a solution containing varying concentrations of either EFdA-TP or dATP and MgCl₂ in a rapid quench-flow instrument.

  • Reaction Quenching: The reaction is allowed to proceed for a short time interval (milliseconds to seconds) before being quenched by the addition of EDTA.

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Data Quantification and Analysis: The amount of extended primer is quantified using a phosphorimager. The observed rate of incorporation (kobs) at each substrate concentration is determined by fitting the product formation over time to a single exponential equation. The kpol and Kd are then calculated by fitting the plot of kobs versus substrate concentration to a hyperbolic equation.

Steady-State Kinetic Assays

This method measures the overall rate of the enzymatic reaction under conditions where the substrate concentration is much higher than the enzyme concentration, providing the Michaelis constant (Km) and the catalytic rate constant (kcat).

a. Materials:

  • Same as for pre-steady-state kinetics, but radiolabeling of the primer is not always necessary if other detection methods are used.

b. Protocol:

  • Reaction Mixtures: Reactions are prepared containing the primer/template duplex, a fixed low concentration of HIV-1 RT, and varying concentrations of either EFdA-TP or dATP.

  • Initiation and Incubation: The reactions are initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 37°C) for a set period.

  • Termination: The reactions are stopped by the addition of a quench solution.

  • Product Analysis: The amount of product formed is quantified.

  • Data Analysis: The initial velocity of the reaction at each substrate concentration is plotted against the substrate concentration. The Km and Vmax are determined by fitting the data to the Michaelis-Menten equation. The kcat is then calculated from Vmax.

Single Nucleotide Incorporation Assay

This assay is a specific application of the kinetic assays described above, focusing on the incorporation of a single nucleotide.

a. Protocol:

  • A primer-template is designed such that the first nucleotide to be incorporated is the one under investigation (in this case, adenosine).

  • The primer is often 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • The reaction is carried out as described for pre-steady-state or steady-state kinetics, with either EFdA-TP or dATP as the sole nucleotide substrate.

  • The products are resolved on a denaturing polyacrylamide gel, and the amount of primer extended by a single nucleotide is quantified.

Primer Extension Assay

This assay is used to assess the overall ability of the polymerase to extend a primer and can be used to determine the IC₅₀ of an inhibitor.

a. Protocol:

  • A labeled primer is annealed to a template DNA or RNA.

  • The primer extension reaction is carried out in the presence of all four dNTPs and HIV-1 RT.

  • To determine the inhibitory effect of EFdA-TP, a range of concentrations of the inhibitor is included in the reactions.

  • The reactions are incubated for a defined period and then terminated.

  • The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized. The extent of primer extension to full-length product is measured to determine the inhibitory effect of EFdA-TP.

Mandatory Visualization

Mechanism of Action of EFdA-TP

EFdA_Mechanism cluster_incorporation Incorporation cluster_polymerization Polymerization cluster_translocation Translocation cluster_outcome Outcome cluster_misincorporation Misincorporation Pathway RT_DNA HIV-1 RT + Primer/Template RT_DNA_dNTP Ternary Complex (RT + P/T + dNTP) RT_DNA->RT_DNA_dNTP dATP binding RT_DNA_EFdA Ternary Complex (RT + P/T + EFdA-TP) RT_DNA->RT_DNA_EFdA EFdA-TP binding (Higher Affinity) Incorporated_dAMP Incorporation of dAMP RT_DNA_dNTP->Incorporated_dAMP Incorporated_EFdA Incorporation of EFdA-MP (Efficient) RT_DNA_EFdA->Incorporated_EFdA Mismatch_EFdA EFdA-MP Misincorporation RT_DNA_EFdA->Mismatch_EFdA vs. Mismatched Base Translocation_dAMP Successful Translocation Incorporated_dAMP->Translocation_dAMP Translocation_Blocked Translocation Inhibited Incorporated_EFdA->Translocation_Blocked DNA_Synthesis Continued DNA Synthesis Translocation_dAMP->DNA_Synthesis ICT Immediate Chain Termination (de facto) Translocation_Blocked->ICT DCT Delayed Chain Termination (Template Sequence Dependent) Translocation_Blocked->DCT Extension_Block Primer Extension Blocked Mismatch_EFdA->Extension_Block

Caption: Mechanism of EFdA-TP action on HIV-1 RT.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Kinetic Assay cluster_analysis Analysis P1 Purify HIV-1 RT R1 Pre-incubate RT with Primer/Template P1->R1 P2 Synthesize & Label Primer P3 Anneal Primer to Template P2->P3 P3->R1 P4 Prepare Nucleotide Stocks (EFdA-TP & dATP) R2 Initiate Reaction with Nucleotide (Rapid Mixing for Pre-Steady-State) P4->R2 R1->R2 R3 Incubate for Defined Time R2->R3 R4 Quench Reaction (e.g., with EDTA) R3->R4 A1 Separate Products by Denaturing PAGE R4->A1 A2 Visualize and Quantify Products (Phosphorimaging) A1->A2 A3 Plot Data (e.g., Product vs. Time, Rate vs. [Substrate]) A2->A3 A4 Fit Data to Kinetic Models (e.g., Michaelis-Menten, Hyperbolic) A3->A4 A5 Determine Kinetic Parameters (kpol, Kd, kcat, Km) A4->A5

Caption: General workflow for kinetic analysis.

References

In Vivo Efficacy of EFdA (Islatravir) Rivals Standard HIV Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of preclinical data highlights the potent antiviral activity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, demonstrating comparable or superior efficacy to established HIV treatments such as tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), and dolutravir (DTG) in in vivo models.

Researchers in drug development are continuously seeking more potent and long-acting antiretroviral agents. EFdA, a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), has emerged as a promising candidate. Its unique mechanism of action, which involves both immediate and delayed chain termination of viral DNA synthesis, translates to robust antiviral activity in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of EFdA against standard-of-care HIV therapies, supported by experimental data from studies in humanized mice and rhesus macaques, key animal models in HIV research.

Comparative Efficacy in Animal Models

The following tables summarize the in vivo efficacy of EFdA compared to standard HIV therapies in terms of viral load reduction, impact on CD4+ T cell counts, and protection against infection.

Table 1: Viral Load Reduction in HIV/SIV-Infected Animal Models

DrugAnimal ModelVirusDosageDurationMean Viral Load Reduction (log10 copies/mL)Citation
EFdA (Islatravir) Rhesus MacaquesSIVmac2513.9 mg/kg, once weekly2 doses, 7 days apart~2.0[1]
EFdA (Islatravir) Humanized BLT MiceHIV-110 mg/kg/day3 weeks>2.0[2]
TDF/FTC Rhesus MacaquesSHIV22 mg/kg/day (TDF) + 20 mg/kg/day (FTC)DailyNot explicitly quantified in log10 reduction in this study, but provided protection[3]
TAF/FTC Rhesus MacaquesSHIV4.5 mg/kg (TAF) + 20 mg/kg/day (FTC)DailyNot explicitly quantified in log10 reduction in this study, but provided protection[4]
Dolutegravir Humanized MiceHIV-110 mg/kg/day20 weeksMaintained undetectable viral load in 4/5 mice[5]

Table 2: Impact on CD4+ T Cell Counts in HIV/SIV-Infected Animal Models

DrugAnimal ModelVirusDosageDurationEffect on CD4+ T Cell CountsCitation
EFdA (Islatravir) Humanized BLT MiceHIV-110 mg/kg/day3 weeksSignificantly higher than untreated mice[2]
TDF/FTC/DTG Humanized MiceHIV-1Not specifiedNot specifiedPreservation of CD4+ T cells[6]
Dolutegravir Humanized MiceHIV-110 mg/kg/day20 weeksNot explicitly reported, focus was on viral suppression[5]

Table 3: Protection Against HIV/SHIV Infection in Animal Models (Pre-Exposure Prophylaxis - PrEP)

DrugAnimal ModelChallenge RouteDosageEfficacyCitation
EFdA (Islatravir) Rhesus MacaquesIntrarectal0.1 mg/kg, once weeklyComplete protection[1]
TDF/FTC Rhesus MacaquesRectal22 mg/kg/day (TDF) + 20 mg/kg/day (FTC)94%[3]
TAF/FTC Rhesus MacaquesVaginalClinical doses91%[7]
TAF Rhesus MacaquesVaginal0.7 mg/day implant100%[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies.

Humanized Mouse Models

Humanized mice, particularly the bone marrow/liver/thymus (BLT) model, are created by transplanting human hematopoietic stem cells and thymus/liver tissue into immunodeficient mice. This allows for the development of a functional human immune system, making them susceptible to HIV-1 infection and a valuable tool for evaluating antiretroviral drugs.

Experimental Workflow for HIV-1 Infection and Treatment in Humanized Mice

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Humanization Immunodeficient mice transplanted with human hematopoietic stem cells and thymus/liver tissue HIV_Infection Intravenous or intravaginal inoculation with a defined dose of HIV-1 Humanization->HIV_Infection Allow for human immune system reconstitution ART_Initiation Initiation of antiretroviral therapy (e.g., oral gavage, subcutaneous injection, or in medicated chow) HIV_Infection->ART_Initiation Allow for establishment of infection Monitoring Regular monitoring of plasma viral load (qRT-PCR) and CD4+ T cell counts (flow cytometry) ART_Initiation->Monitoring Data_Analysis Comparison of viral load and CD4+ T cell counts between treated and control groups Monitoring->Data_Analysis

Experimental workflow for HIV-1 studies in humanized mice.

A study utilizing this model involved infecting humanized BLT mice with HIV-1 and then treating them with daily oral EFdA (10 mg/kg)[2]. Viral loads were monitored by quantitative real-time PCR, and CD4+ T cell percentages were determined by flow cytometry of peripheral blood.

Rhesus Macaque Models

Rhesus macaques are a key non-human primate model for HIV research. They are typically infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV), which contains the HIV-1 envelope protein, making it relevant for studying HIV-1 entry and transmission.

Experimental Workflow for SHIV Infection and Prophylaxis in Rhesus Macaques

cluster_prep Preparation cluster_challenge Challenge Phase cluster_outcome Outcome Assessment Macaque_Selection Selection of healthy, SIV-negative rhesus macaques Drug_Administration Administration of PrEP candidate (e.g., oral, subcutaneous) at a specified dose and frequency Macaque_Selection->Drug_Administration SHIV_Challenge Repeated low-dose intrarectal or intravaginal challenge with SHIV Drug_Administration->SHIV_Challenge Infection_Monitoring Weekly monitoring for plasma viral RNA and seroconversion SHIV_Challenge->Infection_Monitoring Efficacy_Determination Determination of protection from infection compared to a placebo group Infection_Monitoring->Efficacy_Determination

Workflow for PrEP studies in the rhesus macaque model.

In a pivotal study, rhesus macaques were treated with weekly oral doses of EFdA and then subjected to repeated low-dose intrarectal challenges with SHIV. A dose of 3.9 mg/kg or greater resulted in robust antiviral activity with significant reductions in plasma SIV RNA levels[1]. For PrEP studies, a once-weekly oral dose as low as 0.1 mg/kg provided complete protection against infection[1].

Mechanism of Action: A Unique Approach to Inhibition

EFdA's distinct mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI) contributes to its high potency. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as immediate chain terminators, EFdA, after being incorporated into the growing viral DNA chain, also inhibits the translocation of the reverse transcriptase enzyme. This dual mechanism effectively halts DNA synthesis.

Signaling Pathway of EFdA's Mechanism of Action

EFdA EFdA (Islatravir) EFdA_TP EFdA-triphosphate (EFdA-TP) (Active form) EFdA->EFdA_TP Intracellular phosphorylation Incorporation Incorporation of EFdA-MP into Viral DNA EFdA_TP->Incorporation RT HIV Reverse Transcriptase (RT) RT->Incorporation Viral_RNA Viral RNA Template Viral_DNA Nascent Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Viral_DNA->Incorporation Translocation_Inhibition Inhibition of RT Translocation Incorporation->Translocation_Inhibition Chain_Termination Chain Termination Incorporation->Chain_Termination

Mechanism of action of EFdA as an NRTTI.

Conclusion

The in vivo data from humanized mouse and rhesus macaque models strongly support the potent antiviral efficacy of EFdA (Islatravir). It demonstrates robust viral suppression, contributes to the preservation of CD4+ T cells, and offers a high degree of protection against infection in PrEP settings. While direct, head-to-head comparative studies with all standard therapies in a single animal model are limited, the available evidence suggests that EFdA's efficacy is comparable, and in some instances, potentially superior to current standard HIV treatments. Its unique mechanism of action and long intracellular half-life make it a highly promising candidate for both HIV treatment and prevention, with the potential for less frequent dosing regimens. Further clinical investigations are ongoing to fully delineate its role in the management of HIV.

References

EFdA-TP Demonstrates Superior Cross-Subtype Activity and a Unique Resistance Profile Compared to Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the exceptional potency and broad effectiveness of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of Islatravir, against various HIV-1 subtypes, including those resistant to current nucleoside reverse transcriptase inhibitors (NRTIs). Its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI) sets it apart from conventional NRTIs, offering a promising new avenue for HIV-1 treatment and prevention.

EFdA's active metabolite, EFdA-TP, exhibits remarkable potency, with 50% effective concentrations (EC50) in the picomolar range, orders of magnitude lower than many clinically used NRTIs.[1][2] This potent antiviral activity extends across different HIV-1 subtypes and is maintained against strains with high levels of resistance to other NRTIs.[1][3] The unique structural features of EFdA contribute to a prolonged intracellular half-life of its active triphosphate form, allowing for the possibility of less frequent dosing regimens.[1][4]

Comparative Antiviral Activity

EFdA has demonstrated significantly greater antiviral activity in various cell-based assays compared to a panel of established NRTIs. The tables below summarize the comparative efficacy of EFdA against wild-type HIV-1 and its activity against common NRTI-resistant strains.

DrugHIV-1 IIIb (MT4 cells) EC50 (nM)HIVNL4-3 (PBMCs) EC50 (nM)
EFdA 0.073 0.05
AZT180-
3TC1,210-
FTC370-
Tenofovir (TFV)14-
Data compiled from multiple sources.[1][2]
DrugWild-Type EC50 (nM)M184V Mutant EC50 (nM)Fold Change
EFdA ~1.1 8.3 ~7.5
Lamivudine (3TC)-->1000
Data on M184V resistance.[5][6]

Mechanism of Action: A Dual Threat to HIV-1 Reverse Transcriptase

Unlike traditional NRTIs that act as obligate chain terminators due to the lack of a 3'-hydroxyl group, EFdA retains this group.[7] Its primary mechanism of inhibition is not immediate chain termination but rather the prevention of the reverse transcriptase (RT) enzyme from translocating along the RNA/DNA hybrid.[2][8] This unique mode of action has led to its classification as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1]

Furthermore, EFdA-TP exhibits multiple inhibitory mechanisms:

  • Immediate and Delayed Chain Termination: Depending on the nucleic acid sequence, EFdA-TP can act as a de facto immediate chain terminator or allow for the incorporation of one more nucleotide before halting DNA synthesis (delayed chain termination).[9][10]

  • Misincorporation: HIV-1 RT can misincorporate EFdA-MP, leading to mismatched primers that are difficult to extend and are protected from excision.[9]

This multi-faceted mechanism contributes to its high potency and the high genetic barrier to the development of resistance.

Mechanism of Action: EFdA-TP vs. Traditional NRTIs

EFdA-TP vs Traditional NRTIs cluster_0 Traditional NRTI Action cluster_1 EFdA-TP Action NRTI NRTI-TP (lacks 3'-OH) Incorporation Incorporation by RT NRTI->Incorporation Termination Immediate Chain Termination Incorporation->Termination EFdA EFdA-TP (has 3'-OH) Incorporation_EFdA Incorporation by RT EFdA->Incorporation_EFdA Translocation_Block Translocation Inhibition Incorporation_EFdA->Translocation_Block Delayed_Termination Delayed Chain Termination Incorporation_EFdA->Delayed_Termination Misincorporation Misincorporation Incorporation_EFdA->Misincorporation

Caption: Comparative mechanism of action of traditional NRTIs and EFdA-TP.

Resistance Profile

A key advantage of EFdA is its robust activity against NRTI-resistant HIV-1 strains. While the M184V/I mutation, which confers high-level resistance to lamivudine and emtricitabine, can be selected for by EFdA, the fold-change in resistance is significantly lower, and EFdA retains substantial activity.[6] Notably, viruses with the K65R mutation, which is selected for by tenofovir, show increased susceptibility to EFdA.[1] This suggests that EFdA could be effective in patients who have failed tenofovir-based regimens and supports its use in combination therapies.[1]

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them susceptible to HIV-1 infection.

  • Drug Preparation: EFdA and other NRTIs are serially diluted to a range of concentrations.

  • Infection: Activated PBMCs are infected with a known amount of HIV-1 (e.g., NL4-3 or clinical isolates).

  • Treatment: Immediately after infection, the diluted drugs are added to the cell cultures.

  • Incubation: The cultures are incubated for a period of 7 to 10 days.

  • Endpoint Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is calculated from the dose-response curve.

Experimental Workflow for Antiviral Activity Assay

Antiviral Assay Workflow Start Isolate & Activate PBMCs Prepare_Drugs Prepare Serial Dilutions of NRTIs Start->Prepare_Drugs Infect_Cells Infect PBMCs with HIV-1 Prepare_Drugs->Infect_Cells Add_Drugs Add Diluted Drugs to Cultures Infect_Cells->Add_Drugs Incubate Incubate for 7-10 Days Add_Drugs->Incubate Measure_p24 Measure p24 Antigen in Supernatant (ELISA) Incubate->Measure_p24 Analyze Calculate EC50 Values Measure_p24->Analyze

Caption: Workflow for determining the antiviral activity of NRTIs in PBMCs.

Reverse Transcriptase (RT) Inhibition Assay

  • Reagents: Recombinant HIV-1 RT, a template/primer (T/P) substrate (e.g., a DNA template annealed to a fluorescently labeled DNA primer), natural deoxynucleoside triphosphates (dNTPs), and the triphosphate forms of the NRTIs (e.g., EFdA-TP, ddATP).

  • Reaction Setup: The RT enzyme is pre-incubated with the T/P substrate.

  • Initiation of Reaction: The reaction is initiated by adding a mixture of dNTPs and varying concentrations of the NRTI-TP.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., formamide).

  • Product Analysis: The DNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The amount of full-length product and any terminated products are visualized and quantified.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the activity of the RT enzyme by 50%, is determined.

Conclusion

EFdA-TP's superior potency, broad cross-subtype activity, and unique mechanism of action that is effective against many NRTI-resistant strains, position it as a highly promising antiretroviral agent. The data from comparative studies strongly support its continued development for both the treatment and prevention of HIV-1 infection. Its favorable resistance profile, particularly its activity against tenofovir-resistant virus, suggests it could become a cornerstone of future combination antiretroviral therapies.

References

Unprecedented Selectivity: EFdA-TP Outshines Conventional Nucleoside Analogs in HIV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of antiviral therapeutics, the quest for compounds with high efficacy and minimal toxicity is paramount. A critical measure in this evaluation is the selectivity index (SI), a ratio that quantifies the therapeutic window of a drug. In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), and its active triphosphate form (EFdA-TP), has emerged as a frontrunner, demonstrating a remarkably high selectivity index that surpasses many established nucleoside analogs.

EFdA, also known as islatravir, has shown exceptional potency against various strains of HIV-1, including those resistant to multiple drugs.[1] This potency, coupled with low cytotoxicity, results in an extraordinary selectivity index, reported to be as high as 184,000 to 200,000.[2] This guide provides a comparative analysis of the selectivity index of EFdA-TP against other widely used nucleoside analogs, supported by experimental data, to offer a clear perspective on its therapeutic potential.

Comparative Analysis of Selectivity Index

The selectivity index is a crucial metric calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a greater margin of safety, signifying that the drug is effective at concentrations far below those that are toxic to host cells.

The following table summarizes the reported EC50, CC50, and calculated selectivity index values for EFdA and other prominent nucleoside analogs. It is important to note that direct comparisons of SI values are most accurate when determined in the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.

Nucleoside Analog50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/EC50)Cell Line
EFdA 0.25 nM> 46,000 nM (46 µM)[2]> 184,000 PBMCs
EFdA 3 nM[1][3]--MT-4 cells
Zidovudine (AZT) 180 nM[1][3]--MT-4 cells
Lamivudine (3TC) 1,210 nM[1][3]--MT-4 cells
Emtricitabine (FTC) 370 nM[1][3]--MT-4 cells
Tenofovir (TFV) 14 nM[1][3]>1000 µM> 71,428 Various
Tenofovir Alafenamide (TAF) 5-7 nM[4]4.7-42 µM[4]> 900 - 8,853 MT-4, PBMCs, MT-2

Note: The CC50 value for EFdA in PBMCs was reported as greater than 46 µM, leading to a calculated SI of over 184,000. The SI for Tenofovir was calculated using the provided EC50 and a general CC50 value from a separate study, hence it is an estimation. For AZT, 3TC, and FTC, corresponding CC50 values from the same comparative study were not available, precluding a direct SI calculation in this context.

Experimental Protocols

The determination of EC50 and CC50 values is fundamental to calculating the selectivity index. The following outlines a general methodology for these key experiments.

Determination of 50% Effective Concentration (EC50)

The EC50 value represents the concentration of an antiviral drug that inhibits 50% of viral replication. A common method for determining the EC50 for anti-HIV drugs is the HIV-1 replication assay.

Experimental Workflow:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known amount of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the nucleoside analog being tested.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by measuring reverse transcriptase activity in the culture supernatant.

  • Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to an untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 value is the concentration of a compound that causes a 50% reduction in cell viability. This is typically assessed using a cytotoxicity assay.

Experimental Workflow:

  • Cell Culture: The same cell line used for the EC50 determination (e.g., PBMCs or MT-4 cells) is cultured.

  • Drug Treatment: The cells are treated with the same serial dilutions of the nucleoside analog as in the EC50 assay.

  • Incubation: The cells are incubated with the drug for the same duration as the antiviral assay.

  • Assessment of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The percentage of cytotoxicity at each drug concentration is calculated relative to an untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: A Visual Representation

Nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that, once inside the host cell, are phosphorylated by cellular kinases to their active triphosphate form. These triphosphorylated analogs then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.

G cluster_cell Host Cell cluster_hiv HIV Reverse Transcription NRTI Nucleoside Analog (e.g., EFdA) NRTI_P NRTI-Monophosphate NRTI->NRTI_P Cellular Kinase NRTI_PP NRTI-Diphosphate NRTI_P->NRTI_PP Cellular Kinase NRTI_TP NRTI-Triphosphate (Active Form) NRTI_PP->NRTI_TP Cellular Kinase RT Reverse Transcriptase NRTI_TP->RT Viral_RNA Viral RNA Template Growing_DNA Growing Viral DNA Chain_Termination Viral DNA Synthesis Blocked Growing_DNA->Chain_Termination Chain Termination RT->Growing_DNA Incorporation dNTP Natural dNTP dNTP->RT

Figure 1. General mechanism of action for nucleoside reverse transcriptase inhibitors.

EFdA-TP distinguishes itself from many other NRTIs through its unique mechanism of action. While most NRTIs act as chain terminators, EFdA-TP is a "translocation inhibitor." After being incorporated into the viral DNA, it hinders the repositioning (translocation) of the reverse transcriptase enzyme on the DNA template, effectively halting further DNA synthesis.

G cluster_workflow Experimental Workflow for Selectivity Index Determination cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination start Start cell_culture Culture Host Cells (e.g., PBMCs, MT-4) start->cell_culture split cell_culture->split infect_cells Infect Cells with HIV-1 split->infect_cells treat_cc50 Treat with Serial Dilutions of Nucleoside Analog split->treat_cc50 treat_ec50 Treat with Serial Dilutions of Nucleoside Analog infect_cells->treat_ec50 incubate_ec50 Incubate (3-7 days) treat_ec50->incubate_ec50 measure_viral Measure Viral Replication (p24 ELISA or RT activity) incubate_ec50->measure_viral calc_ec50 Calculate EC50 measure_viral->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si incubate_cc50 Incubate (3-7 days) treat_cc50->incubate_cc50 measure_viability Measure Cell Viability (e.g., MTT Assay) incubate_cc50->measure_viability calc_cc50 Calculate CC50 measure_viability->calc_cc50 calc_cc50->calc_si end End calc_si->end

Figure 2. Workflow for determining the selectivity index of antiviral compounds.

Conclusion

The available data strongly indicate that EFdA possesses a superior selectivity index compared to many currently approved nucleoside analogs. Its high potency at nanomolar and even picomolar concentrations, combined with low cellular toxicity, underscores its potential as a highly effective and safe antiretroviral agent. The unique mechanism of action as a reverse transcriptase translocation inhibitor may also contribute to its favorable resistance profile. For researchers and drug developers, the remarkable selectivity index of EFdA-TP warrants its continued investigation and positions it as a promising candidate for next-generation HIV therapies.

References

A Comparative Analysis of the Resistance Profiles of Islatravir (EFdA-TP), Lamivudine, and Emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro resistance profiles of the novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir (formerly EFdA) and the established nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine and emtricitabine. The data presented is compiled from various in vitro studies to assist researchers and drug development professionals in understanding the distinct characteristics of these antiretroviral agents.

Executive Summary

Islatravir (EFdA) demonstrates a distinct and favorable resistance profile compared to lamivudine and emtricitabine. While all three drugs are susceptible to resistance conferred by the M184V mutation in the HIV-1 reverse transcriptase (RT), the magnitude of this resistance is significantly lower for islatravir. Furthermore, islatravir exhibits a high barrier to resistance and maintains potent activity against many NRTI-resistant strains. Notably, the tenofovir-resistance mutation, K65R, has been shown to hypersensitize HIV-1 to islatravir. In contrast, the M184V mutation confers high-level resistance to both lamivudine and emtricitabine.

Data Presentation: In Vitro Resistance Profiles

The following tables summarize the quantitative data on the fold-change in 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for each drug against HIV-1 variants with key resistance mutations in the reverse transcriptase enzyme.

DrugWild-Type (Fold Change)M184V Mutation (Fold Change)M184I Mutation (Fold Change)A114S/M184V Mutation (Fold Change)K65R Mutation (Fold Change)
Islatravir (EFdA-TP) 1~7-8[1][2]~6.2[3]~24[1]~0.25-0.4 (Hypersensitive)[2][4]
Lamivudine 1>100[5][6][7]>100[5]--
Emtricitabine 1>100[7]>100-Reduced Susceptibility[8]

Fold change is expressed as the ratio of the IC₅₀ or EC₅₀ for the mutant virus to that of the wild-type virus. A fold change >1 indicates reduced susceptibility (resistance), while a fold change <1 indicates increased susceptibility (hypersensitivity). Data for A114S/M184V and K65R with lamivudine and emtricitabine is not as prominently featured in the direct comparative literature.

Mechanism of Action

Lamivudine and emtricitabine are cytidine analogues that, once phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase.[8][9][10][11][12][13][][15][16] Their incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.[9][10][11][12]

Islatravir (EFdA) is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[3][17][18][19][20] After intracellular conversion to its active triphosphate form (ISL-TP), it inhibits HIV RT through multiple mechanisms.[17][19] It acts as both an immediate and delayed chain terminator. The 4'-ethynyl group on islatravir hinders the translocation of the reverse transcriptase, effectively halting DNA synthesis.[3][18]

Mechanism_of_Action cluster_nrti Lamivudine & Emtricitabine (NRTIs) cluster_nrtti Islatravir (NRTTI) Drug Drug Phosphorylation Phosphorylation Drug->Phosphorylation Cellular Kinases Active Triphosphate (3TC-TP / FTC-TP) Active Triphosphate (3TC-TP / FTC-TP) Phosphorylation->Active Triphosphate (3TC-TP / FTC-TP) Competitive Inhibition of RT Competitive Inhibition of RT Active Triphosphate (3TC-TP / FTC-TP)->Competitive Inhibition of RT Incorporation into Viral DNA Incorporation into Viral DNA Competitive Inhibition of RT->Incorporation into Viral DNA Chain Termination Chain Termination Incorporation into Viral DNA->Chain Termination Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication Islatravir Islatravir ISL_Phosphorylation ISL_Phosphorylation Islatravir->ISL_Phosphorylation Cellular Kinases Active Triphosphate (ISL-TP) Active Triphosphate (ISL-TP) ISL_Phosphorylation->Active Triphosphate (ISL-TP) Inhibition of RT Inhibition of RT Active Triphosphate (ISL-TP)->Inhibition of RT Blocks RT Translocation Blocks RT Translocation Inhibition of RT->Blocks RT Translocation 4'-ethynyl group Delayed Chain Termination Delayed Chain Termination Inhibition of RT->Delayed Chain Termination Immediate Chain Termination Immediate Chain Termination Blocks RT Translocation->Immediate Chain Termination Immediate Chain Termination->Inhibition of Viral Replication Delayed Chain Termination->Inhibition of Viral Replication HIV RNA HIV RNA Viral DNA Synthesis Viral DNA Synthesis HIV RNA->Viral DNA Synthesis Reverse Transcriptase (RT)

Figure 1: Mechanism of action for NRTIs and NRTTIs.

Experimental Protocols

The resistance data presented in this guide are primarily derived from in vitro cell-based phenotypic assays. The general workflow for these experiments is outlined below.

General Protocol for In Vitro HIV-1 Drug Susceptibility Testing
  • Virus Generation:

    • Site-directed mutagenesis is used to introduce specific resistance-associated mutations (e.g., M184V, K65R) into an infectious molecular clone of HIV-1 (e.g., NL4-3).

    • Alternatively, recombinant viruses can be generated by inserting the reverse transcriptase-coding region from patient-derived plasma HIV-1 RNA into a laboratory-adapted HIV-1 backbone.

    • Virus stocks are produced by transfecting the proviral DNA into a suitable cell line (e.g., HEK293T cells) and harvesting the culture supernatants.

    • The viral titer (amount of infectious virus) is determined, often by measuring the p24 antigen concentration or by a titration assay in target cells.

  • Cell-Based Phenotypic Assay:

    • Target cells that are susceptible to HIV-1 infection (e.g., MT-2 cells, peripheral blood mononuclear cells [PBMCs]) are seeded in microtiter plates.

    • The cells are infected with a standardized amount of either the wild-type or a mutant virus in the presence of serial dilutions of the antiretroviral drug being tested (islatravir, lamivudine, or emtricitabine).

    • Control wells with no drug and wells with uninfected cells are included.

  • Measurement of Viral Replication:

    • The cultures are incubated for a period of 3 to 7 days to allow for viral replication.

    • The extent of viral replication is quantified by measuring an endpoint such as:

      • The level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

      • The activity of reverse transcriptase in the culture supernatant.

      • The expression of a reporter gene (e.g., luciferase or green fluorescent protein) that has been engineered into the virus.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated for both the wild-type and mutant viruses by fitting the dose-response data to a sigmoid curve.

    • The fold-change in resistance is determined by dividing the IC₅₀/EC₅₀ of the mutant virus by the IC₅₀/EC₅₀ of the wild-type virus.

Experimental_Workflow cluster_prep Virus Preparation cluster_assay Phenotypic Assay cluster_analysis Data Analysis Start Start: HIV-1 Molecular Clone Mutagenesis Site-Directed Mutagenesis (e.g., M184V, K65R) Start->Mutagenesis Transfection Transfection into Producer Cells (e.g., HEK293T) Mutagenesis->Transfection Harvest Harvest & Titer Virus Stock Transfection->Harvest Infection Infect Target Cells (e.g., MT-2) with WT or Mutant Virus Harvest->Infection Treatment Add Serial Dilutions of Antiretroviral Drug Infection->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation Quantification Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Calculation Calculate IC50/EC50 Values Quantification->Calculation Comparison Determine Fold-Change in Resistance (Mutant IC50 / WT IC50) Calculation->Comparison

References

EFdA vs. AZT: A Comparative Analysis of Intracellular Phosphorylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of intracellular metabolic activation is critical in the evaluation of nucleoside reverse transcriptase inhibitors (NRTIs). This guide provides an objective comparison of the intracellular phosphorylation efficiency of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir) and azidothymidine (AZT, Zidovudine), supported by experimental data.

EFdA, a novel NRTI, has demonstrated significantly higher potency against HIV-1 than many of its predecessors, including the first approved anti-HIV drug, AZT. A key determinant of this enhanced antiviral activity lies in its remarkably efficient intracellular conversion to its active triphosphate form (EFdA-TP), a process that is substantially more robust than that of AZT.

Superior Phosphorylation and Intracellular Stability of EFdA

EFdA's structural characteristics facilitate rapid and efficient phosphorylation by cellular kinases. The initial and critical phosphorylation step to EFdA-monophosphate is primarily carried out by deoxycytidine kinase (dCK). Subsequent phosphorylations to the diphosphate and ultimately the active triphosphate metabolite are also reported to be highly efficient. This efficient conversion, coupled with a fluorinated adenosine ring that is resistant to deamination, contributes to a prolonged intracellular half-life of EFdA-TP, ranging from 78.5 to 128 hours.[1]

In stark contrast, the metabolic activation of AZT is hampered by a significant bottleneck. While the first phosphorylation to AZT-monophosphate (AZT-MP) is readily accomplished by thymidine kinase, the subsequent conversion of AZT-MP to AZT-diphosphate (AZT-DP) by thymidylate kinase is inefficient.[2][3][4] This rate-limiting step leads to an accumulation of AZT-MP within the cell and substantially lower concentrations of the active AZT-triphosphate (AZT-TP).[2][3]

The superior potency of EFdA is evident in its 50% effective concentration (EC50) against HIV-1, which is in the picomolar range, over 400-fold more potent than AZT when assessed under the same conditions.[5]

Quantitative Comparison of Antiviral Potency and Intracellular Metabolite Levels

The following table summarizes key quantitative data that highlights the differences in antiviral potency and intracellular triphosphate formation between EFdA and AZT.

ParameterEFdAAZTReference
Antiviral Potency (EC50 in MT4 cells against HIV-1IIIb) 73 pM180 nM[1]
Intracellular Triphosphate (TP) Half-life 78.5 - 128 hoursNot reported to be as prolonged[1]
Intracellular EFdA-TP Levels (pmol/10^6 cells after a single oral dose) 0.116 (0.5 mg dose) to 4.83 (30 mg dose)Data not available in this format[1]
Rate-limiting Phosphorylation Step Not reported as a significant bottleneckAZT-MP to AZT-DP conversion by thymidylate kinase[2][4]

Signaling Pathways and Experimental Workflow

The metabolic activation of both EFdA and AZT involves a three-step sequential phosphorylation. The diagrams below illustrate these pathways and a typical experimental workflow for their analysis.

cluster_EFdA EFdA Phosphorylation Pathway cluster_AZT AZT Phosphorylation Pathway EFdA EFdA EFdA_MP EFdA-MP EFdA->EFdA_MP  dCK (efficient) EFdA_DP EFdA-DP EFdA_MP->EFdA_DP  UMP-CMPK EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP  NDPK HIV Reverse Transcriptase Inhibition HIV Reverse Transcriptase Inhibition EFdA_TP->HIV Reverse Transcriptase Inhibition AZT AZT AZT_MP AZT-MP AZT->AZT_MP  TK1 AZT_DP AZT-DP AZT_MP->AZT_DP  TMPK (inefficient bottleneck) AZT_TP AZT-TP (Active) AZT_DP->AZT_TP  NDPK AZT_TP->HIV Reverse Transcriptase Inhibition

Caption: Comparative metabolic activation pathways of EFdA and AZT.

cluster_workflow Experimental Workflow for Intracellular Nucleotide Analysis A Cell Culture and Drug Incubation (e.g., PBMCs treated with EFdA or AZT) B Cell Lysis (e.g., with methanol:water solution) A->B C Sample Preparation (e.g., centrifugation, extraction) B->C D LC-MS/MS Analysis (Quantification of intracellular triphosphates) C->D E Data Analysis (Calculation of pmol/10^6 cells) D->E

Caption: A generalized experimental workflow for quantifying intracellular nucleotide levels.

Experimental Protocols

The determination of intracellular phosphorylation efficiency typically involves the following key steps:

1. Cell Culture and Drug Treatment:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll gradient separation.[6]

  • Cells are cultured in appropriate media, often supplemented with interleukin-2 (IL-2) to stimulate cell division, which is necessary for NRTI activity.[6]

  • The cultured cells are then treated with varying concentrations of the nucleoside analog (e.g., EFdA or AZT) for a specified duration (e.g., 24 hours).[6]

2. Cell Lysis and Metabolite Extraction:

  • After incubation, cells are harvested and washed to remove any extracellular drug.

  • The cells are then lysed to release the intracellular contents. A common method involves using a cold 70:30 methanol:water solution.[6]

3. Quantification of Intracellular Triphosphates:

  • The cell lysates are processed to remove cellular debris, typically by centrifugation.

  • The supernatant containing the intracellular metabolites is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6] This technique allows for the sensitive and specific quantification of the triphosphate forms of the drugs (EFdA-TP and AZT-TP).

4. Data Normalization:

  • The quantified triphosphate levels are normalized to the number of cells from which they were extracted, typically expressed as pmol/10^6 cells.[1][6]

References

A Comparative Guide to the Long-Term Efficacy and Safety of Islatravir (EFdA)-Based Regimens in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and safety of Islatravir (EFdA), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), in key animal studies. The data presented herein is intended to support research and development efforts in the field of antiretroviral therapy.

Introduction to Islatravir (EFdA)

Islatravir (ISL), also known as EFdA or MK-8591, is a potent antiretroviral agent being investigated for both the treatment and prevention of HIV-1.[1][2][3][4] As an NRTTI, it inhibits HIV-1 replication through multiple mechanisms.[5] After cellular uptake, Islatravir is phosphorylated to its active form, Islatravir-triphosphate (ISL-TP), which has a notably long intracellular half-life.[4][6][7] This characteristic makes it a promising candidate for long-acting formulations, including oral weekly pills and subdermal implants.[6][8] Preclinical animal models, particularly non-human primates, are crucial for evaluating the long-term performance and safety of such novel antiretroviral regimens before human trials.[9][10]

Long-Term Efficacy in Animal Models

Animal studies, primarily in macaque models of HIV infection (using SHIV or SIV), have demonstrated the potent and durable efficacy of Islatravir in both prevention and treatment contexts.

Pre-Exposure Prophylaxis (PrEP) Studies

Subdermal implants containing Islatravir have shown exceptional, long-term protection against viral challenges in macaques. In one key study, a refillable implant maintained protective plasma concentrations for over 20 months.[11] Monkeys with these implants were fully protected against repeated rectal or vaginal challenges with a simian-human immunodeficiency virus (SHIV).[11]

Post-Exposure Prophylaxis (PEP) Studies

Oral Islatravir has also been evaluated for its effectiveness as a post-exposure prophylaxis. In a rhesus macaque model, animals were challenged intravenously with SIVmac251. Two weekly oral doses of Islatravir, starting 24 hours after exposure, were sufficient to completely prevent infection.[6][12] This protection correlated with maintained intracellular ISL-TP levels.[12] However, a single dose provided only partial protection, with two of the six treated animals eventually becoming infected.[6][12]

Viral Suppression Studies

In SHIV-infected macaques, a subdermal Islatravir implant delivering a mean dosage of 0.21 mg/kg/day resulted in a significant viral load reduction of -2.30 log₁₀ copies/mL within two weeks.[8] This antiviral potency was noted to be higher than that observed with either daily or weekly oral dosing of Islatravir in the same model.[8]

Table 1: Long-Term Efficacy of Islatravir-Based Regimens in Animal Models

Study Type Animal Model Regimen Duration Efficacy Outcome Citation
PrEP Macaques Subdermal Implant >20 months 100% protection against repeated low-dose vaginal or rectal SHIV challenges. [11]
PEP Rhesus Macaques 2 weekly oral doses (3.9 mg/kg) 2 doses, monitored for 7 weeks post-treatment 100% protection against intravenous SIVmac251 challenge. [6][12]
PEP Rhesus Macaques 1 weekly oral dose (3.9 mg/kg) 1 dose, monitored for 7 weeks post-treatment Partial protection; 2 of 6 animals became infected. [6][12]

| Treatment | SHIV-Infected Macaques | Subdermal Implant (~0.21 mg/kg/day) | 3 weeks | Mean viral load reduction of -2.30 log₁₀ copies/mL at week 2. |[8] |

Pharmacokinetics and Interspecies Differences

The translation of efficacy and safety data from animal models to humans depends heavily on comparable pharmacology.[1][3][4] Islatravir's active form, ISL-TP, exhibits significant pharmacological differences across species. An in vitro study comparing peripheral blood mononuclear cells (PBMCs) from six species found that the intracellular concentrations of ISL-TP were highest in human cells.[1][3][4]

Compared to human cells, ISL-TP concentrations were:

  • 1.5 to 2.1-fold lower in rhesus macaques.[1][3][4]

  • 4.5 to 15-fold lower in rats.[1][3][4]

  • Over 100-fold lower in dogs and rabbits.[1][3][4]

These findings suggest that preclinical animal models may provide a conservative estimate of Islatravir's intracellular pharmacokinetics and efficacy in humans.[1][3] The rhesus macaque model most closely mirrors the intracellular pharmacology in humans among the species tested.[1][3][4]

Table 2: Comparative Intracellular ISL-TP Concentrations Across Species (In Vitro)

Species Fold-Lower ISL-TP Concentration vs. Human PBMCs Endogenous dATP Levels vs. Human PBMCs Citation
Human N/A N/A [1][3][4]
Rhesus Macaque 1.5 - 2.1 7-10 fold higher [1][3]
Rat 4.5 - 15 Not specified [1][3][4]
Minipig 37 - 71 Not specified [1][3]
Dog >100 7-10 fold higher [1][3]

| Rabbit | >100 | Not specified |[1][3][4] |

Safety and Tolerability Profile

In the reported long-term animal studies, Islatravir-based regimens were generally well-tolerated.

Table 3: Safety and Tolerability of Islatravir in Animal Studies

Regimen Animal Model Observation Details Citation
Subdermal Implant Macaques No notable adverse events High Islatravir doses were well tolerated. [11]
Subdermal Implant Macaques Minor implant site reactions Most animals had no reactions; one developed mild redness. Skin biopsies post-removal were "unremarkable." [11]
Subdermal Implant SHIV-Infected Macaques Moderate tissue reactivity The implant produced moderate reactivity in the surrounding tissue, indicating tolerability. [8]

| Oral Dosing | Rhesus Macaques | Not specified | No adverse events were detailed in the PEP study reports. |[6][12] |

It is important to note that while animal studies showed a good safety profile, clinical trials in humans have investigated dose-dependent decreases in total lymphocyte and CD4 counts, which were found to be generally reversible after discontinuing the drug.[13]

Experimental Protocols

Protocol 1: Long-Term PrEP Study with Subdermal Implants
  • Animal Model: Macaques (male and female).

  • Regimen: Subdermal, refillable implants containing Islatravir were inserted under the skin on the monkeys' backs. Control animals received placebo implants.

  • Pharmacokinetic Analysis: Islatravir concentrations in plasma and ISL-TP levels in peripheral blood cells were measured over time to confirm sustained release.

  • Efficacy Challenge: Animals were subjected to repeated low-dose viral challenges. Six male monkeys received 10 weekly rectal SHIV exposures, while six females received 10 weekly vaginal exposures.

  • Outcome Measures: Infection status was monitored. A successful outcome was defined as the complete prevention of infection in the treated group.[11]

Protocol 2: Oral PEP Study in Rhesus Macaques
  • Animal Model: Twelve rhesus macaques.

  • Viral Challenge: All animals were challenged with SIVmac251 via intravenous administration.

  • Treatment Groups: Six animals were assigned to the treatment group and six were untreated controls.

  • Regimen: The treated group received oral Islatravir (3.9 mg/kg) starting 24 hours after the viral challenge. The study was conducted in stages with a decreasing number of weekly doses:

    • Stage 1: Four weekly doses.

    • Stage 2: Three weekly doses.

    • Stage 3: Two weekly doses.

    • Stage 4: A single dose.

  • Outcome Measures: Infection was monitored by measuring plasma viral RNA and proviral DNA. Virus-specific antibody responses were also measured. ISL-TP levels in PBMCs were measured longitudinally.[12]

Visualizations

experimental_workflow_pep cluster_setup Study Setup cluster_groups Grouping (24h Post-Challenge) cluster_dosing Staged Dosing Protocol cluster_monitoring Monitoring & Outcome start 12 Rhesus Macaques challenge Intravenous SIVmac251 Challenge start->challenge grouping Randomization challenge->grouping control Control Group (n=6) No Treatment grouping->control treated ISL Group (n=6) Oral ISL (3.9 mg/kg) grouping->treated monitoring Monitor for 7 Weeks: - Plasma Viral RNA - Proviral DNA - ISL-TP in PBMCs control->monitoring stage1 Stage 1: 4 Weekly Doses treated->stage1 stage2 Stage 2: 3 Weekly Doses stage1->stage2 stage3 Stage 3: 2 Weekly Doses stage2->stage3 stage4 Stage 4: 1 Dose stage3->stage4 stage4->monitoring outcome Efficacy Assessment: - Infection Status monitoring->outcome

Caption: Experimental workflow for the SIV rhesus macaque post-exposure prophylaxis (PEP) study.

islatravir_pathway cluster_cell Target Cell (e.g., CD4+ T-cell) cluster_action Mechanism of Action ISL_ext Islatravir (ISL) (Prodrug) ISL_int ISL ISL_ext->ISL_int Cellular Uptake ISL_MP ISL-Monophosphate (ISL-MP) ISL_int->ISL_MP Phosphorylation (Kinase 1) ISL_DP ISL-Diphosphate (ISL-DP) ISL_MP->ISL_DP Phosphorylation (Kinase 2) ISL_TP Islatravir-Triphosphate (ISL-TP) (Active Metabolite) ISL_DP->ISL_TP Phosphorylation (Kinase 3) ISL_TP_action ISL-TP ISL_TP->ISL_TP_action Acts on RT RT HIV Reverse Transcriptase (RT) inhibition Inhibition of Viral DNA Synthesis (Translocation Termination) RT->inhibition dATP dATP (Natural Substrate) dATP->RT ISL_TP_action->RT Competes with dATP

Caption: Intracellular activation pathway and mechanism of action for Islatravir (EFdA).

References

A Comparative Structural Analysis of HIV-1 Reverse Transcriptase Bound to EFdA-TP and Other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional interactions between HIV-1 Reverse Transcriptase (RT) and the novel Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), contrasted with other established Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The exceptional potency of EFdA against both wild-type and drug-resistant HIV-1 strains stems from its unique multi-faceted mechanism of action, which is elucidated through structural and biochemical data.

Redefining RT Inhibition: The Unique Mechanism of EFdA-TP

Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this crucial moiety.[1][2] However, its potent anti-HIV activity is achieved through a novel mechanism known as translocation-defective RT inhibition.[1][2][3] After incorporation into the nascent DNA chain, the 4'-ethynyl group of EFdA-monophosphate (EFdA-MP) creates steric hindrance that impedes the translocation of the primer, effectively halting further DNA synthesis.[1][2] This makes EFdA-TP a de facto chain terminator.[1][2][4]

Molecular modeling and high-resolution crystal structures reveal that the 4'-ethynyl group of EFdA-TP fits into a hydrophobic pocket within the RT active site, defined by residues Ala-114, Tyr-115, Phe-160, and Met-184.[1][2][5][6] This interaction contributes to its high binding affinity and efficient incorporation by RT, even surpassing that of the natural substrate dATP.[1][2][3][7]

Furthermore, EFdA-TP exhibits multiple mechanisms of RT inhibition. It can function as an immediate or a delayed chain terminator depending on the template sequence, and can also be efficiently misincorporated, leading to mismatched primers that are difficult for RT to extend.[4][8]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the key biochemical parameters comparing the efficacy of EFdA-TP with other NRTIs.

InhibitorIC50 (nM) for Full Primer ExtensionReference(s)
EFdA-TP14[7]
ddATP~100-1000[7]
TFV-DP (Tenofovir diphosphate)~1000[7]
AZTTP (Azidothymidine triphosphate)>1000[7]
ddCTP (Zalcitabine triphosphate)>1000[7]
Table 1: Comparative IC50 values for the inhibition of HIV-1 RT-catalyzed DNA synthesis. Lower values indicate higher potency.
Substrate/InhibitorKm (µM)kcat (s-1)Incorporation Efficiency (kcat/Km) (µM-1s-1)Reference(s)
dATP0.10 ± 0.020.22 ± 0.012.2[7]
EFdA-TP0.05 ± 0.010.22 ± 0.014.4[7]
ddATP0.21 ± 0.040.23 ± 0.011.1[7]
Table 2: Steady-state kinetic parameters for the incorporation of dATP and NRTI-TPs by HIV-1 RT. Higher incorporation efficiency indicates a more favorable substrate for the enzyme.

Structural Insights from Crystallography and Cryo-EM

High-resolution crystal structures of HIV-1 RT in complex with a DNA template-primer and EFdA-TP have provided atomic-level details of its binding and inhibitory mechanism.[5][6][9] These structures, resolved at up to 2.4 Å, show the precise interactions of the 4'-ethynyl group in the hydrophobic pocket and reveal a network of ordered water molecules at the polymerase active site that stabilize the complex.[5][9] The structural data confirms that after incorporation, the EFdA-MP at the primer terminus causes localized distortions in the DNA, which are responsible for the decreased translocation.[9]

Recent advancements in single-particle cryogenic electron microscopy (cryo-EM) have further enabled the structural determination of RT complexes that were challenging to crystallize, providing additional insights into the dynamic conformations of RT during inhibition.[10][11][12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the structural and biochemical analysis of HIV-1 RT inhibitors.

HIV-1 RT Expression and Purification

Recombinant HIV-1 RT is typically expressed in E. coli. The p66 and p51 subunits can be expressed separately and reconstituted, or a p66/p51 heterodimer can be purified from cells expressing only the p66 precursor, relying on bacterial proteases for processing.[13] The purification process generally involves multiple chromatography steps, such as nickel-affinity chromatography (for His-tagged proteins), ion exchange, and size-exclusion chromatography to obtain a pure and active heterodimer.

In Vitro RT Inhibition Assay (Primer Extension Assay)
  • Substrate Preparation: A DNA template is annealed to a 5'-radiolabeled or fluorescently labeled DNA primer.

  • Reaction Mixture: The template/primer substrate is incubated with purified HIV-1 RT in a reaction buffer containing dNTPs, MgCl2, and varying concentrations of the NRTI-TP inhibitor (e.g., EFdA-TP, AZTTP).

  • Reaction and Quenching: The reaction is initiated and allowed to proceed for a defined time at 37°C. It is then stopped by the addition of a formamide-containing loading buffer with EDTA.

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis. The intensity of the bands corresponding to the full-length product and the terminated products are quantified to determine the IC50 value of the inhibitor.[7]

Single Nucleotide Incorporation Kinetics
  • Assay Setup: A template-primer substrate is designed such that the incorporation of a single specific nucleotide can be monitored.

  • Reaction Conditions: Purified HIV-1 RT is pre-incubated with the template/primer. The reaction is initiated by adding a mixture of MgCl2 and a specific concentration of either the natural dNTP or the NRTI-TP analog.

  • Time Course and Quenching: Aliquots are removed at various time points and quenched with EDTA.

  • Data Analysis: The amount of product formed over time is quantified and fitted to kinetic equations to determine the steady-state kinetic parameters Km (Michaelis constant) and kcat (turnover number). The incorporation efficiency is calculated as kcat/Km.[7]

X-ray Crystallography of RT-Inhibitor Complexes
  • Complex Formation: Purified HIV-1 RT is incubated with a DNA template-primer and the NRTI-TP of interest to form a stable ternary complex.

  • Crystallization: The complex is subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives. Crystal engineering techniques may be employed to improve crystal quality.[13][14]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known RT structure. The model is then refined against the experimental data to yield the final atomic coordinates.[5][9]

Visualizing the Molecular Interactions and Workflows

RT_Inhibition_Pathway cluster_RT HIV-1 Reverse Transcriptase cluster_Inhibitors Inhibitors cluster_Process Inhibition Process RT_DNA RT/DNA Complex ActiveSite Polymerase Active Site RT_DNA->ActiveSite Binding HydrophobicPocket Hydrophobic Pocket (A114, Y115, F160, M184) ActiveSite->HydrophobicPocket Incorporation Incorporation into Nascent DNA ActiveSite->Incorporation Catalyzes EFdA_TP EFdA-TP EFdA_TP->ActiveSite Binds with high affinity EFdA_TP->HydrophobicPocket 4'-ethynyl group interacts Other_NRTIs Other NRTIs (e.g., AZT-TP, TFV-DP) Other_NRTIs->ActiveSite Binds TranslocationBlock Translocation Blocked (Steric Hindrance) Incorporation->TranslocationBlock EFdA-MP incorporated ChainTermination Chain Termination Incorporation->ChainTermination Other NRTIs incorporated (lack 3'-OH) TranslocationBlock->ChainTermination De facto termination

Caption: Mechanism of EFdA-TP inhibition of HIV-1 RT.

Structural_Analysis_Workflow cluster_Protein Protein Preparation cluster_Complex Complex Formation cluster_Structure Structure Determination cluster_Analysis Analysis Expression RT Expression (E. coli) Purification Purification (Chromatography) Expression->Purification Complex_Formation Incubate RT + DNA + NRTI-TP Purification->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Atomic Model of RT-DNA-NRTI Complex Structure_Solution->Final_Structure Binding_Analysis Analysis of Binding Interactions Final_Structure->Binding_Analysis

Caption: Workflow for X-ray crystallography of RT-inhibitor complexes.

References

Safety Operating Guide

Navigating the Safe Disposal of EFdA-TP Tetraammonium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of EFdA-TP tetraammonium, a potent nucleoside reverse transcriptase (RT) inhibitor used in HIV research.[1][2][3][4][5] Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyData
Synonyms Not Available
Molecular Formula C12H27FN9O12P3[6]
Molecular Weight 601.32 g/mol [6]
Appearance White to off-white solid
Solubility May be soluble in DMSO, H2O, Ethanol, or DMF[7]
Storage Conditions Store at -20°C as a powder or -80°C in solvent.[6]

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling during disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4 (Harmful if swallowed)[6]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[6]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[6]

Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to use appropriate personal protective equipment. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing

  • A suitable respirator[6]

Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate vicinity.[6]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment .[6] All waste must be managed through an approved waste disposal plant.[6]

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

    • Indicate the approximate concentration and quantity of the waste.

  • Spill Management:

    • In the event of a spill, prevent further leakage.[6]

    • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[6]

    • For solid spills, carefully collect the material without creating dust.

    • Place all cleanup materials into the designated hazardous waste container.

    • Decontaminate the spill area as appropriate.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste Generation (Unused product, contaminated labware, solutions) is_spill Is it a spill? start->is_spill contain_spill Contain and clean up spill using appropriate PPE and absorbent materials. is_spill->contain_spill Yes collect_waste Collect waste in a dedicated, labeled, sealed container. is_spill->collect_waste No contain_spill->collect_waste store_waste Store waste container in a secure, designated area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs transport Arrange for professional pickup and disposal. contact_ehs->transport end Disposal at an approved facility. transport->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.